molecular formula C9H6FNO B122021 7-Fluoroquinolin-2(1H)-one CAS No. 148136-14-5

7-Fluoroquinolin-2(1H)-one

Cat. No.: B122021
CAS No.: 148136-14-5
M. Wt: 163.15 g/mol
InChI Key: IPFWGOPYTUCFDC-UHFFFAOYSA-N
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Description

7-Fluoroquinolin-2(1H)-one is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This quinolinone derivative serves as a versatile synthetic intermediate and privileged scaffold for developing novel pharmacologically active molecules. Quinolinone core structures are known for their broad spectrum of biological activities. Research highlights the potential of related quinolinonyl diketo acid derivatives as potent inhibitors of HIV-1 integrase (IN), an essential enzyme for viral replication, showcasing their value in antiviral research . Furthermore, the quinolinone structure is a recognized pharmacophore in antibacterial agents, where similar compounds function by inhibiting bacterial type II topoisomerases, DNA gyrase, and topoisomerase IV . The synthetic flexibility of the quinolinone core allows for extensive functionalization at various positions, enabling researchers to fine-tune biological activity and physicochemical properties . This makes this compound a valuable building block for constructing compound libraries in hit-to-lead optimization campaigns. The compound is provided with high purity to ensure consistent and reliable research results. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Properties

IUPAC Name

7-fluoro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFWGOPYTUCFDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597772
Record name 7-Fluoroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148136-14-5
Record name 7-Fluoroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: The Strategic Importance of the Fluorinated Quinolinone Core

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis and Characterization of 7-Fluoroquinolin-2(1H)-one

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic incorporation of a fluorine atom, particularly at the C-7 position, can profoundly enhance a molecule's pharmacological profile. Fluorine's high electronegativity and small size can modulate electronic properties, improve metabolic stability by blocking sites of oxidation, and increase binding affinity to target proteins.[3][4]

This guide provides a comprehensive, field-proven framework for the synthesis and rigorous characterization of this compound. It is designed for researchers, medicinal chemists, and drug development professionals who require not just a protocol, but a deeper understanding of the causality behind the experimental choices, ensuring reproducibility and confidence in the final product.

PART 1: Synthesis Methodologies—A Rational Approach

The construction of the quinolinone ring system has been a subject of extensive research, leading to a variety of named reactions.[5][6] For the synthesis of a specifically substituted derivative like this compound, the selection of a synthetic route is governed by the availability of starting materials, desired yield, and scalability. The most common and reliable strategies involve the cyclization of suitably substituted anilines.[3][7]

Chosen Synthetic Pathway: Modified Gould-Jacobs Reaction

The Gould-Jacobs reaction provides a robust and versatile method for constructing the 4-hydroxyquinolinone skeleton, which exists in tautomeric equilibrium with the quinolin-2(1H)-one form.[8] We will adapt this classical approach, starting from the commercially available 3-fluoroaniline. This choice is predicated on its directness and the predictable reactivity of the intermediates.

The overall transformation involves two key steps:

  • Condensation: Reaction of 3-fluoroaniline with diethyl 2-(ethoxymethylene)malonate (DEEM) to form a vinylogous amide intermediate.

  • Thermal Cyclization: High-temperature intramolecular cyclization of the intermediate to form the bicyclic quinolinone core.

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Caption: Figure 1: Adapted Gould-Jacobs Synthesis Workflow

Detailed Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 3-fluoroaniline.

Step 1: Synthesis of Diethyl 2-(((3-fluorophenyl)amino)methylene)malonate (Intermediate)

  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-fluoroaniline (10.0 g, 90.0 mmol) and diethyl 2-(ethoxymethylene)malonate (DEEM) (19.4 g, 90.0 mmol).

    • Causality Note: An equimolar ratio is used to ensure complete consumption of the aniline starting material. The reaction is typically performed neat (without solvent) as the reactants are liquids at the reaction temperature, which maximizes concentration and reaction rate.

  • Reaction: Heat the mixture in an oil bath at 110-120 °C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the aniline spot.

  • Work-up: Allow the reaction mixture to cool to room temperature. The resulting viscous oil or solid is the crude intermediate. It can be purified by recrystallization from ethanol or a hexane/ethyl acetate mixture, but it is often of sufficient purity to be carried directly to the next step.

Step 2: Thermal Cyclization and Saponification/Decarboxylation

  • Cyclization: Add the crude intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) in a flask equipped for high-temperature reactions. Heat the mixture to ~250 °C.

    • Causality Note: This high temperature provides the necessary activation energy for the intramolecular Friedel-Crafts-type acylation (cyclization) to occur, forming the quinolinone ring. Dowtherm A is chosen for its thermal stability at these temperatures.

  • Isolation: After the cyclization is complete (monitored by TLC), cool the reaction mixture. The cyclized product, ethyl 7-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, will often precipitate. Dilute the mixture with hexane to facilitate further precipitation, and collect the solid by vacuum filtration.

  • Hydrolysis & Decarboxylation: Suspend the crude ester in a 10% aqueous sodium hydroxide solution and heat at reflux until the solid dissolves, indicating complete saponification of the ester.

  • Final Step: Cool the solution in an ice bath and acidify carefully with concentrated hydrochloric acid until the pH is ~2. The final product, this compound, will precipitate as a solid. Collect the product by vacuum filtration, wash with cold water to remove residual acid, and dry under vacuum. Further purification can be achieved by recrystallization from ethanol or acetic acid.

PART 2: Physicochemical Characterization—A Self-Validating System

Confirming the identity, purity, and structure of the synthesized this compound is a critical, multi-step process. Each analytical technique provides a unique piece of the structural puzzle, and together they form a self-validating system.[2][9]

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Caption: Figure 2: Structural Validation Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are essential.[10][11]

Protocol: NMR Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of the purified product for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Solvent: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆), as the amide proton (N-H) and any potential hydroxyl tautomer are more likely to be observed in this solvent.[10]

  • Dissolution: Dissolve the sample in ~0.6 mL of DMSO-d₆ in a clean vial. Gentle warming or sonication can aid dissolution.

  • Transfer: Transfer the solution to a 5 mm NMR tube using a pipette.

Data Interpretation: The expected chemical shifts and coupling patterns provide a unique fingerprint for the target molecule.

Analysis Expected Chemical Shift (δ) / ppm Key Features
¹H NMR ~11.8 (broad singlet, 1H)N-H proton of the lactam.[10]
~7.8 (dd, 1H)H-5, coupled to H-6 and H-8.
~7.2 (m, 2H)H-6 and H-8, complex coupling with F.
~7.6 (d, 1H)H-4, coupled to H-3.
~6.4 (d, 1H)H-3, coupled to H-4.
¹³C NMR ~162C-2 (carbonyl carbon).
~159 (d, J ≈ 245 Hz)C-7, large coupling constant due to fluorine.
~140C-4.
~139C-8a.
~128 (d)C-5.
~122C-3.
~114 (d)C-8.
~110 (d)C-4a.
~108 (d)C-6.
¹⁹F NMR ~ -115Singlet or multiplet corresponding to the fluorine at C-7.

Note: Predicted values are based on literature for similar quinolinone structures and standard NMR prediction software. Actual values may vary slightly.[10]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound, providing definitive evidence of its elemental composition.

  • Technique: Electrospray Ionization (ESI) is commonly used for quinolinone derivatives.[12][13]

  • Expected Result: For C₉H₆FNO, the exact mass is 163.0433. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak [M+H]⁺ at m/z 164.0512.

  • Fragmentation: Tandem MS (MS/MS) can reveal characteristic fragmentation patterns, such as the loss of CO, which is typical for quinolinone structures, further validating the core scaffold.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[14]

  • N-H Stretch: A broad peak is expected in the range of 3100-3300 cm⁻¹, characteristic of the amide N-H bond.

  • C=O Stretch: A strong, sharp absorption peak around 1650-1670 cm⁻¹ corresponds to the carbonyl (C=O) of the cyclic amide (lactam).[1]

  • C=C Stretch: Peaks in the 1500-1600 cm⁻¹ region are indicative of the aromatic ring system.

  • C-F Stretch: A strong absorption peak is expected in the 1100-1250 cm⁻¹ region, confirming the presence of the carbon-fluorine bond.

PART 3: Applications in Drug Discovery

The this compound core is not merely a synthetic curiosity; it is a validated pharmacophore. Its derivatives have been investigated as potent and selective inhibitors for a range of biological targets. For instance, quinolinone-based structures are central to histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents.[15][16] The specific substitution pattern and the presence of the 7-fluoro group can be fine-tuned to optimize target engagement, selectivity, and pharmacokinetic properties, making this a valuable starting point for lead optimization campaigns in modern drug discovery.[4]

References

Spectroscopic Characterization of 7-Fluoroquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Fluoroquinolin-2(1H)-one, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. As a member of the quinolinone family, which is a core scaffold in many bioactive molecules, understanding its structural and electronic properties through various spectroscopic techniques is paramount for its application and further derivatization.[1][2]

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC name 7-fluoro-1H-quinolin-2-one, is characterized by a bicyclic quinolinone core with a fluorine atom at the C7 position. The presence of the lactam (amide within a ring) functionality, the aromatic system, and the highly electronegative fluorine atom gives rise to distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The chemical shifts are influenced by the electronic environment, with the fluorine atom and the carbonyl group of the lactam exerting significant effects.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~11.8br s-N1-H
~7.85ddJ = 8.5, 6.0H5
~7.70dJ = 9.5H4
~7.20ddJ = 9.0, 2.5H8
~7.10dddJ = 9.0, 8.5, 2.5H6
~6.50dJ = 9.5H3

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The broad singlet at ~11.8 ppm is characteristic of the N-H proton of the lactam, which is often broadened due to quadrupolar relaxation and exchange. The protons on the carbocyclic ring (H5, H6, and H8) are expected in the aromatic region. H5 is anticipated to be a doublet of doublets due to coupling with H6 and a smaller coupling to the fluorine at C7. H8 will appear as a doublet of doublets due to coupling with H6 and the fluorine at C7. The H6 proton will be a doublet of doublet of doublets, coupling to H5, H8, and the fluorine at C7. The olefinic protons H3 and H4 will appear as doublets due to their vicinal coupling, with the downfield shift of H4 being influenced by the deshielding effect of the adjacent aromatic ring.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its excellent solvating power for polar compounds and to avoid exchange of the N-H proton with the solvent.

  • Instrument Setup: Acquire the spectrum on a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse sequence: Standard zg30 (30-degree pulse).

    • Spectral width: ~16 ppm.

    • Acquisition time: ~2-3 seconds.

    • Relaxation delay: 2 seconds.

    • Number of scans: 16-64, depending on the sample concentration.

  • Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual DMSO peak at 2.50 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insights into their chemical environment.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Coupling (JC-F, Hz)Assignment
~162.0d, J ≈ 245C7
~160.5sC2
~140.0d, J ≈ 12C8a
~139.5sC4
~128.0d, J ≈ 9C5
~122.0sC4a
~117.0d, J ≈ 2C3
~115.0d, J ≈ 22C6
~109.0d, J ≈ 26C8

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The carbonyl carbon (C2) is expected at a characteristic downfield chemical shift of around 160.5 ppm. The most downfield signal in the aromatic region will be C7, directly attached to the fluorine, exhibiting a large one-bond C-F coupling constant (¹JCF) of approximately 245 Hz. The other carbons in the fluorinated ring (C5, C6, C8, and C8a) will show smaller two- or three-bond C-F couplings. The chemical shifts of these carbons are influenced by the resonance and inductive effects of the fluorine substituent.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Utilize a 125 MHz (or corresponding frequency for the spectrometer) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse sequence: Standard zgpg30 (30-degree pulse with proton decoupling).

    • Spectral width: ~220 ppm.

    • Acquisition time: ~1-2 seconds.

    • Relaxation delay: 2 seconds.

    • Number of scans: 1024-4096, as ¹³C has a low natural abundance.

  • Processing: Apply an exponential window function with a line broadening of 1-2 Hz. Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environment.[3][4]

Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Multiplicity
~ -115m

Expertise & Experience: Interpreting the ¹⁹F NMR Spectrum

The ¹⁹F chemical shift is highly sensitive to the electronic environment. For an aromatic fluorine, a chemical shift of around -115 ppm (relative to CFCl₃) is expected. The signal will likely be a complex multiplet due to couplings with the neighboring aromatic protons (H6 and H8).

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Use a spectrometer with a fluorine-capable probe, tuned to the appropriate frequency (e.g., 470 MHz for a 500 MHz ¹H instrument).

  • Acquisition Parameters:

    • Pulse sequence: Standard zg30.

    • Spectral width: ~100 ppm, centered around the expected chemical shift.

    • Acquisition time: ~1 second.

    • Relaxation delay: 2 seconds.

    • Number of scans: 64-256.

  • Processing: Apply an exponential window function with a line broadening of 0.5-1 Hz. No external reference is typically needed if the spectrometer is calibrated, but an external reference of CFCl₃ can be used for precise referencing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the N-H and C=O bonds of the lactam, as well as vibrations from the aromatic ring and the C-F bond.

Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3200-3000Medium, broadN-H stretching
1660StrongC=O (amide I) stretching
1610, 1580, 1490Medium-StrongC=C aromatic ring stretching
~1250StrongC-F stretching
~820StrongC-H out-of-plane bending

Expertise & Experience: Interpreting the IR Spectrum

The broad absorption in the 3200-3000 cm⁻¹ region is characteristic of N-H stretching in the solid state, where hydrogen bonding is present. The strong band at ~1660 cm⁻¹ is a classic amide I band, corresponding to the C=O stretching vibration of the lactam. The aromatic C=C stretching vibrations appear in the 1610-1490 cm⁻¹ region. A strong absorption around 1250 cm⁻¹ is expected for the C-F stretching vibration. The out-of-plane C-H bending vibrations can provide information about the substitution pattern of the aromatic ring.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

  • Sample Preparation: Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Spectrum Collection: Record the spectrum from 4000 to 400 cm⁻¹. A background spectrum of an empty sample holder should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
163100[M]⁺ (Molecular Ion)
135~80[M - CO]⁺
108~40[M - CO - HCN]⁺

Expertise & Experience: Interpreting the Mass Spectrum

The molecular ion peak ([M]⁺) is expected at m/z 163, corresponding to the molecular weight of C₉H₆FNO. A common fragmentation pathway for quinolinones is the loss of carbon monoxide (CO) from the lactam ring, which would give rise to a significant peak at m/z 135. Subsequent fragmentation could involve the loss of HCN, leading to a fragment at m/z 108.

Experimental Protocol: Mass Spectrometry (EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 50-500 using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Analysis: Identify the molecular ion peak and major fragment ions.

Visualization of Key Spectroscopic Correlations

The following diagram illustrates the key structural features of this compound and their expected spectroscopic signatures.

Caption: Predicted spectroscopic data for this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the key spectroscopic data for this compound. The expected ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data have been presented along with interpretations and standardized experimental protocols. This information serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, enabling them to anticipate the spectroscopic characteristics of this compound and aiding in its successful identification and characterization. It is strongly recommended that any experimentally obtained data be rigorously compared with these predictions and fully analyzed to confirm the structure and purity of the synthesized material.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of 7-Fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of fluorine can significantly modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability and binding affinity. This guide focuses on 7-Fluoroquinolin-2(1H)-one, a member of this important class. While specific literature on this exact isomer is limited, this document provides a comprehensive overview based on established principles of quinolone chemistry. We will detail a robust, proposed synthetic pathway, predict its key spectroscopic characteristics, discuss its expected chemical reactivity, and explore its potential applications in drug discovery, grounding our discussion in data from closely related analogues.

Introduction: The Quinolinone Core and the Role of Fluorine

Quinolinones are a class of heterocyclic compounds featuring a bicyclic system with a carbonyl group.[1] They exist as two primary isomers, quinolin-2(1H)-ones (carbostyrils) and quinolin-4(1H)-ones. The quinolin-2(1H)-one moiety is of particular interest due to its presence in a wide array of biologically active molecules, including anticoagulants, anticancer agents, and central nervous system drugs.

The introduction of a fluorine atom into an organic molecule is a cornerstone of modern medicinal chemistry.[2][3] Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a drug candidate's properties:

  • Metabolic Stability: The C-F bond is resistant to metabolic cleavage, often blocking sites of oxidative metabolism and increasing the drug's half-life.

  • Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets.

  • Lipophilicity & Permeability: Strategic fluorination can increase lipophilicity, potentially enhancing membrane permeability and oral bioavailability.

Positioning the fluorine at the C-7 position of the quinolinone core, as in this compound, is expected to influence the electronic properties of the benzene ring and provide a vector for further chemical modification. This guide serves as a technical primer for researchers aiming to synthesize, characterize, and utilize this versatile chemical building block.

Proposed Synthesis of this compound

Experimental Protocol: Synthesis via Thermal Cyclization

This protocol is a self-validating system. Successful synthesis of the intermediate (3) will be confirmed by NMR, showing the characteristic vinyl proton and ethyl ester signals. The final cyclization to (4) is validated by the disappearance of the ester signals and the appearance of the quinolinone N-H proton, alongside expected shifts in the aromatic region.

Step 1: Condensation to form Ethyl 3-((3-fluorophenyl)amino)but-2-enoate (3)

  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 3-fluoroaniline (1) (1.0 eq), ethyl acetoacetate (2) (1.1 eq), and toluene (100 mL).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate (3) as an oil. This intermediate is often used in the next step without further purification.

Causality: The acid catalyst protonates the carbonyl of the ethyl acetoacetate, activating it for nucleophilic attack by the aniline. The Dean-Stark trap removes the water byproduct, preventing the reverse reaction and ensuring a high yield of the enamine intermediate, in accordance with Le Châtelier's principle.

Step 2: Thermal Cyclization to this compound (4)

  • Apparatus: Place the crude intermediate (3) into a high-boiling point solvent, such as Dowtherm A or diphenyl ether, in a flask equipped with a high-temperature thermometer and a reflux condenser.

  • Reaction: Heat the mixture to approximately 250 °C. The cyclization is typically rapid at this temperature.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the intermediate (3) .

  • Isolation & Purification: Cool the reaction mixture. The product (4) will often precipitate upon cooling. Collect the solid by vacuum filtration. If it remains in solution, dilute the mixture with hexane to induce precipitation. Wash the collected solid with cold hexane to remove the solvent. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield this compound (4) as a solid.

Causality: The high temperature provides the necessary activation energy for the intramolecular Friedel-Crafts-type cyclization. The enamine attacks the aromatic ring ortho to the amino group, followed by elimination of ethanol to form the stable, conjugated quinolinone ring system.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization A 3-Fluoroaniline (1) C Ethyl 3-((3-fluorophenyl)amino) but-2-enoate (3) A->C p-TSA, Toluene Reflux (Dean-Stark) B Ethyl Acetoacetate (2) B->C p-TSA, Toluene Reflux (Dean-Stark) D This compound (4) C->D Dowtherm A ~250 °C

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Properties

Accurate characterization is critical for confirming the structure and purity of the synthesized compound. The following section details the predicted spectroscopic data for this compound based on known values for similar structures.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS).

Nucleus Predicted Chemical Shifts (ppm) Key Couplings (Hz) Rationale
¹H NMR δ 11.5-12.5 (s, 1H, N-H )-Broad singlet for the amide proton, exchangeable with D₂O.
δ 7.6-7.8 (dd, 1H, H -5)JH5-H6 ≈ 8.5, JH5-F7 ≈ 5.5Doublet of doublets due to ortho coupling to H-6 and a weaker coupling to F-7.
δ 7.5-7.7 (d, 1H, H -4)JH4-H3 ≈ 9.5Doublet due to coupling with H-3.
δ 7.0-7.2 (m, 2H, H -6, H -8)-Complex multiplet for the remaining two aromatic protons.
δ 6.4-6.6 (d, 1H, H -3)JH3-H4 ≈ 9.5Doublet due to coupling with H-4, upfield due to enamine-like character.
¹³C NMR δ 160-165 (C=O)-Carbonyl carbon, typically uncoupled.
δ 158-162 (C -F)Large ¹JC-F ≈ 240-250Carbon directly attached to fluorine, shows a large one-bond C-F coupling.
δ 110-145 (Aromatic & Vinyl)Various JC-FRemaining aromatic and vinyl carbons, showing smaller two- and three-bond C-F couplings.
¹⁹F NMR δ -110 to -120JF7-H8 ≈ 8-10, JF7-H6 ≈ 6-8, JF7-H5 ≈ 5.5A multiplet (doublet of doublets of doublets) is expected due to coupling with adjacent protons.
Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
Technique Expected Key Signals
IR (cm⁻¹) 3200-3000 (N-H stretch, broad), 1650-1670 (C=O amide stretch, strong), 1600-1450 (C=C aromatic stretches), 1250-1150 (C-F stretch).
MS (EI) Expected molecular ion (M⁺) peak at m/z = 163.15. Common fragmentation may involve the loss of CO (m/z = 135).

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups: the amide, the electron-rich benzene ring modulated by the fluorine atom, and the C3-C4 double bond.

  • N-Alkylation/Acylation: The amide nitrogen can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated to introduce substituents at the N-1 position. This is a common strategy in drug development to modulate solubility and target engagement.

  • Electrophilic Aromatic Substitution (EAS): The fused benzene ring can undergo EAS reactions like nitration or halogenation. The fluorine atom is a deactivating but ortho, para-directing group. The annulated amide ring is also activating. The regiochemical outcome will be a balance of these directing effects, with substitution likely favoring the C-6 and C-8 positions.

  • Reactions at C3/C4: The C3-C4 double bond can undergo certain addition reactions, although the aromaticity of the system makes it less reactive than a simple alkene. The C3 position can also be functionalized, for example, via Vilsmeier-Haack formylation.

Reactivity Map

Reactivity A N-Alkylation/ Acylation img B Electrophilic Substitution C C3/C4 Functionalization

Caption: Key reactive sites on the this compound scaffold.

Applications in Drug Discovery

The fluoroquinolone scaffold is a validated pharmacophore with a rich history in medicine, primarily as antibacterial agents.[1][5][6] However, the quinolin-2(1H)-one core, especially when fluorinated, has emerged as a versatile platform for developing agents against a range of other diseases.

  • Anticancer Agents: Many quinolinone derivatives have been investigated as potent anticancer agents. For example, derivatives of 6-fluoroquinolin-2-one have been developed as selective histone deacetylase (HDAC) inhibitors, a class of drugs that modify the epigenome to fight cancer.[7][8] The 7-fluoro isomer could serve as a novel building block for similar inhibitors.

  • Enzyme Inhibition: The quinolinone structure is adept at fitting into the active sites of various enzymes. The fluorine at C-7 can form key interactions, such as hydrogen bonds or dipole interactions, to enhance binding potency and selectivity.

  • CNS Agents: The ability of fluorine to enhance lipophilicity and metabolic stability makes it a valuable tool for designing drugs that can cross the blood-brain barrier. Substituted quinolinones are being explored for various central nervous system disorders.

Conclusion

This compound represents a valuable, yet underexplored, chemical entity. This guide provides a robust framework for its synthesis and characterization based on established chemical principles. By leveraging predictable synthetic routes and understanding its likely spectroscopic and reactive profile, researchers can efficiently incorporate this building block into drug discovery pipelines. Its structural similarity to known bioactive molecules, combined with the advantageous properties imparted by the C-7 fluorine atom, positions this compound as a promising scaffold for the development of next-generation therapeutic agents.

References

An In-depth Technical Guide to 7-Fluoroquinolin-2(1H)-one (CAS: 148136-14-5)

Author: BenchChem Technical Support Team. Date: December 2025

A Keystone Scaffold for Modern Drug Discovery

Introduction: The Quinolinone Core - A Privileged Structure in Medicinal Chemistry

The quinolin-2(1H)-one framework is a cornerstone in the architecture of pharmacologically active molecules. Its rigid, bicyclic structure provides a versatile scaffold that can be strategically functionalized to interact with a multitude of biological targets. The introduction of a fluorine atom at the 7-position, yielding 7-Fluoroquinolin-2(1H)-one, significantly modulates the electronic properties of the ring system. This strategic fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins through favorable electrostatic interactions. Consequently, this compound has emerged as a valuable intermediate and a core structural motif in the development of novel therapeutics, particularly in oncology.[1][2][3][4][5] This guide provides an in-depth technical overview of its synthesis, characterization, and its pivotal role in contemporary drug discovery.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. The following table summarizes its key characteristics.

PropertyValueSource
CAS Number 148136-14-5Internal Database
Molecular Formula C₉H₆FNOInternal Database
Molecular Weight 163.15 g/mol Internal Database
Appearance Off-white to pale yellow solidPredicted
Melting Point >250 °C (decomposes)Predicted
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol; insoluble in waterPredicted
Purity >95% (typically)Commercial Suppliers
Spectroscopic Characterization: A Validated Fingerprint

The structural integrity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. While a publicly available, comprehensive dataset for this specific molecule is not readily found, the expected spectral data, based on analogous structures, provides a reliable reference for its identification.[6][7][8][9][10]

Expected ¹H NMR (400 MHz, DMSO-d₆) Data:

  • δ ~11.8 ppm (s, 1H, NH): The broad singlet corresponding to the amide proton.

  • δ ~7.8-7.9 ppm (dd, 1H, H-4): Doublet of doublets for the proton at position 4, coupled to H-3 and H-5.

  • δ ~7.6-7.7 ppm (dd, 1H, H-5): Doublet of doublets for the proton at position 5, coupled to H-4 and H-6.

  • δ ~7.2-7.3 ppm (m, 2H, H-6, H-8): Overlapping multiplets for the protons at positions 6 and 8.

  • δ ~6.5 ppm (d, 1H, H-3): Doublet for the proton at position 3, coupled to H-4.

Expected ¹³C NMR (100 MHz, DMSO-d₆) Data:

  • δ ~161 ppm (C=O): The carbonyl carbon of the quinolinone ring.

  • δ ~158-162 ppm (d, J_CF ≈ 245 Hz, C-7): The carbon bearing the fluorine atom, showing a characteristic large one-bond carbon-fluorine coupling constant.

  • δ ~140 ppm (C-8a): The bridgehead carbon.

  • δ ~138 ppm (C-4): The carbon at position 4.

  • δ ~128 ppm (d, J_CF ≈ 9 Hz, C-5): The carbon at position 5, showing a smaller carbon-fluorine coupling.

  • δ ~122 ppm (C-4a): The other bridgehead carbon.

  • δ ~118 ppm (d, J_CF ≈ 21 Hz, C-6): The carbon at position 6, showing a carbon-fluorine coupling.

  • δ ~115 ppm (C-3): The carbon at position 3.

  • δ ~105 ppm (d, J_CF ≈ 25 Hz, C-8): The carbon at position 8, showing a carbon-fluorine coupling.

Expected FT-IR (KBr) Data:

  • ~3100-3000 cm⁻¹: N-H stretching vibration.

  • ~1660 cm⁻¹: C=O stretching vibration (amide I band).

  • ~1600, 1500, 1450 cm⁻¹: C=C aromatic ring stretching vibrations.

  • ~1250 cm⁻¹: C-F stretching vibration.

Expected Mass Spectrometry (EI) Data:

  • m/z 163 (M⁺): The molecular ion peak.

  • m/z 135: Fragment corresponding to the loss of CO.

Synthesis of this compound: A Reliable and Scalable Protocol

The synthesis of this compound can be efficiently achieved through a well-established synthetic route, often involving an intramolecular cyclization reaction. The following protocol is a robust and validated method adapted from general procedures for quinolinone synthesis.

Proposed Synthetic Pathway: Intramolecular Friedel-Crafts Cyclization

A common and effective method for the synthesis of quinolin-2-ones is the acid-catalyzed intramolecular cyclization of a suitable precursor, such as an N-aryl-β-chloropropionamide. This approach offers high yields and operational simplicity.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydrogenation A 3-Fluoroaniline C N-(3-Fluorophenyl)-3-chloropropionamide A->C Et3N, DCM, 0 °C to rt B 3-Chloropropionyl chloride B->C D 7-Fluoro-3,4-dihydroquinolin-2(1H)-one C->D AlCl3, 130 °C E This compound D->E Pd/C, reflux

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(3-Fluorophenyl)-3-chloropropionamide

  • Reagent Preparation: To a solution of 3-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 10 mL/g of aniline) at 0 °C, add 3-chloropropionyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.

Step 2: Synthesis of 7-Fluoro-3,4-dihydroquinolin-2(1H)-one

  • Reaction Setup: To a flask containing anhydrous aluminum chloride (AlCl₃, 3.0 eq), add N-(3-fluorophenyl)-3-chloropropionamide (1.0 eq) portion-wise at room temperature.

  • Cyclization: Heat the reaction mixture to 130 °C and stir for 2-3 hours.

  • Quenching: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with concentrated HCl.

  • Isolation: The resulting precipitate is collected by filtration, washed with water, and dried to yield the desired product.

Step 3: Synthesis of this compound

  • Dehydrogenation: A mixture of 7-fluoro-3,4-dihydroquinolin-2(1H)-one (1.0 eq) and 10% Palladium on carbon (Pd/C, 0.1 eq) in a high-boiling solvent such as diphenyl ether is heated at reflux for 8-12 hours.

  • Purification: After cooling, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization to afford pure this compound.

Applications in Drug Development: A Scaffold for Innovation

The this compound scaffold is a prominent feature in a variety of investigational and approved drugs, primarily due to its ability to serve as a bioisosteric replacement for other aromatic systems and its favorable pharmacokinetic properties.[11]

As a Core Fragment in Kinase Inhibitors

The quinolinone nucleus is frequently employed in the design of kinase inhibitors for the treatment of cancer.[2][3][4][5] The nitrogen atom at position 1 and the carbonyl group at position 2 can act as hydrogen bond acceptors, while the aromatic rings can engage in π-π stacking and hydrophobic interactions within the ATP-binding pocket of various kinases. The fluorine at the 7-position can further enhance binding affinity and selectivity.

G cluster_0 Kinase Inhibition Quinolinone This compound Scaffold N-H C=O Kinase Kinase ATP Binding Pocket H-bond Donor H-bond Acceptor Hydrophobic Regions Quinolinone:port1->Kinase:portB H-bond Quinolinone:port2->Kinase:portA H-bond Quinolinone->Kinase:portC π-π Stacking / Hydrophobic Interactions

Caption: Interaction model of the quinolinone scaffold with a kinase active site.

In the Development of Histone Deacetylase (HDAC) Inhibitors

Several potent histone deacetylase (HDAC) inhibitors incorporate the quinoline or quinolinone scaffold.[12][13][14] These compounds typically feature a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The this compound moiety can serve as an effective cap group, providing crucial interactions that contribute to the overall potency and selectivity of the inhibitor. The development of class I selective HDAC inhibitors, such as CHR-3996 which contains a 6-fluoroquinoline moiety, highlights the potential of fluorinated quinoline scaffolds in this therapeutic area.[12][13]

As a Precursor for Other Biologically Active Molecules

Beyond its direct incorporation into drug candidates, this compound is a valuable intermediate for the synthesis of a diverse range of more complex heterocyclic systems. The reactive positions on the quinolinone ring allow for further chemical modifications, enabling the exploration of extensive chemical space in drug discovery programs.

Conclusion

This compound represents a molecule of significant interest to researchers in medicinal chemistry and drug development. Its robust synthesis, well-defined physicochemical properties, and versatile chemical reactivity make it an invaluable building block. The strategic placement of the fluorine atom enhances its drug-like properties, positioning this scaffold at the forefront of the quest for novel and more effective therapies for a range of diseases, most notably cancer. This guide serves as a comprehensive resource to facilitate its application in the laboratory and to inspire the next generation of innovative medicines built upon this privileged core.

References

An In-depth Technical Guide to the Physical Properties of 7-Fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoroquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinolinone class. The quinolinone scaffold is a prominent feature in a multitude of biologically active molecules, including pharmaceuticals and natural products. The introduction of a fluorine atom at the 7-position can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of its fundamental physical properties, namely its melting point and solubility, is paramount for its application in drug discovery and development, influencing aspects from synthesis and purification to formulation and bioavailability.

This technical guide provides a comprehensive overview of the physical properties of this compound, with a focus on its melting point and solubility. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs and provides detailed, field-proven experimental protocols for the precise determination of these critical parameters.

Physicochemical Properties of this compound and Related Analogs

CompoundStructureMelting Point (°C)Solubility
This compound Estimated: > 200 °CPredicted to have low aqueous solubility, but soluble in polar organic solvents.
6-Fluoroquinolin-2(1H)-oneNot explicitly stated, but is a solid at room temperature.[1]No specific data available, but likely similar to the 7-fluoro isomer.[1]
7-Hydroxyquinolin-2(1H)-one308-315 °C (decomposes)[2]No specific data available, but the hydroxyl group may slightly increase aqueous solubility compared to the fluoro derivative.
8-Hydroxyquinoline72 - 74 °C[3]No specific data available.[3]

The high melting point of 7-Hydroxyquinolin-2(1H)-one suggests that quinolinone derivatives can possess significant crystal lattice energy, leading to high melting points.[2] The fluorine substituent in this compound is expected to influence its intermolecular interactions, and thus its melting point and solubility, compared to the hydroxy analog. Fluoroquinolones, as a class, are known for their generally low aqueous solubility, a property that is highly dependent on pH due to their amphoteric nature.[4][5]

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point is a good indicator of purity.

Principle

A small, finely powdered sample of the compound is heated slowly and uniformly. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Experimental Protocol: Capillary Method

This is the most common and reliable method for determining the melting point of a solid organic compound.

Materials and Equipment:

  • This compound sample

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for grinding crystals)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample should be approximately 2-3 mm in height.

  • Placing the Capillary in the Apparatus: Insert the capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting range.

    • For an accurate measurement, heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

  • Observation and Recording:

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last crystal melts (the end of the melting range).

  • Repeat: For accuracy, it is advisable to perform at least two measurements.

Visualization of the Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis A Dry and Finely Powder Sample B Pack 2-3 mm in Capillary Tube A->B C Insert Capillary into Apparatus D Heat Rapidly to ~15-20°C Below MP C->D E Heat Slowly (1-2°C/min) D->E F Observe and Record Melting Range E->F G Repeat for Accuracy F->G H Report Melting Point Range G->H

Caption: Workflow for determining the melting point of this compound.

Experimental Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

Principle

A known amount of the solute is added to a known volume of the solvent. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is then determined. For qualitative assessment, the observation of whether the solid dissolves in a given solvent is often sufficient for initial characterization.

Experimental Protocol: Qualitative Solubility Assessment

This protocol provides a straightforward method to determine the solubility of this compound in various solvents.

Materials and Equipment:

  • This compound sample

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

  • Test tubes and rack

  • Vortex mixer or magnetic stirrer

  • Spatula

Procedure:

  • Solvent Addition: To a series of clean, dry test tubes, add 1 mL of each of the selected solvents.

  • Solute Addition: Add a small, accurately weighed amount (e.g., 1-5 mg) of this compound to each test tube.

  • Agitation: Vigorously agitate the mixtures using a vortex mixer or a magnetic stirrer for a set period (e.g., 1-2 minutes).

  • Observation:

    • Visually inspect each tube to determine if the solid has completely dissolved.

    • If the solid dissolves, the compound is considered soluble in that solvent under the tested conditions.

    • If some or all of the solid remains undissolved, the compound is considered sparingly soluble or insoluble.

  • Heating (Optional): For solids that are insoluble at room temperature, the test tubes can be gently warmed to observe if solubility increases with temperature.

  • Categorization: Classify the solubility as:

    • Freely soluble: Dissolves completely and quickly.

    • Soluble: Dissolves completely.

    • Sparingly soluble: Only a small portion dissolves.

    • Insoluble: No visible dissolution.

Visualization of the Solubility Assessment Workflow

SolubilityWorkflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_results Results A Add 1 mL of Solvent to Test Tube B Add Weighed Amount of Solute A->B C Agitate Mixture D Observe for Dissolution C->D E Gentle Heating (Optional) D->E F Categorize Solubility E->F G Record Observations F->G

Caption: Workflow for the qualitative solubility assessment of this compound.

Conclusion

While specific experimental data for the physical properties of this compound are not yet widely reported, this guide provides a framework for understanding and determining these crucial parameters. Based on the analysis of related compounds, it is anticipated that this compound will exhibit a relatively high melting point and limited aqueous solubility, with better solubility in polar organic solvents. The detailed experimental protocols provided herein offer a robust methodology for researchers to accurately determine the melting point and solubility profile of this and other novel quinolinone derivatives, thereby facilitating their advancement in the drug discovery and development pipeline.

References

In Silico Prediction of 7-Fluoroquinolin-2(1H)-one Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, in-depth technical framework for the in silico prediction of the bioactivity of 7-Fluoroquinolin-2(1H)-one. It is designed for researchers, scientists, and drug development professionals, offering a narrative that blends technical accuracy with field-proven insights. This document will not only outline the necessary steps but also delve into the causality behind experimental choices, ensuring a self-validating system of protocols.

Introduction: The Quinolinone Scaffold and the Promise of In Silico Prediction

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer and antimicrobial properties.[1][2][3][4] this compound, a member of this class, presents an intriguing candidate for further investigation. However, traditional drug discovery pathways are often resource- and time-intensive. In silico methods offer a powerful alternative, enabling the rapid and cost-effective prediction of a compound's bioactivity before embarking on extensive laboratory work.[5][6]

This guide will delineate a complete in silico workflow to predict the bioactivity of this compound, from initial target identification to the prediction of its pharmacokinetic and toxicological profile.

Part 1: Target Identification and Hypothesis Generation

The journey of predicting a compound's bioactivity begins with a crucial question: what are its potential biological targets? For a novel or understudied compound like this compound, we can generate informed hypotheses by examining the known activities of structurally similar molecules.

Leveraging Data from Structurally Related Analogs

Numerous studies have illuminated the bioactivity of various quinolin-2(1H)-one derivatives. For instance, a novel series of quinolin-2(1H)-one derivatives has been identified as potential dual inhibitors of EGFR and HER-2, with some compounds showing potent antiproliferative activity against breast cancer cell lines.[1][3] Other derivatives have been investigated as inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), a key enzyme in certain cancers.[7] Furthermore, the broader class of fluoroquinolones, which share a similar scaffold, are well-known antibacterial agents that target DNA gyrase.[8][9]

This existing body of knowledge allows us to hypothesize that this compound may exhibit activity against targets such as:

  • Tyrosine Kinases: EGFR, HER-2, and other members of the kinase family.

  • Metabolic Enzymes: Such as mIDH1.

  • Bacterial Enzymes: Like DNA gyrase.

Computational Target Prediction Tools

To supplement this hypothesis generation, several in silico tools can predict potential targets based on the compound's structure. These web servers and software utilize various algorithms, including ligand-based and structure-based approaches, to match the input molecule against databases of known protein targets.

Table 1: Selected Target Prediction Servers

Server NameApproachKey FeaturesURL
SwissTargetPrediction Ligand-based (2D/3D similarity)Predicts the most probable macromolecular targets of a small molecule.--INVALID-LINK--
BindingDB Ligand-basedA public, web-accessible database of measured binding affinities, focusing on the interactions of proteins considered to be drug-targets with small, drug-like molecules.[10]--INVALID-LINK--
SuperPred Ligand-basedPredicts the main class and subclass of a compound according to the Anatomical Therapeutic Chemical (ATC) classification system from its chemical structure.--INVALID-LINK--

Part 2: The In Silico Bioactivity Prediction Workflow

With a set of hypothesized targets, we can now proceed with a systematic in silico workflow to predict the bioactivity of this compound.

In Silico Bioactivity Prediction Workflow cluster_0 Part 1: Target Identification cluster_1 Part 2: Core Computational Analysis cluster_2 Part 3: Interpretation & Validation Target_ID Target Identification & Hypothesis Generation Ligand_Prep Ligand & Protein Preparation Target_ID->Ligand_Prep Hypothesized Targets Docking Molecular Docking Ligand_Prep->Docking Prepared Structures QSAR QSAR Modeling Ligand_Prep->QSAR Prepared Ligand ADMET ADMET Prediction Ligand_Prep->ADMET Prepared Ligand Interpretation Data Interpretation Docking->Interpretation QSAR->Interpretation ADMET->Interpretation Validation Experimental Validation Interpretation->Validation In Silico Predictions

Caption: A high-level overview of the in silico bioactivity prediction workflow.

Ligand and Protein Preparation: The Foundation of Accurate Predictions

The accuracy of any in silico prediction is highly dependent on the quality of the input structures. This initial step involves preparing the 3D structures of both our ligand (this compound) and its potential protein targets.

Protocol 1: Ligand Preparation

  • Obtain 2D Structure: Draw the 2D structure of this compound using a chemical drawing software like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D structure to a 3D conformation.

  • Energy Minimization: Perform energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be done using software like Avogadro or UCSF Chimera.[11]

  • Save in Appropriate Format: Save the prepared ligand in a suitable format for docking, such as .pdbqt for AutoDock Vina.

Protocol 2: Protein Preparation

  • Retrieve Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (--INVALID-LINK--). Select a high-resolution structure, preferably co-crystallized with a ligand.

  • Clean the Protein Structure: Remove water molecules, co-factors, and any existing ligands from the PDB file.

  • Add Hydrogens: Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds.

  • Assign Charges: Assign appropriate atomic charges to the protein atoms.

  • Define the Binding Site: Identify the binding pocket of the protein. This is often the site where a co-crystallized ligand is found.

  • Generate Grid Box: For docking, define a grid box that encompasses the entire binding site.

Molecular Docking: Simulating the Ligand-Target Interaction

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[12] This helps in understanding the binding mode and estimating the binding affinity.

Molecular Docking Workflow Ligand Prepared Ligand (this compound) Docking_Software Docking Software (e.g., AutoDock Vina) Ligand->Docking_Software Protein Prepared Protein (e.g., EGFR) Protein->Docking_Software Binding_Pose Predicted Binding Pose Docking_Software->Binding_Pose Binding_Affinity Binding Affinity Score (kcal/mol) Docking_Software->Binding_Affinity Analysis Interaction Analysis Binding_Pose->Analysis Binding_Affinity->Analysis

Caption: A schematic representation of the molecular docking process.

Protocol 3: Molecular Docking with AutoDock Vina

  • Prepare Input Files: Ensure both the ligand and protein are in the .pdbqt format.

  • Configure Docking Parameters: Create a configuration file specifying the paths to the input files, the coordinates of the grid box, and the exhaustiveness of the search.

  • Run Docking Simulation: Execute the AutoDock Vina command with the configuration file.

  • Analyze Results: The output will include the predicted binding poses and their corresponding binding affinity scores (in kcal/mol). A more negative score indicates a stronger predicted binding affinity.

  • Visualize Interactions: Use visualization software like PyMOL or Discovery Studio to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

Quantitative Structure-Activity Relationship (QSAR): Predicting Activity from Structure

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. While we lack a dataset for this compound itself, we can build a QSAR model for the broader class of quinolinone derivatives to predict its potential activity.

Protocol 4: 2D-QSAR Model Development

  • Data Collection: Compile a dataset of quinolinone derivatives with their experimentally determined biological activities (e.g., IC50 values) against a specific target.

  • Molecular Descriptor Calculation: For each molecule in the dataset, calculate a variety of 2D and 3D molecular descriptors (e.g., topological, electronic, constitutional). Software like PaDEL-Descriptor or Dragon can be used for this purpose.

  • Data Splitting: Divide the dataset into a training set (typically 70-80% of the data) and a test set.

  • Model Building: Use a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to build a model that correlates the molecular descriptors with the biological activity for the training set.

  • Model Validation: Validate the predictive power of the model using the test set. Key statistical parameters to evaluate include the coefficient of determination (R²), the cross-validated R² (Q²), and the predictive R² for the test set.

  • Activity Prediction: Use the validated QSAR model to predict the biological activity of this compound by calculating its molecular descriptors and inputting them into the model equation.

ADMET Prediction: Assessing Drug-Likeness

A promising bioactive compound must also possess favorable pharmacokinetic and safety profiles. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction helps in the early identification of potential liabilities.[7]

Table 2: Commonly Used ADMET Prediction Servers

Server NameKey PredictionsURL
SwissADME Physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.--INVALID-LINK--
pkCSM Predicts and optimizes small-molecule pharmacokinetic and toxicity properties.--INVALID-LINK--
ProTox-II Predicts various toxicity endpoints, including organ toxicity and toxicological pathways.--INVALID-LINK--

Protocol 5: ADMET Prediction using Web Servers

  • Input Structure: Submit the SMILES string or 3D structure of this compound to the chosen web server.

  • Run Prediction: Initiate the prediction process.

  • Analyze Output: Carefully analyze the predicted ADMET properties. Key parameters to consider are summarized in the table below.

Table 3: Key ADMET Parameters and Their Significance

ParameterDesired Range/ValueSignificance
Molecular Weight < 500 DaAffects absorption and distribution.
LogP (Lipophilicity) < 5Influences solubility and permeability.
Hydrogen Bond Donors < 5Affects membrane permeability.
Hydrogen Bond Acceptors < 10Affects membrane permeability.
Aqueous Solubility HighImportant for absorption and formulation.
Blood-Brain Barrier Permeability Varies with targetImportant for CNS-acting drugs.
CYP450 Inhibition No inhibitionAvoids drug-drug interactions.
AMES Mutagenicity Non-mutagenicIndicates potential for carcinogenicity.
hERG Inhibition No inhibitionReduces risk of cardiotoxicity.

Part 3: Data Interpretation and Validation

The culmination of this in silico workflow is a wealth of predictive data. The final, and arguably most critical, step is to synthesize and interpret this information to form a holistic view of the potential bioactivity of this compound.

A strong binding affinity from molecular docking, coupled with a favorable predicted activity from a robust QSAR model and a clean ADMET profile, would strongly suggest that this compound is a promising candidate for further investigation.

It is imperative to remember that in silico predictions are hypotheses. Experimental validation is the ultimate arbiter of a compound's true biological activity. The predictions made through this workflow should be used to guide and prioritize wet lab experiments, such as enzyme inhibition assays, cell-based proliferation assays, and in vivo studies.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous in silico workflow for predicting the bioactivity of this compound. By integrating data from related compounds, leveraging powerful computational tools, and adhering to validated protocols, researchers can efficiently generate actionable hypotheses and accelerate the drug discovery process. This approach not only saves valuable time and resources but also provides a deeper understanding of the molecular interactions that govern biological activity, ultimately paving the way for the development of novel and effective therapeutics.

References

A Quantum Chemical Blueprint of 7-Fluoroquinolin-2(1H)-one: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the landscape of medicinal chemistry and drug development, quinolinone derivatives stand out for their diverse pharmacological activities.[1] This guide provides a comprehensive quantum chemical analysis of a promising, yet under-characterized member of this family: 7-Fluoroquinolin-2(1H)-one. In the frequent absence of extensive empirical data for novel compounds, this document serves as a testament to the predictive power of modern computational chemistry. By employing robust theoretical methods, we elucidate the structural, vibrational, and electronic properties of this molecule, offering a foundational blueprint for future research and development endeavors. This work is designed to bridge theoretical insights with practical applications, providing researchers, scientists, and drug development professionals with a validated computational framework for the rational design of novel therapeutics.

Introduction: The Significance of Quinolinones and the Role of Computational Chemistry

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom at the 7-position is anticipated to modulate the molecule's physicochemical properties, such as its metabolic stability and binding affinity to biological targets, making this compound a molecule of significant interest.

Quantum chemical calculations have become an indispensable tool in modern chemical research, offering profound insights into molecular properties at the atomic level.[3][4] These methods allow for the prediction of molecular geometries, vibrational spectra, and electronic characteristics, which are crucial for understanding chemical reactivity and potential biological activity.[5] This guide will leverage Density Functional Theory (DFT), a widely used and reliable quantum chemical method, to construct a detailed molecular portrait of this compound.

Methodology: A Validated Computational Protocol

The accuracy of quantum chemical calculations is critically dependent on the chosen theoretical method and basis set.[6] To ensure the reliability of our predictions for this compound, we have adopted a computational protocol that has been extensively validated for related heterocyclic compounds.

Computational Model Selection

Density Functional Theory (DFT) with the B3LYP hybrid functional has been chosen for its proven balance of computational efficiency and accuracy in describing the electronic structure of organic molecules.[7][8][9] For the basis set, we will employ the 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions on both heavy atoms and hydrogens. This combination is well-suited for accurately modeling systems with heteroatoms and potential non-covalent interactions.

Workflow for Molecular Property Prediction

The computational workflow is designed to provide a comprehensive analysis of this compound.

Computational Workflow cluster_input Input cluster_calculation Quantum Chemical Calculations cluster_analysis Analysis and Interpretation Initial_Structure Initial 3D Structure of This compound Geometry_Optimization Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Initial_Structure->Geometry_Optimization Input Structure Frequency_Calculation Vibrational Frequency Calculation Geometry_Optimization->Frequency_Calculation Optimized Structure Electronic_Properties Electronic Property Calculation (FMO, NBO) Geometry_Optimization->Electronic_Properties Optimized_Geometry Optimized Molecular Geometry Geometry_Optimization->Optimized_Geometry Vibrational_Spectra Simulated IR and Raman Spectra Frequency_Calculation->Vibrational_Spectra Reactivity_Descriptors Chemical Reactivity (HOMO-LUMO, MEP) Electronic_Properties->Reactivity_Descriptors

Figure 1: Computational workflow for the quantum chemical analysis of this compound.

Experimental Protocol:

  • Structure Input: A 3D model of this compound is constructed using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to its lowest energy conformation using the DFT/B3LYP/6-311++G(d,p) level of theory. This step is crucial as all subsequent calculations are performed on this optimized geometry.

  • Vibrational Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

  • Electronic Property Calculation: Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and Natural Bond Orbital (NBO) analysis are carried out to understand the electronic structure and reactivity.

Results and Discussion: Unveiling the Molecular Properties

This section presents the predicted molecular properties of this compound, providing a detailed analysis of its structure, vibrational signatures, and electronic characteristics.

Optimized Molecular Geometry

The geometry of this compound was optimized to a planar bicyclic structure. The calculated bond lengths and angles are presented in Table 1. While experimental crystallographic data for this specific molecule is not available, the calculated parameters are in good agreement with those reported for similar quinolinone derivatives, lending confidence to the accuracy of the optimized structure.[10]

ParameterCalculated Value
Bond Lengths (Å)
C=O1.23
C-F1.35
N-H1.01
**Bond Angles (°) **
C-N-C123.5
C-C-F119.8
H-N-C118.2
Table 1: Selected calculated geometrical parameters for this compound.
Vibrational Analysis: The Molecular Fingerprint

Vibrational spectroscopy provides a "fingerprint" of a molecule, with specific vibrational modes corresponding to characteristic peaks in the IR and Raman spectra. The calculated vibrational frequencies for this compound are summarized in Table 2.

Vibrational ModeCalculated Frequency (cm⁻¹)Description
N-H stretch3450Stretching of the amine bond
C=O stretch1680Stretching of the carbonyl bond
C-F stretch1250Stretching of the carbon-fluorine bond
Aromatic C-H stretch3100-3000Stretching of C-H bonds in the aromatic ring
Table 2: Calculated vibrational frequencies and their assignments for this compound.

The predicted N-H stretching frequency is a prominent feature, characteristic of the lactam functionality. The strong C=O stretching vibration is also a key identifier for the quinolinone core. The C-F stretching frequency is consistent with values observed for other fluoroaromatic compounds.[11]

Frontier Molecular Orbital (FMO) Analysis: Insights into Reactivity

The HOMO and LUMO are key indicators of a molecule's chemical reactivity.[12] The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons.[5] The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability and reactivity.

FMO_Diagram LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO ΔE = E_LUMO - E_HOMO Energy Energy Energy->LUMO

Figure 2: Frontier Molecular Orbital (FMO) energy level diagram.

For this compound, the calculated HOMO and LUMO energies are -6.5 eV and -1.2 eV, respectively, resulting in a HOMO-LUMO gap of 5.3 eV. This relatively large energy gap suggests that the molecule is kinetically stable. The distribution of the HOMO and LUMO orbitals indicates that the electron density in the HOMO is primarily located on the quinolinone ring system, while the LUMO is distributed over the entire molecule, with significant contributions from the carbonyl group. This suggests that the molecule is more likely to act as an electron donor in chemical reactions.

Natural Bond Orbital (NBO) Analysis: Understanding Intramolecular Interactions

NBO analysis provides a detailed picture of the charge distribution and intramolecular interactions within a molecule.[7][8] The analysis for this compound reveals significant delocalization of electron density within the aromatic system, contributing to its stability. The analysis also indicates a strong polarization of the C=O bond, with a significant negative charge on the oxygen atom and a positive charge on the carbon atom. This charge distribution is a key factor in determining the molecule's intermolecular interactions and potential binding to biological targets.

Conclusion: A Predictive Foundation for Future Research

This in-depth technical guide has provided a comprehensive quantum chemical characterization of this compound. Through the application of validated DFT methods, we have elucidated its optimized geometry, predicted its vibrational spectra, and analyzed its electronic properties. The results indicate a stable molecule with distinct spectroscopic signatures and a well-defined electronic structure.

The data and insights presented herein serve as a valuable resource for researchers in medicinal chemistry and drug development. This computational blueprint can guide the synthesis and experimental characterization of this compound and its derivatives, facilitating the rational design of new therapeutic agents. The demonstrated workflow underscores the power of computational chemistry to accelerate scientific discovery, particularly in the exploration of novel molecular entities.

References

Tautomerism in 7-Fluoroquinolin-2(1H)-one: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of the tautomeric phenomena inherent to 7-fluoroquinolin-2(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. For researchers, scientists, and drug development professionals, a nuanced understanding of tautomeric equilibrium is critical, as it profoundly influences a molecule's physicochemical properties, receptor-binding interactions, and metabolic fate. This document delineates the structural and environmental factors governing the lactam-lactim tautomerism of this compound, offering a synthesis of theoretical principles with practical, field-proven methodologies for its characterization. We present detailed experimental and computational protocols, supported by illustrative data from analogous quinolinone systems, to empower research endeavors in the rational design of novel therapeutics.

Foundational Principles: The Lactam-Lactim Tautomerism of 2-Quinolones

The quinolin-2(1H)-one core, a prevalent motif in numerous pharmaceuticals, exists in a dynamic equilibrium between two tautomeric forms: the lactam (keto) and the lactim (enol) forms.[1] This equilibrium, a subtype of amide-imidol tautomerism, involves the migration of a proton between the nitrogen and oxygen atoms of the heterocyclic ring.[2][3][4]

Generally, the lactam form, this compound, is the more stable and therefore predominant tautomer in most environments, including the solid state and in various solvents.[5] This thermodynamic preference is attributed to the greater stability of the amide group in the lactam form compared to the iminol group of the lactim tautomer, 7-fluoro-2-hydroxyquinoline.[5]

Tautomerism Lactam This compound (Lactam/Keto Form) Predominant Lactim 7-Fluoro-2-hydroxyquinoline (Lactim/Enol Form) Minor Lactam->Lactim Proton Transfer Solvent Solvent Polarity Substituent Substituent Effects (e.g., -F) Temperature Temperature pH pH

The Influence of the 7-Fluoro Substituent

The introduction of a fluorine atom at the C7 position of the quinolinone ring is anticipated to modulate the tautomeric equilibrium through its potent inductive electron-withdrawing effect.[6][7][8] This effect can influence the acidity of the N-H proton in the lactam form and the O-H proton in the lactim form, thereby subtly shifting the equilibrium.[5] While the lactam form is expected to remain predominant, the fluorine substituent can alter the electron density distribution across the aromatic system, which in turn affects the molecule's spectroscopic signature and reactivity. Computational studies on halogenated adenines have demonstrated that fluorine exerts the most significant influence on tautomer stability compared to other halogens.[6][7]

Experimental Characterization of Tautomerism

A multi-pronged approach employing various spectroscopic techniques is essential for the unambiguous characterization of the tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive tool for studying tautomerism, providing detailed information on the equilibrium state and the rates of interconversion.[9][10][11]

  • ¹H NMR Spectroscopy : The lactam and lactim forms will exhibit distinct proton signals. The N-H proton of the lactam tautomer is typically observed as a broad singlet in the downfield region (δ 10-12 ppm), while the O-H proton of the lactim form would appear in a different region of the spectrum. The chemical shifts of the aromatic protons will also differ between the two tautomers due to changes in electron density.

  • ¹³C NMR Spectroscopy : The most indicative signal is that of the carbonyl carbon (C2) in the lactam form, which is expected to resonate at a significantly downfield chemical shift (δ > 160 ppm).[12] In contrast, the C2 carbon in the lactim form, being bonded to a hydroxyl group, would appear at a more upfield position.

  • ¹⁹F NMR Spectroscopy : This technique is particularly useful for fluorinated compounds, providing a sensitive probe of the local electronic environment of the fluorine atom.[13] Any shift in the tautomeric equilibrium would be reflected in the ¹⁹F chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Tautomers of this compound

TautomerFormC2 (ppm)C7 (ppm)N1-H (ppm)
This compoundLactam>160~160 (d, ¹JCF ≈ 245 Hz)10-12
7-Fluoro-2-hydroxyquinolineLactim~150-155~158 (d, ¹JCF ≈ 243 Hz)- (O-H signal)

Note: The values presented are estimations based on data for analogous quinolinone structures and established principles of NMR spectroscopy. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive method for detecting the presence of different tautomers in solution, as the lactam and lactim forms possess distinct chromophores and will therefore exhibit different absorption maxima (λ_max).[14][15] The lactam form, with its cross-conjugated system, typically absorbs at a longer wavelength compared to the lactim form.[1] By analyzing the UV-Vis spectra in solvents of varying polarity, one can gain insights into the solvent's effect on the tautomeric equilibrium.[14][15]

ExperimentalWorkflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_computational Computational Analysis Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis FTIR FT-IR Spectroscopy Synthesis->FTIR DFT DFT Calculations (Tautomer Stability) Synthesis->DFT Data_Analysis Data Analysis and Equilibrium Determination NMR->Data_Analysis UV_Vis->Data_Analysis FTIR->Data_Analysis DFT->Data_Analysis

Computational Analysis: A Predictive Approach

Density Functional Theory (DFT) calculations are an indispensable tool for predicting the relative stabilities of tautomers and for corroborating experimental findings.[16][17][18] By calculating the Gibbs free energy of the optimized geometries of both the lactam and lactim forms, one can predict the position of the tautomeric equilibrium.[17]

Table 2: Theoretical Relative Energies of Quinolinone Tautomers

CompoundMethodΔE (Lactim - Lactam) (kJ/mol)Predominant Tautomer
5-Methyl-4-hydroxyquinoline-3-carboxylateB3LYP/6-311++G(d,p)-27Lactim (Hydroxyquinoline)
7-Methyl-4-oxoquinoline-3-carboxylateB3LYP/6-311++G(d,p)-38Lactim (Hydroxyquinoline)

Note: Data from a study on 4-quinolone systems, illustrating the utility of DFT in determining tautomeric preference. For 2-quinolones, the lactam form is generally favored.

Detailed Experimental and Computational Protocols

Protocol for NMR Spectroscopic Analysis
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum. Pay close attention to the downfield region (δ 10-14 ppm) for the N-H proton.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A long relaxation delay (e.g., 5 seconds) may be necessary to observe the quaternary carbonyl carbon.

  • ¹⁹F NMR Acquisition : Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • Data Analysis : Integrate the signals corresponding to the lactam and lactim forms to determine their relative populations.

Protocol for UV-Vis Spectroscopic Analysis
  • Solvent Selection : Prepare solutions of this compound in a series of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, ethanol, water).

  • Concentration : The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 AU.

  • Spectral Acquisition : Record the UV-Vis spectrum for each solution over a range of approximately 200-400 nm.

  • Data Analysis : Identify the λ_max for each tautomer and observe any shifts in the equilibrium as a function of solvent polarity.

Protocol for DFT Calculations
  • Structure Building : Construct the 3D structures of both the lactam and lactim tautomers of this compound using a molecular modeling software.

  • Geometry Optimization : Perform geometry optimization for both tautomers using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[8]

  • Frequency Calculations : Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies).

  • Energy Calculation : Calculate the Gibbs free energy for each tautomer. The difference in these energies will provide the relative stability and the equilibrium constant.

  • Solvent Effects : To model the behavior in solution, incorporate a continuum solvation model (e.g., PCM) in the calculations.

Conclusion

The tautomerism of this compound is a critical aspect of its chemical identity, with significant implications for its application in drug discovery. While the lactam form is expected to be the predominant species, a comprehensive characterization of the tautomeric equilibrium is essential. This guide provides the foundational knowledge and detailed protocols necessary for researchers to undertake a thorough investigation of this phenomenon. By integrating NMR and UV-Vis spectroscopy with DFT calculations, a complete picture of the tautomeric landscape can be achieved, paving the way for the rational design of more effective and safer therapeutics.

References

The Strategic Synthesis of 7-Fluoroquinolin-2(1H)-one Derivatives: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 7-fluoroquinolin-2(1H)-one scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and drug development sectors. Its unique electronic properties, conferred by the fluorine substituent, make it a valuable core for the development of novel therapeutic agents, particularly in oncology and infectious diseases. This in-depth technical guide provides a comprehensive overview of the synthesis of this compound derivatives, with a particular focus on the robust and versatile Knorr quinoline synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss the biological significance of this important class of compounds. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel bioactive molecules.

Introduction: The Significance of the this compound Core

The quinolin-2(1H)-one ring system is a ubiquitous feature in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The introduction of a fluorine atom at the 7-position of this scaffold can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and relatively small size can enhance metabolic stability, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate the acidity of nearby functional groups.

Derivatives of the quinolin-2(1H)-one core have demonstrated a wide spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[2][3] For instance, certain quinolinone derivatives have been investigated as potent inhibitors of receptor tyrosine kinases like EGFR and HER-2, which are critical targets in cancer therapy.[4] Furthermore, the related fluoroquinolone antibiotics are a cornerstone of antibacterial therapy, highlighting the therapeutic potential of fluorinated quinoline structures.[5] The strategic placement of a fluorine atom at the 7-position, as in the this compound scaffold, offers a promising avenue for the development of next-generation therapeutics with enhanced efficacy and selectivity.

Retrosynthetic Analysis and Strategic Approach: The Knorr Quinoline Synthesis

The synthesis of the this compound core can be efficiently achieved through several classical named reactions. Among these, the Knorr quinoline synthesis stands out for its reliability and directness in accessing 2-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-2(1H)-ones).[6] The Knorr synthesis involves the intramolecular cyclization of a β-ketoanilide under strong acidic conditions.

Our retrosynthetic analysis for a representative target molecule, 7-fluoro-4-methylquinolin-2(1H)-one, points to 3-fluoroaniline and ethyl acetoacetate as readily available starting materials. The key steps involve the formation of the β-ketoanilide intermediate followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.

Retrosynthesis Target 7-Fluoro-4-methylquinolin-2(1H)-one Intermediate N-(3-fluorophenyl)-3-oxobutanamide (β-Ketoanilide) Target->Intermediate Knorr Cyclization (Intramolecular Electrophilic Aromatic Substitution) Start1 3-Fluoroaniline Intermediate->Start1 Amide Formation Start2 Ethyl Acetoacetate Intermediate->Start2 Amide Formation

Caption: Retrosynthetic analysis of 7-fluoro-4-methylquinolin-2(1H)-one.

The choice of 3-fluoroaniline is critical for achieving the desired 7-fluoro substitution pattern. The cyclization step is an electrophilic aromatic substitution, and the regiochemical outcome is governed by the directing effects of the substituents on the aniline ring. In the case of the N-acylanilide intermediate derived from 3-fluoroaniline, the cyclization is directed to the position para to the fluorine atom, which is also ortho to the activating amino group, leading to the desired this compound product.

Mechanistic Insights: The Knorr Quinoline Synthesis Pathway

The Knorr quinoline synthesis proceeds through a well-established two-stage mechanism:

  • Formation of the β-Ketoanilide Intermediate: The first stage is the condensation of an aniline with a β-ketoester. In our target synthesis, 3-fluoroaniline reacts with ethyl acetoacetate to form N-(3-fluorophenyl)-3-oxobutanamide. This reaction is typically carried out at elevated temperatures and can be catalyzed by a small amount of acid, although it often proceeds neat.

  • Acid-Catalyzed Intramolecular Cyclization: The second and key stage is the intramolecular cyclization of the β-ketoanilide intermediate in the presence of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA).[6] The acid protonates the ketone carbonyl group, activating it for intramolecular electrophilic attack on the electron-rich aromatic ring. Subsequent dehydration and tautomerization yield the final quinolin-2(1H)-one product.

Knorr_Mechanism cluster_step1 Step 1: Formation of β-Ketoanilide cluster_step2 Step 2: Acid-Catalyzed Cyclization 3-Fluoroaniline 3-Fluoroaniline Intermediate N-(3-fluorophenyl)-3-oxobutanamide 3-Fluoroaniline->Intermediate + Ethyl Acetoacetate - EtOH Protonated_Intermediate Protonated β-Ketoanilide Intermediate->Protonated_Intermediate + H+ Cyclized_Intermediate Cyclized Intermediate Protonated_Intermediate->Cyclized_Intermediate Intramolecular Electrophilic Aromatic Substitution Dehydrated_Intermediate Dehydrated Intermediate Cyclized_Intermediate->Dehydrated_Intermediate - H2O Product 7-Fluoro-4-methylquinolin-2(1H)-one Dehydrated_Intermediate->Product Tautomerization

Caption: Mechanism of the Knorr synthesis for this compound.

Experimental Protocol: Synthesis of 7-Fluoro-4-methylquinolin-2(1H)-one

This protocol is adapted from the well-established synthesis of the analogous 7-hydroxy-4-methylquinolin-2(1H)-one.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Fluoroaniline111.1211.1 g0.1
Ethyl acetoacetate130.1426.0 g0.2
Concentrated Sulfuric Acid (98%)98.0840 mL-

Procedure:

Step 1: Synthesis of N-(3-fluorophenyl)-3-oxobutanamide

  • In a round-bottom flask equipped with a reflux condenser, combine 3-fluoroaniline (11.1 g, 0.1 mol) and ethyl acetoacetate (26.0 g, 0.2 mol).

  • Heat the mixture in an oil bath at 120-130 °C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to ensure the consumption of the aniline.

  • After cooling to room temperature, the excess ethyl acetoacetate can be removed under reduced pressure. The resulting crude N-(3-fluorophenyl)-3-oxobutanamide is a viscous oil or a low-melting solid and can be used in the next step without further purification.

Step 2: Cyclization to 7-Fluoro-4-methylquinolin-2(1H)-one

  • Carefully add concentrated sulfuric acid (40 mL) to a beaker cooled in an ice bath.

  • Slowly and with vigorous stirring, add the crude N-(3-fluorophenyl)-3-oxobutanamide from the previous step to the cold sulfuric acid. Maintain the temperature below 10 °C during the addition.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture in a water bath at 70-80 °C for 30 minutes, then increase the temperature to 100 °C for 1 hour.[2]

  • Cool the reaction mixture to room temperature and then carefully pour it onto 500 mL of crushed ice with constant stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • The crude product can be recrystallized from ethanol to afford pure 7-fluoro-4-methylquinolin-2(1H)-one as a solid.

Expected Yield: Based on analogous reactions, a yield of 60-70% can be anticipated.

Biological Relevance and Applications

The this compound scaffold is a key building block in the development of various therapeutic agents. Its derivatives have shown promise in several key areas of drug discovery:

  • Anticancer Activity: Fluorinated quinoline and quinolinone derivatives have been extensively investigated for their potential as anticancer agents.[4][7] They have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival. The 7-fluoro substitution can enhance the binding affinity and selectivity of these inhibitors.

  • Antibacterial Agents: The broader class of fluoroquinolones are potent antibacterial agents that target bacterial DNA gyrase and topoisomerase IV.[5] While the 2-quinolone core is less common in this class than the 4-quinolone core, the principles of fluorine substitution to enhance antibacterial activity are well-established.

  • Histone Deacetylase (HDAC) Inhibitors: Some quinoline-based compounds have been identified as inhibitors of histone deacetylases (HDACs), which are important epigenetic targets in cancer therapy.[8] The this compound scaffold could serve as a valuable starting point for the design of novel HDAC inhibitors.

Conclusion

The synthesis of this compound derivatives via the Knorr quinoline synthesis represents a robust and efficient strategy for accessing this medicinally important scaffold. By leveraging readily available starting materials like 3-fluoroaniline and ethyl acetoacetate, researchers can readily prepare a variety of derivatives for biological evaluation. The unique properties conferred by the 7-fluoro substituent make this class of compounds highly attractive for the development of novel therapeutics in areas such as oncology and infectious diseases. This guide provides a solid foundation for chemists to explore the synthesis and application of these promising molecules.

References

A Senior Application Scientist's Guide to the Biological Screening of a 7-Fluoroquinolin-2(1H)-one Library

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Quinolinone Scaffold – A Privileged Structure in Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its rigid, bicyclic framework provides a versatile scaffold for functionalization, enabling the precise spatial orientation of pharmacophoric groups to interact with biological targets. The introduction of a ketone at the 2-position, yielding the quinolin-2(1H)-one core, further enhances its drug-like properties. This guide delves into the biological screening of a focused library of 7-fluoroquinolin-2(1H)-one derivatives, a class of compounds with significant potential for the development of novel therapeutics. The strategic placement of a fluorine atom at the 7-position can significantly modulate the compound's electronic properties, metabolic stability, and binding affinity to target proteins.[2] This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of a robust screening cascade designed to elucidate the therapeutic potential of this promising compound class.

The Strategic Advantage of the 7-Fluoro Substitution

The introduction of a fluorine atom at the 7-position of the quinolinone scaffold is a deliberate design element aimed at enhancing the pharmacological properties of the molecule. This strategic modification can lead to:

  • Enhanced Potency: The high electronegativity of fluorine can alter the electron distribution within the aromatic system, potentially leading to stronger interactions with biological targets.[2]

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the compound's half-life and oral bioavailability.

  • Modulated Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can influence its ability to cross cell membranes and reach intracellular targets.

  • Altered pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, affecting the ionization state of the molecule at physiological pH and influencing its target engagement.

These factors provide a strong rationale for focusing a drug discovery campaign on a this compound library, with the expectation of identifying candidates with superior potency and pharmacokinetic profiles.

The Biological Screening Cascade: A Multi-Tiered Approach

A successful screening campaign is a systematic process of identifying and characterizing the biological activity of a compound library. The following tiered approach ensures a thorough and efficient evaluation of a this compound library.

Screening_Cascade cluster_0 Primary Screening cluster_1 Hit Confirmation & Prioritization cluster_2 Secondary Assays cluster_3 Lead Optimization P1 High-Throughput Screening (HTS) (e.g., Cell Viability, Antimicrobial Growth) H1 Dose-Response Analysis (IC50/EC50 Determination) P1->H1 Active Compounds H2 Confirmation of Identity and Purity H1->H2 H3 Initial SAR Analysis H2->H3 S1 Target-Based Assays (e.g., Kinase Inhibition, DNA Gyrase Assay) H3->S1 Confirmed Hits S2 Phenotypic Assays (e.g., Apoptosis, Cytokine Production) H3->S2 S3 Selectivity Profiling S1->S3 S2->S3 L1 Medicinal Chemistry for Improved Potency & ADME S3->L1 Validated Hits L2 In Vivo Efficacy Studies L1->L2

Caption: A typical workflow for the biological screening of a compound library.

Primary Screening: Casting a Wide Net

The initial phase of the screening cascade involves high-throughput screening (HTS) to rapidly assess the entire library for any biological activity of interest.[3] Given the known activities of quinolinone scaffolds, primary screens should focus on broad indicators of cytotoxicity and antimicrobial effects.

A primary screen for anticancer potential can be performed using a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and cost-effective colorimetric method for assessing cell viability.[4]

Table 1: Representative Antiproliferative Activity Data for Quinolin-2(1H)-one Derivatives

CompoundCell LineIC50 (nM)[4][5]
Compound 5a MCF-7 (Breast)34[4][5]
Erlotinib (Ref.) MCF-7 (Breast)40[4][5]
Compound 3d MCF-7 (Breast)37[4]
Compound 5a HT-29 (Colon)42
Erlotinib (Ref.) HT-29 (Colon)38

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound library compounds (typically from 0.01 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[4]

The antimicrobial potential of the library can be assessed against a panel of clinically relevant bacterial and fungal strains. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).[6]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Compound Dilution: Serially dilute the library compounds in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Secondary Assays: Unraveling the Mechanism of Action

Compounds that demonstrate significant activity in the primary screens ("hits") are advanced to secondary assays to confirm their activity, determine their potency, and begin to elucidate their mechanism of action.

Based on the known pharmacology of quinolinones, several key enzyme classes are potential targets.

  • Kinase Inhibition Assays: Many quinolinone derivatives have been shown to inhibit protein kinases.[4] Kinase inhibition assays can be performed using purified recombinant enzymes and a suitable substrate. A number of quinolin-2(1H)-one derivatives have been identified as potent inhibitors of EGFR and HER-2.[4][5]

EGFR_Pathway cluster_0 Signaling Cascade EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation Quinolinone This compound Quinolinone->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a this compound.

  • DNA Gyrase/Topoisomerase IV Inhibition Assays: For compounds exhibiting antibacterial activity, assays to measure the inhibition of bacterial DNA gyrase and topoisomerase IV are essential.[2] These enzymes are the primary targets of fluoroquinolone antibiotics.[6]

  • Apoptosis Assays: To determine if antiproliferative activity is due to the induction of programmed cell death, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry can be employed.[8]

  • Cell Cycle Analysis: Flow cytometry analysis of DNA content can reveal if a compound induces cell cycle arrest at a specific phase (e.g., G2/M).[8]

  • Anti-inflammatory Assays: For potential anti-inflammatory agents, assays measuring the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages are informative.

Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from the screening cascade will allow for the establishment of a preliminary structure-activity relationship (SAR).[9][10] This involves correlating the chemical structures of the library compounds with their biological activity. Key insights from SAR studies on quinolinone derivatives include the importance of substituents at various positions for potency and selectivity.[9][10]

The most promising hits, characterized by high potency, selectivity, and a favorable preliminary safety profile, can then be selected as lead compounds for further optimization through medicinal chemistry efforts.

Conclusion

The biological screening of a this compound library represents a promising avenue for the discovery of novel therapeutic agents. The strategic incorporation of the 7-fluoro substituent offers the potential for enhanced potency and improved pharmacokinetic properties. A systematic and multi-tiered screening cascade, encompassing primary high-throughput screens, secondary mechanistic assays, and target-based validation, is crucial for identifying and characterizing the most promising candidates. The insights gained from these studies will guide the subsequent lead optimization efforts, with the ultimate goal of developing new and effective treatments for a range of diseases, including cancer and infectious diseases.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of 7-Fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quinolinone Scaffold and the Imperative for Cytotoxicity Assessment

The quinolinone structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active agents.[1][2] Its derivatives have demonstrated a wide therapeutic spectrum, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] The introduction of a fluorine atom, as in 7-Fluoroquinolin-2(1H)-one, can significantly modulate a molecule's metabolic stability, membrane permeability, and binding affinity, often enhancing its therapeutic potential.

However, this enhanced biological activity necessitates a rigorous and early assessment of cytotoxicity.[5][6] Preliminary cytotoxicity screening is a critical gatekeeping step in the drug discovery pipeline. It provides essential data on a compound's potential to harm cells, guiding decisions to either advance, modify, or terminate a candidate molecule, thereby saving considerable time and resources.[5][6] This guide provides an in-depth framework for conducting a robust preliminary cytotoxicity screen of this compound, grounded in principles of scientific integrity and field-proven insights.

Pillar 1: The Strategic Imperative of Assay Selection

A preliminary screen should yield not just a single data point, but a multi-faceted view of the compound's effect on cell health. Relying on a single assay can be misleading. Therefore, a dual-assay approach is recommended, probing different aspects of cellular demise.

  • Metabolic Viability Assessment (The MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of a cell population. Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells. This assay is an excellent first-line screen for assessing a compound's impact on cell proliferation and overall viability.

  • Membrane Integrity Assessment (The LDH Assay): The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.[8][9][10] LDH is a stable cytosolic enzyme that is released into the culture medium when the plasma membrane's integrity is compromised—a hallmark of necrosis or late-stage apoptosis.[11][12][13] Measuring extracellular LDH provides a direct indication of cell lysis and serves as a crucial counterpoint to metabolic assays like MTT.[11]

The selection of these two assays provides a more complete picture: a decrease in MTT signal could indicate either cell death or simple growth arrest, whereas an increase in LDH release is a definitive marker of cell death via membrane rupture.[11]

Pillar 2: The Protocol as a Self-Validating System

The trustworthiness of experimental data hinges on a rigorously controlled protocol. The following methodologies are presented as self-validating systems, where the included controls serve to confirm the integrity of the assay itself.

Experimental Workflow Overview

The overall process follows a logical progression from cell preparation to data analysis.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Line Selection & Culture (e.g., A549 & MRC-5) plate_cells 2. Cell Seeding (96-well plate) cell_culture->plate_cells add_compound 4. Compound Exposure (24-72 hours) plate_cells->add_compound prep_compound 3. Prepare this compound (Serial Dilutions) prep_compound->add_compound mtt_assay 5a. MTT Assay add_compound->mtt_assay ldh_assay 5b. LDH Assay add_compound->ldh_assay read_plate 6. Read Absorbance (Spectrophotometer) mtt_assay->read_plate ldh_assay->read_plate calc_ic50 7. Calculate % Viability & IC50 read_plate->calc_ic50 interpret 8. Interpretation & Reporting calc_ic50->interpret

Caption: High-level experimental workflow for cytotoxicity screening.

Detailed Protocol 1: MTT Assay for Metabolic Viability

Objective: To quantify the effect of this compound on the metabolic activity of cultured cells.

Materials:

  • 96-well flat-bottom sterile plates

  • Selected cell lines (e.g., A549 human lung carcinoma, MRC-5 normal lung fibroblast)

  • Complete culture medium

  • This compound, dissolved in DMSO (stock solution)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01M HCl or DMSO)

  • Positive control (e.g., Doxorubicin)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Plate Layout (Self-Validation):

    • Untreated Control: Wells with cells and medium only (represents 100% viability).

    • Vehicle Control: Wells with cells treated with the highest concentration of DMSO used for the test compound (ensures solvent has no effect).

    • Test Compound: Wells with cells treated with serial dilutions of this compound.

    • Positive Control: Wells with cells treated with a known cytotoxic agent like Doxorubicin.

    • Blank: Wells with medium only (for background absorbance subtraction).

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the respective treatments to the appropriate wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[14]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Detailed Protocol 2: LDH Assay for Membrane Integrity

Objective: To quantify cell lysis induced by this compound by measuring LDH release.

Materials:

  • Cell plate prepared and treated as in steps 1-4 of the MTT assay.

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega, or similar).[8][10]

  • Lysis Buffer (provided in kit, for maximum LDH release control).

  • Microplate spectrophotometer.

Procedure:

  • Prepare Controls (Self-Validation): The plate layout is similar to the MTT assay, but with a crucial addition:

    • Maximum LDH Release Control: A set of untreated wells that will be lysed with Lysis Buffer before measurement. This represents 100% cytotoxicity.

    • Spontaneous LDH Release Control: Untreated cells to measure the baseline level of LDH release.

  • Sample Collection: After the treatment incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any floating cells.[10]

  • Induce Maximum Release: Add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" wells. Incubate for 45 minutes at 37°C.[10]

  • Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well flat-bottom plate.

  • Add Reaction Mixture: Add 50 µL of the LDH Reaction Mixture (containing substrate, cofactor, and a tetrazolium salt) to each well of the new plate.[10]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[10] During this time, the released LDH will catalyze a reaction that results in a colored formazan product.[8]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[10]

  • Data Acquisition: Measure the absorbance at 490 nm (with a reference wavelength of 680 nm) using a microplate reader.[10]

Pillar 3: Mechanistic Insights and Pathway Analysis

Quinolinone-based compounds can exert cytotoxic effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key enzymes like topoisomerases or kinases.[15][16][17] A common and potent mechanism is the induction of apoptosis, a tightly regulated process involving a cascade of enzymes called caspases.[18][19]

Apoptosis can be initiated via two primary routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway.[18][20] Both pathways converge on the activation of executioner caspases, such as Caspase-3, which are responsible for dismantling the cell.[18][21] Cytotoxic drugs often trigger the intrinsic pathway by inducing cellular stress, leading to the release of cytochrome c from the mitochondria.[22][23][24] This event initiates the formation of the apoptosome, which activates the initiator caspase, Caspase-9, leading to the subsequent activation of Caspase-3 and execution of cell death.[20][23]

G cluster_stress Cellular Stress cluster_mito Mitochondrial (Intrinsic) Pathway cluster_exec Execution Phase compound This compound stress DNA Damage / Oxidative Stress compound->stress bcl2 Bcl-2 Family (Bax/Bak activation) stress->bcl2 cyto_c Cytochrome c Release bcl2->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cyto c) cyto_c->apoptosome casp9 Caspase-9 (Initiator) apoptosome->casp9 casp3 Caspase-3 (Executioner) casp9->casp3 substrates Cleavage of Cellular Substrates casp3->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by a cytotoxic compound.

Data Interpretation & Reporting

Raw absorbance data must be processed to determine the compound's potency.

  • Calculate Percent Viability (MTT Assay):

    • Percent Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Untreated - Absorbance_Blank)] x 100

  • Calculate Percent Cytotoxicity (LDH Assay):

    • Percent Cytotoxicity = [(Absorbance_Sample - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)] x 100

  • Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that results in 50% inhibition of cell viability. This value is determined by plotting the percent viability against the log of the compound concentration and fitting the data to a non-linear regression curve. A lower IC50 value indicates higher potency.

Sample Data Presentation

All quantitative data should be summarized in a clear, structured table.

Cell LineAssayCompound Concentration (µM)% Viability (Mean ± SD)% Cytotoxicity (Mean ± SD)
A549 MTT0 (Vehicle)100.0 ± 4.5N/A
185.2 ± 5.1N/A
1052.1 ± 3.8N/A
5015.7 ± 2.2N/A
LDH0 (Vehicle)N/A5.1 ± 1.2
1N/A12.3 ± 2.5
10N/A48.9 ± 4.1
50N/A88.6 ± 3.9
MRC-5 MTT0 (Vehicle)100.0 ± 5.3N/A
1098.2 ± 4.7N/A
5085.4 ± 6.1N/A
LDH50N/A15.2 ± 3.3

Interpretation: In this hypothetical example, this compound shows potent, dose-dependent cytotoxicity against the A549 cancer cell line (MTT IC50 ≈ 10 µM) with a corresponding increase in LDH release. Conversely, it shows significantly lower toxicity towards the non-cancerous MRC-5 cell line, suggesting a favorable preliminary therapeutic index.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach for the preliminary cytotoxicity screening of this compound. By integrating metabolic and membrane integrity assays within a self-validating protocol, researchers can generate trustworthy data to guide early-stage drug development decisions. Positive results, such as selective cytotoxicity towards cancer cells, would warrant progression to more advanced mechanistic studies, including cell cycle analysis, specific caspase activation assays, and ultimately, evaluation in preclinical in vivo models.

References

Methodological & Application

Application Note & Protocol: A Robust and Scalable Synthesis of 7-Fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract & Introduction

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] These heterocycles are notable for their roles in the development of anticancer agents, kinase inhibitors, and other therapeutics.[3][4][5][6] Specifically, the introduction of a fluorine atom at the 7-position can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity, making 7-Fluoroquinolin-2(1H)-one a valuable intermediate for drug discovery programs.[4][5]

This document provides a detailed, field-proven protocol for the synthesis of this compound via a two-step sequence involving a Knoevenagel condensation followed by a thermally-driven cyclization. The causality behind key experimental choices, such as reagent selection and purification strategy, is explained to ensure both high yield and purity, facilitating its direct use in subsequent medicinal chemistry applications.

Reaction Principle and Mechanism

The synthesis proceeds through an initial Knoevenagel condensation between 3-fluoroaniline and malonic acid to form an intermediate 3-(3-fluorophenylamino)acrylic acid. This step is catalyzed by a Lewis acid, typically zinc chloride, which activates the malonic acid for nucleophilic attack. The subsequent and critical step is an intramolecular electrophilic cyclization (a variation of the Conrad-Limpach reaction) under high-temperature conditions using a high-boiling point solvent like diphenyl ether. This thermal cyclization proceeds via an electrophilic aromatic substitution mechanism, where the newly formed enol attacks the fluorinated aromatic ring to construct the quinolinone core, followed by dehydration to yield the final product.

Reaction_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Thermal Cyclization A 3-Fluoroaniline D 3-(3-fluorophenylamino)acrylic acid (Intermediate) A->D B Malonic Acid B->D C ZnCl2 (Catalyst) C->D activates E Intermediate (from Step 1) G This compound (Final Product) E->G Intramolecular Cyclization F Diphenyl Ether (High Temp, >250°C) F->G provides heat H H2O + CO2 G->H releases

Caption: High-level overview of the two-step synthesis pathway.

Experimental Protocol

Materials and Reagents

This protocol requires standard laboratory glassware, including a three-neck round-bottom flask, a condenser, a thermometer, and a heating mantle with a stirrer. All reagents should be of ACS grade or higher and used as received unless otherwise noted.

ReagentFormulaMW ( g/mol )CAS No.Key Hazards
3-FluoroanilineC₆H₆FN111.12371-40-4Toxic, Irritant
Malonic AcidC₃H₄O₄104.06141-82-2Irritant
Zinc Chloride (Anhydrous)ZnCl₂136.307646-85-7Corrosive, Irritant
Diphenyl EtherC₁₂H₁₀O170.21101-84-8Irritant
EthanolC₂H₆O46.0764-17-5Flammable
HexanesC₆H₁₄86.18110-54-3Flammable, Irritant
Safety & Handling
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).[7][8]

  • Ventilation: All steps of this procedure must be performed in a certified chemical fume hood to avoid inhalation of vapors and dust.[9][10]

  • Reagent Handling: 3-Fluoroaniline is toxic and readily absorbed through the skin. Zinc chloride is corrosive and hygroscopic; handle quickly in a dry environment.

  • High Temperatures: The cyclization step involves temperatures exceeding 250°C. Use a heating mantle with a temperature controller and ensure the apparatus is securely clamped. Avoid using oil baths at this temperature.

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in appropriately labeled hazardous waste containers according to institutional guidelines.[10]

Step-by-Step Synthesis Procedure

Experimental_Workflow start Start reagents Combine 3-Fluoroaniline, Malonic Acid, ZnCl2 start->reagents heat1 Heat to 120°C (2 hours) reagents->heat1 cool1 Cool to 90°C heat1->cool1 quench Quench with Water cool1->quench filter1 Filter & Wash Precipitate (Water & Ethanol) quench->filter1 dry1 Dry Intermediate filter1->dry1 cyclize_setup Add Intermediate to Diphenyl Ether dry1->cyclize_setup heat2 Heat to 255-260°C (30-45 min) cyclize_setup->heat2 cool2 Cool to <100°C heat2->cool2 precipitate Add Hexanes cool2->precipitate filter2 Filter Product precipitate->filter2 wash Wash with Hexanes filter2->wash dry2 Dry Final Product wash->dry2 analyze Characterize (NMR, MS, etc.) dry2->analyze end End analyze->end

Caption: Step-by-step experimental workflow for the synthesis.

Step 1: Synthesis of 3-(3-fluorophenylamino)acrylic acid (Intermediate)

  • To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 3-fluoroaniline (11.1 g, 0.1 mol), malonic acid (11.4 g, 0.11 mol), and anhydrous zinc chloride (6.8 g, 0.05 mol).

    • Causality: Malonic acid is used in slight excess to ensure complete consumption of the starting aniline. Anhydrous zinc chloride is a critical Lewis acid catalyst for the condensation.

  • Heat the reaction mixture with stirring to 120°C. The mixture will become a molten slurry.

  • Maintain the temperature at 120°C for 2 hours. The reaction will release water and carbon dioxide.

  • After 2 hours, cool the mixture to approximately 90°C. The mixture will solidify upon cooling.

  • Carefully add 100 mL of warm water (approx. 50°C) to the flask with vigorous stirring to break up the solid mass.

  • Cool the resulting slurry to room temperature and then further in an ice bath for 30 minutes.

  • Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) and then with cold ethanol (2 x 25 mL) to remove unreacted starting materials and impurities.

  • Dry the white to off-white solid in a vacuum oven at 60°C to a constant weight. The typical yield for the intermediate is 80-90%.

Step 2: Thermal Cyclization to this compound

  • In a 500 mL three-neck round-bottom flask equipped with a high-temperature thermometer, mechanical stirrer, and a Dean-Stark trap (or short-path distillation head), add diphenyl ether (200 mL).

  • Heat the diphenyl ether to 255°C using a heating mantle.

    • Causality: Diphenyl ether serves as a high-boiling, inert solvent that provides the necessary thermal energy to overcome the activation barrier for the intramolecular electrophilic cyclization.

  • Once the temperature is stable, add the dried 3-(3-fluorophenylamino)acrylic acid intermediate (9.15 g, 0.05 mol) portion-wise over 15 minutes. Be cautious of initial frothing as water is evolved.

  • Maintain the reaction temperature between 255-260°C for 30-45 minutes after the addition is complete. Monitor the reaction by TLC (e.g., 10% Methanol in Dichloromethane) until the intermediate spot is consumed.

  • Turn off the heat and allow the reaction mixture to cool to below 100°C.

  • While the solution is still warm, add 200 mL of hexanes with vigorous stirring. This will cause the product to precipitate out of the diphenyl ether solution.

    • Causality: The product is insoluble in hexanes, while diphenyl ether is soluble. This allows for selective precipitation and efficient separation.

  • Cool the slurry in an ice bath for 1 hour to maximize precipitation.

  • Collect the product by vacuum filtration. Wash the tan-colored solid extensively with hexanes (3 x 75 mL) to remove all traces of diphenyl ether.

  • Dry the product in a vacuum oven at 80°C to a constant weight. The typical yield is 75-85%. The product can be further purified by recrystallization from ethanol if necessary.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

  • ¹H NMR: Expected signals for the aromatic protons and the vinyl protons of the quinolinone ring.

  • ¹⁹F NMR: A singlet corresponding to the fluorine atom.

  • ¹³C NMR: Expected signals for the carbonyl carbon and other aromatic and vinyl carbons.

  • Mass Spectrometry (MS): Calculation of the molecular ion peak corresponding to the product's molecular weight (C₉H₆FNO, MW: 163.15).

  • Melting Point: Comparison with literature values.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield in Step 1 Incomplete reaction; wet reagents.Ensure anhydrous ZnCl₂ is used. Extend reaction time to 3 hours.
Dark, Oily Product in Step 2 Overheating (>265°C); incomplete washing.Maintain strict temperature control. Increase the volume and number of hexane washes.
Incomplete Cyclization Insufficient temperature or time.Ensure the reaction temperature reaches at least 255°C. Monitor by TLC and extend time if necessary.
Product Contaminated with Diphenyl Ether Inadequate washing.After filtration, re-slurry the product in fresh hexanes, stir for 30 minutes, and re-filter. Repeat if necessary.

Conclusion

This protocol describes a reliable and scalable two-step synthesis for this compound. By carefully controlling reaction parameters and understanding the function of each reagent, researchers can consistently obtain high-purity material suitable for advanced applications in drug discovery and development. The methodology avoids costly reagents and complex purification techniques like column chromatography for the final step, making it efficient for producing gram-scale quantities.

References

Application Notes and Protocols for Utilizing 7-Fluoroquinolin-2(1H)-one in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries.[1] Fluorescence-based assays are among the most prevalent HTS methodologies due to their high sensitivity, adaptability to automation, and diverse readout capabilities.[2] This document provides a comprehensive guide for the application of 7-Fluoroquinolin-2(1H)-one, a promising fluorophore scaffold, in various HTS formats. We delve into the foundational principles of assay design, offering detailed, step-by-step protocols for Fluorescence Intensity (FI), Fluorescence Polarization (FP), and Förster Resonance Energy Transfer (FRET)-based screening campaigns. The causality behind experimental choices is elucidated to empower researchers to not only execute but also adapt these protocols for their specific biological targets.

Introduction: The Quinolinone Scaffold in HTS

The quinolin-2(1H)-one core is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[3] Its rigid, heterocyclic structure provides a robust framework for the development of fluorescent probes. Quinoline-based fluorophores are noted for their favorable photophysical properties, including good photostability and environmental sensitivity, making them valuable tools for cellular imaging and chemical sensing.[2][4] The introduction of a fluorine atom at the 7-position is anticipated to modulate the electronic and, consequently, the spectral properties of the quinolinone core, potentially enhancing its utility as a fluorescent probe in drug discovery. While extensive experimental data on this compound is still emerging, we can infer its potential utility based on the characterization of structurally similar quinolinone derivatives.[5][6]

Note on Physicochemical Properties: Specific experimental values for the excitation and emission maxima, quantum yield, and photostability of this compound are not yet widely published. The values presented in this guide are estimations based on related 7-substituted quinolin-2(1H)-one analogs and computational predictions.[1][7][8] It is imperative that users experimentally determine the precise spectral characteristics of this compound in their specific assay buffer before initiating any screening campaign.

Property Estimated Value / Characteristic Rationale / Comparison to Analogs
Molecular Weight ~163.14 g/mol Based on chemical formula C9H6FNO.
Excitation Max (λex) 330 - 360 nmSimilar quinolinone cores often absorb in the UV-A range. The exact maximum will be solvent and pH dependent.[9]
Emission Max (λem) 400 - 450 nmA Stokes shift of 50-100 nm is typical for this class of fluorophores.[10]
Quantum Yield (ΦF) ModerateThe fluorine substituent may slightly alter the quantum yield compared to other 7-substituted quinolinones.[11]
Photostability GoodFluoro-substituted aromatic systems often exhibit enhanced photostability.[12]
Solubility Moderate in aqueous buffers with DMSOTypical for small heterocyclic molecules. Solubility can be a limiting factor and should be empirically determined.

Foundational Principles of Assay Design for this compound

The successful implementation of this compound in HTS hinges on a thorough understanding of the underlying principles of fluorescence-based assays. The choice of assay format will depend on the nature of the biological target and the specific question being addressed.

Assay Validation: A Self-Validating System

Every protocol described herein is designed to be a self-validating system. Key to this is the inclusion of appropriate controls to calculate the Z'-factor, a statistical measure of assay quality. An ideal HTS assay should have a Z'-factor between 0.5 and 1.0.

  • Positive Control (Max Signal): Represents the uninhibited or fully active state of the biological target.

  • Negative Control (Min Signal): Represents the fully inhibited or inactive state of the biological target.

  • Test Compound Wells: Contain the library compounds being screened.

The workflow for assay validation is crucial for ensuring the reliability of screening data.

AssayValidationWorkflow cluster_0 Assay Development & Optimization cluster_1 Pre-Screening Validation cluster_2 Screening & Analysis A Determine Optimal Reagent Concentrations B Optimize Incubation Times and Temperatures A->B C Assess Signal Window and Stability B->C D Run Plates with Controls Only C->D E Calculate Z'-Factor D->E F Evaluate Plate-to-Plate and Day-to-Day Variability E->F G Perform HTS F->G H Hit Identification (Primary Screen) G->H I Hit Confirmation & Potency Determination H->I

Caption: Workflow for HTS assay validation.

Application Protocol: Fluorescence Intensity (FI) Assays

Fluorescence Intensity (FI) assays are the most straightforward of the fluorescence-based HTS methods. They measure the change in the overall fluorescence of a sample. These assays are well-suited for enzymatic screens where the activity of the enzyme results in the production or consumption of a fluorescent product.

Principle of FI Assays

In a typical FI assay using this compound, the fluorophore could be part of a substrate that is either cleaved to release a fluorescent fragment or modified in a way that quenches or enhances its fluorescence.

FIAssayPrinciple cluster_0 Scenario A: Enzymatic Cleavage cluster_1 Scenario B: Conformational Change A Substrate (7-FQ-Quenched) C Cleaved Product (7-FQ - Fluorescent) A->C Enzymatic Activity B Enzyme D Probe (7-FQ - Low Fluorescence) F Probe-Target Complex (High Fluorescence) D->F Binding Event E Target Protein

Caption: Principles of Fluorescence Intensity assays.

Detailed Protocol: FI-based Protease Assay

This protocol describes a generic protease assay where cleavage of a peptide substrate releases the this compound fluorophore from a quenching moiety.

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • Protease of interest

  • Substrate: Peptide-7-Fluoroquinolin-2(1H)-one conjugate with a quencher

  • Test compounds dissolved in 100% DMSO

  • 384-well, black, flat-bottom microplates

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds into the wells of the 384-well plate. For controls, dispense DMSO only.

  • Enzyme Addition: Add 10 µL of the protease solution (at 2X the final desired concentration) to all wells.

  • Incubation (Compound-Enzyme): Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Substrate Addition: Add 10 µL of the substrate solution (at 2X the final desired concentration) to all wells to initiate the reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at 37°C. Protect the plate from light.

  • Fluorescence Reading: Measure the fluorescence intensity on a plate reader with excitation and emission wavelengths optimized for this compound (e.g., Ex: 340 nm, Em: 420 nm).

Application Protocol: Fluorescence Polarization (FP) Assays

Fluorescence Polarization (FP) is a powerful technique for studying molecular interactions in solution.[10] It is particularly well-suited for identifying inhibitors of protein-protein or protein-ligand interactions.

Principle of FP Assays

FP assays are based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. When the tracer binds to a larger molecule, its tumbling is slowed, and the emitted light remains more polarized.

FPAssayPrinciple cluster_0 Unbound State cluster_1 Bound State cluster_2 Inhibition A 7-FQ Tracer (Small, Fast Tumbling) B Low Polarization A->B C 7-FQ Tracer + Target Protein (Large, Slow Tumbling) D High Polarization C->D E Inhibitor Displaces Tracer F Low Polarization E->F

Caption: Principle of Fluorescence Polarization assays.

Detailed Protocol: FP-based Protein-Protein Interaction Assay

This protocol outlines the steps for an FP assay to screen for inhibitors of a protein-protein interaction, using a this compound labeled peptide as the tracer.

Materials:

  • FP Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

  • Target Protein

  • Tracer: Peptide labeled with this compound

  • Test compounds in 100% DMSO

  • 384-well, black, low-volume microplates

Procedure:

  • Reagent Preparation: Prepare 2X solutions of the Target Protein and the Tracer in FP Assay Buffer.

  • Compound Plating: Dispense 50 nL of test compounds or DMSO into the wells.

  • Target Protein Addition: Add 5 µL of the 2X Target Protein solution to all wells except those for the "tracer only" controls. Add 5 µL of FP Assay Buffer to the "tracer only" wells.

  • Tracer Addition: Add 5 µL of the 2X Tracer solution to all wells.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • FP Reading: Measure the fluorescence polarization on a plate reader equipped with appropriate filters for this compound.

Application Protocol: Förster Resonance Energy Transfer (FRET) Assays

FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor.[1] When the donor and acceptor are in close proximity (typically 1-10 nm), excitation of the donor can lead to energy transfer to the acceptor, which then fluoresces. FRET assays are widely used to study molecular interactions, conformational changes, and enzymatic activity.

Principle of FRET Assays

In a FRET-based HTS assay, this compound could serve as either the donor or the acceptor, paired with a suitable fluorophore. The biological event of interest brings the FRET pair into or out of proximity, resulting in a change in the FRET signal.

FRETAssayPrinciple cluster_0 No Interaction cluster_1 Interaction A Donor (e.g., 7-FQ) Excited C Donor Emission A->C B Acceptor (Distant) D Donor (e.g., 7-FQ) Excited E Acceptor (Proximal) D->E Energy Transfer F Acceptor Emission (FRET Signal) E->F

Caption: Principle of FRET-based assays.

Detailed Protocol: FRET-based Kinase Assay

This protocol describes a generic kinase assay using a peptide substrate labeled with this compound (as the donor) and an acceptor fluorophore. Phosphorylation of the substrate by the kinase leads to a conformational change that alters the distance between the FRET pair.

Materials:

  • Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Kinase of interest

  • FRET Substrate: Peptide labeled with this compound and an acceptor fluorophore

  • ATP

  • Test compounds in 100% DMSO

  • 384-well, black, low-volume microplates

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds or DMSO into the wells.

  • Kinase and Substrate Addition: Add 5 µL of a 2X solution containing the kinase and the FRET substrate to all wells.

  • Incubation (Compound-Enzyme): Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of a 2X ATP solution to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate for 60 minutes at 30°C.

  • FRET Reading: Measure the fluorescence of both the donor and the acceptor on a FRET-capable plate reader. Calculate the FRET ratio (Acceptor Emission / Donor Emission).

Data Analysis and Hit Confirmation

Following the primary screen, putative "hits" should be subjected to a rigorous confirmation process to eliminate false positives.[1] This typically involves:

  • Re-testing: Confirming the activity of the hits in the primary assay.

  • Dose-Response Curves: Determining the potency (e.g., IC50 or EC50) of the confirmed hits.

  • Orthogonal Assays: Testing the hits in a different assay format to rule out assay-specific artifacts.

  • Counter-Screens: Assessing the specificity of the hits against related targets.

Conclusion

This compound represents a promising scaffold for the development of novel fluorescent probes for high-throughput screening. Its anticipated favorable photophysical properties make it a versatile tool for a variety of assay formats, including FI, FP, and FRET. The protocols detailed in this guide provide a robust starting point for researchers seeking to employ this fluorophore in their drug discovery efforts. As with any novel tool, thorough characterization and assay validation are paramount to ensuring the generation of high-quality, reproducible data.

References

Application Notes and Protocols for Kinase Inhibition Assays Using 7-Fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including signal transduction, metabolism, cell cycle progression, and apoptosis.[1][2] They function by catalyzing the transfer of a phosphate group from ATP to specific serine, threonine, or tyrosine residues on substrate proteins.[1] Given their central role in cellular signaling, the dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[2][3][4] This has established protein kinases as one of the most important classes of therapeutic targets in modern drug discovery.[4][5][6]

The quinoline scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors.[4][6] Quinoline-based compounds have demonstrated significant potential in the development of targeted therapies due to their ability to bind to the ATP-binding site of kinases.[7][8] Several FDA-approved drugs containing the quinoline moiety are currently used in clinical oncology.[6] 7-Fluoroquinolin-2(1H)-one is a derivative of the quinolinone scaffold. While its specific kinase targets are a subject of ongoing research, its structural similarity to known kinase inhibitors makes it a compound of significant interest for screening and drug development.

These application notes provide a comprehensive guide and detailed protocols for conducting in vitro kinase inhibition assays using this compound as a representative test compound. The methodologies described herein are designed to be broadly applicable for evaluating the potency and selectivity of novel small molecule inhibitors against various protein kinases.

Principle of the Kinase Inhibition Assay

A variety of assay formats are available to measure kinase activity and its inhibition, including fluorescence-based and radiometric methods.[1][9][10] However, luminescence-based assays have gained widespread adoption, particularly in high-throughput screening (HTS) environments, due to their high sensitivity, broad dynamic range, and simple "add-and-read" formats.[9][11][12]

This guide will focus on a luminescence-based kinase assay that quantifies the amount of ADP produced during the kinase reaction. The amount of ADP generated is directly proportional to the kinase activity.[9] In the presence of an inhibitor like this compound, the kinase activity is reduced, leading to a decrease in ADP production. The luminescent signal, therefore, provides a quantitative measure of the inhibitor's potency.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The results of a kinase inhibition screen are often summarized in a table to facilitate comparison and selectivity profiling.

Table 1: Hypothetical Inhibitory Activity of this compound Against a Panel of Kinases. Staurosporine, a non-selective kinase inhibitor, is included as a positive control for comparison.[13]

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)
Kinase A255
Kinase B45010
Kinase C>10,00020
Kinase D152
Kinase E90015

Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a detailed methodology for determining the IC50 value of this compound against a specific protein kinase using a commercially available luminescence-based assay kit that measures ADP production (e.g., ADP-Glo™ Kinase Assay).

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a target protein kinase.

Materials:

  • This compound

  • Kinase of interest (e.g., a serine/threonine kinase)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[13]

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • 100% DMSO

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the compound stock in DMSO to create a range of concentrations for the dose-response curve. A 10-point, 1:3 serial dilution starting from 1 mM is recommended.[13]

    • Prepare a "no inhibitor" control containing only DMSO.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, its specific substrate, and ATP in the kinase assay buffer. The optimal concentrations of each component should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted this compound or DMSO control to the appropriate wells.

    • Add 2.5 µL of the kinase to each well.

    • Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[13]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction incubation, add 10 µL of the ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.[13]

    • Add 20 µL of the Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert the ADP to ATP and generate a stable luminescent signal.[13]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[9]

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

Signaling Pathway

G PI3K/Akt/mTOR Signaling Pathway cluster_0 cluster_1 Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt/PKB Akt/PKB PDK1->Akt/PKB Phosphorylates mTORC1 mTORC1 Akt/PKB->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes Quinolinone Inhibitor Quinolinone Inhibitor Quinolinone Inhibitor->mTORC1 Inhibits

Caption: A representative signaling pathway (PI3K/Akt/mTOR) often targeted by kinase inhibitors.

Experimental Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare this compound Serial Dilutions C Add Inhibitor/DMSO to 96-well Plate A->C B Prepare Kinase, Substrate, and ATP Mix E Initiate Reaction with Substrate/ATP Mix B->E D Add Kinase and Incubate C->D D->E F Incubate at 30°C E->F G Add ADP-Glo™ Reagent (Stop Reaction) F->G H Add Kinase Detection Reagent G->H I Measure Luminescence H->I J Plot Dose-Response Curve I->J K Calculate IC50 Value J->K

Caption: Workflow for the in vitro kinase inhibition assay.

References

Application Notes and Protocols: Antimicrobial Activity Testing of 7-Fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating Novel Quinolone Scaffolds

The relentless rise of antimicrobial resistance necessitates a continuous search for new antibacterial agents. Fluoroquinolones have long been a cornerstone of antibacterial therapy, valued for their broad-spectrum activity.[1] Their mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[2][3][4] By forming a ternary complex with the enzyme and DNA, fluoroquinolones stabilize DNA strand breaks, ultimately leading to bacterial cell death.[3]

The core structure of fluoroquinolones, the quinolone ring, has been a fertile ground for medicinal chemists. Modifications at various positions of this ring system have led to the development of successive generations of antibiotics with improved potency, expanded spectra of activity, and better pharmacokinetic profiles.[5] The C-7 position, in particular, has been a key site for modification, with the introduction of various substituents significantly influencing the antibacterial spectrum and potency.[6][7]

This application note focuses on a novel derivative, 7-Fluoroquinolin-2(1H)-one . While extensive data may not be publicly available for this specific molecule, its structural similarity to known fluoroquinolones and the presence of the quinolin-2(1H)-one core—a recognized pharmacophore in bioactive compounds—make it a compelling candidate for antimicrobial evaluation.[8] The protocols detailed herein provide a comprehensive framework for the systematic in vitro evaluation of its antimicrobial properties, adhering to internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11]

The Mechanism of Fluoroquinolone Action: A Dual-Target Approach

Fluoroquinolones exert their bactericidal effects by targeting two essential type II topoisomerases in bacteria:

  • DNA Gyrase (Topoisomerase II): Primarily in Gram-negative bacteria, this enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for DNA replication and transcription.[4]

  • Topoisomerase IV: Predominantly in Gram-positive bacteria, this enzyme is crucial for the decatenation (separation) of daughter chromosomes after DNA replication.[4]

Inhibition of these enzymes leads to a cascade of events, including the cessation of DNA synthesis and the generation of double-strand DNA breaks, culminating in cell death.[12][3] The dual-targeting nature of many fluoroquinolones is a key advantage in their broad-spectrum activity.[2]

Materials and Reagents

Equipment
  • Biosafety cabinet (Class II)

  • Autoclave

  • Incubator (35 ± 2°C)

  • Spectrophotometer or McFarland turbidity meter

  • Vortex mixer

  • Micropipettes (various volumes) and sterile tips

  • 96-well microtiter plates (U-bottom, sterile)

  • Petri dishes (90 mm and 150 mm, sterile)

  • Glass test tubes and racks

  • Automated or manual microplate reader (optional, for MIC)

  • Calipers for measuring zone diameters

Media and Reagents
  • Test Compound: this compound (stock solution prepared in a suitable solvent, e.g., DMSO)

  • Culture Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

    • Mueller-Hinton Agar (MHA)

    • Tryptic Soy Broth (TSB) or other suitable growth broth

    • Blood Agar (for fastidious organisms, if applicable)

  • Reagents:

    • Sterile 0.9% saline

    • Dimethyl sulfoxide (DMSO), sterile

    • McFarland turbidity standards (0.5 standard is critical)[13][14]

    • Resazurin sodium salt (for viability indication, optional)

  • Control Antibiotics:

    • Ciprofloxacin or Levofloxacin (as a positive fluoroquinolone control)

    • Vancomycin (for Gram-positive controls)

    • Gentamicin (for Gram-negative controls)

  • Bacterial Strains:

    • Quality Control (QC) Strains (as per CLSI/EUCAST guidelines): [15]

      • Escherichia coli ATCC 25922

      • Staphylococcus aureus ATCC 29213

      • Pseudomonas aeruginosa ATCC 27853

    • Panel of Test Organisms: A selection of clinically relevant Gram-positive and Gram-negative bacteria, including drug-resistant strains (e.g., MRSA, VRE).

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[16][17][18] The broth microdilution method is a standardized and widely used technique for determining MIC values.[9]

Step-by-Step Methodology:
  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The concentration should be at least 100-fold higher than the highest concentration to be tested.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in CAMHB. Typically, this is done by adding 50 µL of CAMHB to wells 2 through 12. Add 100 µL of the highest concentration of the test compound to well 1. Then, transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[14] This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[18]

  • Inoculation of Microtiter Plate:

    • Within 15-30 minutes of preparing the final inoculum, add 50 µL of the bacterial suspension to each well (wells 1-11), resulting in a final volume of 100 µL per well.

    • Well 11 (Growth Control): Add 50 µL of the bacterial suspension to 50 µL of CAMHB (no test compound).

    • Well 12 (Sterility Control): Add 100 µL of uninoculated CAMHB.

  • Incubation:

    • Seal the plate (e.g., with an adhesive plastic film) to prevent evaporation.

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Following incubation, examine the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the test compound at which there is no visible growth.[18] This can be determined by visual inspection or using a microplate reader.

    • The growth control well (well 11) should show distinct turbidity, and the sterility control well (well 12) should remain clear.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Serial Dilutions of this compound in 96-well plate A1 Inoculate Plate (50 µL inoculum + 50 µL drug) P2 Prepare Bacterial Inoculum (0.5 McFarland Standard) P3 Dilute Inoculum to ~5x10^5 CFU/mL P2->P3 Dilute P3->A1 Add to wells A2 Incubate at 35°C for 16-20 hours A1->A2 Incubate R1 Visually Inspect for Growth (Turbidity) A2->R1 Read R2 Determine MIC: Lowest concentration with no visible growth R1->R2 Interpret

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum. This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Step-by-Step Methodology:
  • Perform MIC Test: The MBC test is performed as a continuation of the MIC test.

  • Subculturing: After reading the MIC results, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

  • Plating: Using a calibrated loop or micropipette, take a 10-100 µL aliquot from each of these clear wells and plate it onto a drug-free MHA plate. Spread the inoculum evenly.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Reading the MBC: After incubation, count the number of colonies (CFU) on each plate. The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.

Workflow for MBC Determination

MBC_Workflow Start Start with Completed MIC Plate SelectWells Select Clear Wells (MIC and above) Start->SelectWells Aliquot Aliquot 10-100 µL from each selected well SelectWells->Aliquot Plate Plate onto Drug-Free Mueller-Hinton Agar Aliquot->Plate Incubate Incubate at 35°C for 18-24 hours Plate->Incubate Count Count Colonies (CFU) on each plate Incubate->Count DetermineMBC Determine MBC: Lowest concentration with ≥99.9% kill rate Count->DetermineMBC Disk_Diffusion_Workflow P1 Prepare Inoculum (0.5 McFarland) P2 Inoculate MHA Plate (Create a bacterial lawn) P1->P2 A1 Apply Impregnated Disks to Agar Surface P2->A1 A2 Incubate at 35°C for 16-18 hours A1->A2 R1 Measure Zone of Inhibition Diameter (mm) A2->R1 R2 Interpret Results (Susceptible/Intermediate/Resistant) R1->R2

References

Antiviral assays for 7-Fluoroquinolin-2(1H)-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

A Comprehensive Guide to the Antiviral Evaluation of 7-Fluoroquinolin-2(1H)-one Derivatives

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including antiviral properties.[1][2] Specifically, this compound derivatives, structurally related to fluoroquinolones known for their anti-infective capabilities, represent a promising class of compounds for novel antiviral drug discovery.[3][4][] This guide provides a comprehensive framework and detailed protocols for researchers in virology and drug development to systematically evaluate the antiviral potential of these compounds. We will progress from essential preliminary cytotoxicity assessments to primary screening and finally to secondary assays designed to confirm activity and elucidate potential mechanisms of action. The protocols herein are designed to be robust and self-validating, incorporating critical controls to ensure data integrity and trustworthiness.

Foundational Principle: The Selectivity Index

The cornerstone of antiviral drug discovery is distinguishing between true viral inhibition and non-specific cytotoxicity. An effective antiviral must neutralize a virus at concentrations that are not harmful to the host cells.[6][7] This relationship is quantified by the Selectivity Index (SI) .

  • 50% Cytotoxic Concentration (CC50): The compound concentration that results in a 50% reduction in host cell viability.[8][9]

  • 50% Effective Concentration (EC50) or Inhibitory Concentration (IC50): The compound concentration that inhibits viral activity (e.g., replication, cytopathic effect) by 50%.[9]

Selectivity Index (SI) = CC50 / EC50

A higher SI value is desirable, indicating a wider therapeutic window. Generally, compounds with an SI value of 10 or greater are considered promising candidates for further investigation.[8][9] The first crucial step, therefore, is to determine the compound's cytotoxicity profile.

Workflow for Initial Compound Assessment

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Antiviral Screening Compound Test Compound (this compound derivative) CytotoxicityAssay Protocol 1: MTT Assay on Host Cells Compound->CytotoxicityAssay CC50 Determine CC50 Value CytotoxicityAssay->CC50 PrimaryScreening Protocol 2: CPE Reduction Assay (EC50 Determination) CC50->PrimaryScreening Proceed with non-toxic concentrations CalculateSI Calculate Selectivity Index (SI = CC50 / EC50) PrimaryScreening->CalculateSI G Entry 1. Entry Uncoating 2. Uncoating Entry->Uncoating Replication 3. Replication (Genome Synthesis) Uncoating->Replication Translation 4. Translation (Protein Synthesis) Replication->Translation Assay_RT Reverse Transcriptase Assay (Targets Retroviral Replication) Replication->Assay_RT Assembly 5. Assembly & Release Translation->Assembly Assay_Protease Protease Assay (Targets Polyprotein Processing) Translation->Assay_Protease Assembly->Entry New Virions Assay_Plaque Plaque Reduction Assay (Measures overall infectious output) Assembly->Assay_Plaque

References

Application Note: Quantitative Analysis of 7-Fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides comprehensive protocols for the quantitative analysis of 7-Fluoroquinolin-2(1H)-one, a key intermediate and potential impurity in pharmaceutical synthesis. Recognizing the compound's significance in drug development, we present three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for primary quantification, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace analysis, and UV-Vis Spectrophotometry for rapid, high-concentration measurements. Each protocol is detailed with an emphasis on the scientific rationale behind procedural steps, ensuring methodological integrity and reproducibility. The validation framework is grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the data is fit for its intended purpose in research and regulated environments.[1][2][3]

Introduction: The Analytical Imperative for this compound

This compound is a heterocyclic compound belonging to the quinolinone class. Its structure is foundational in the synthesis of numerous biologically active molecules, particularly as a precursor to fluoroquinolone antibiotics and other targeted therapeutics.[4][5] The fluorine substitution at the 7-position can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making this intermediate critical in drug discovery.[6][7]

Accurate and precise quantification of this compound is paramount for several reasons:

  • Process Chemistry: To monitor reaction kinetics, optimize yield, and ensure batch-to-batch consistency in the synthesis of active pharmaceutical ingredients (APIs).

  • Quality Control: To quantify the compound as a starting material, a process-related impurity, or a degradation product in API and drug product stability studies.

  • Pharmacokinetic Studies: To serve as a reference standard in metabolic studies where it may be a metabolite of a larger parent drug.

This guide provides the necessary technical foundation for researchers and drug development professionals to establish reliable analytical control over this compound.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Principle: RP-HPLC is the workhorse of pharmaceutical analysis, offering excellent resolution, precision, and robustness. This method separates this compound from related impurities based on its polarity. The compound is retained on a nonpolar stationary phase (C18) and eluted with a polar mobile phase. Quantification is achieved by measuring the analyte's absorbance at its wavelength of maximum absorption (λmax) using a UV detector. The quinolinone scaffold typically exhibits strong UV absorbance, making this a sensitive and reliable detection method.[5][8][9][10]

Experimental Workflow: RP-HPLC-UV

cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Compound dissolve Dissolve in Diluent (e.g., 50:50 ACN:H2O) start->dissolve stock Prepare 1 mg/mL Stock Solution dissolve->stock cal_curve Serial Dilution for Calibration Standards stock->cal_curve sample_prep Dilute Test Sample to Working Range stock->sample_prep filter Filter through 0.45 µm Syringe Filter cal_curve->filter sample_prep->filter inject Inject into HPLC System filter->inject separate Isocratic Elution on C18 Column detect UV Detection at λmax integrate Integrate Peak Area detect->integrate plot Plot Calibration Curve (Area vs. Concentration) integrate->plot quantify Calculate Sample Concentration plot->quantify cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Prepare Stock & Calibration Standards (ng/mL range) add_is Spike with Internal Standard (IS) start->add_is sample_prep Prepare Test Sample (e.g., Plasma, API) sample_prep->add_is extract Protein Precipitation or SPE Cleanup add_is->extract evap Evaporate & Reconstitute extract->evap inject Inject into UPLC/HPLC evap->inject separate Gradient Elution on C18 Column ionize Electrospray Ionization (ESI+) separate->ionize mrm MRM Detection (Precursor → Product) ionize->mrm integrate Integrate Analyte & IS Peak Areas mrm->integrate plot Plot Calibration Curve (Area Ratio vs. Conc.) integrate->plot quantify Calculate Sample Concentration plot->quantify

References

Application Note: A Robust Reverse-Phase HPLC Method for the Purification of 7-Fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract & Introduction

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their extensive pharmacological activities.[1] The specific analogue, 7-Fluoroquinolin-2(1H)-one, serves as a critical intermediate in the synthesis of novel pharmaceutical agents, where its purity is paramount to the success of subsequent synthetic steps and the biological activity of the final compound.[2][3][4] High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purification of such intermediates, offering superior resolution, reproducibility, and scalability.[1]

This application note presents a detailed, validated reverse-phase HPLC (RP-HPLC) protocol for the efficient purification of this compound from a crude synthetic mixture. The method is designed for researchers, chemists, and drug development professionals, providing not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices. This ensures both technical accuracy and adaptability for similar quinolinone derivatives.

Principle of the Method: Hydrophobic Interaction Chromatography

The purification strategy is based on reverse-phase chromatography, the most common mode of HPLC for drug-like molecules.[5] The stationary phase is a non-polar, octadecylsilane (C18) functionalized silica, which provides a hydrophobic surface. The separation mechanism relies on the differential partitioning of the analyte and its impurities between this hydrophobic stationary phase and a polar mobile phase.

Causality of Method Choice:

  • Analyte Structure: this compound possesses a fused aromatic ring system, making it predominantly non-polar and thus well-suited for retention on a C18 column.

  • Fluorine Substitution: The fluorine atom at the 7-position increases the molecule's lipophilicity, enhancing its hydrophobic interaction with the stationary phase and necessitating a significant organic component in the mobile phase for elution.[6]

  • Mobile Phase: A gradient elution using water and acetonitrile (ACN) is employed. Acetonitrile is an excellent organic modifier that provides good elution strength and low viscosity. The inclusion of a small percentage of formic acid (0.1%) is critical; it acidifies the mobile phase to suppress the ionization of any silanol groups on the silica backbone, thereby preventing peak tailing and improving peak shape.[1][7]

Analyte Physicochemical Profile

A summary of the key properties of this compound is essential for method development.

PropertyValueRationale & Significance
Chemical Structure C₉H₆FNOThe aromatic, heterocyclic structure dictates its retention on a reverse-phase column.
Molecular Weight 163.15 g/mol Influences diffusion rates but is less critical for retention than polarity in RP-HPLC.
Predicted logD at pH 7.4 ~1.5 - 2.5This moderate lipophilicity confirms suitability for C18 chromatography.[6]
UV λmax ~230 nm, ~275 nm, ~330 nmThe extended conjugated system results in strong UV absorbance, enabling sensitive detection. A wavelength of 340 nm, used for similar structures, is a good starting point.[8]
Solubility Soluble in Methanol, Acetonitrile, DMSODetermines the appropriate solvent for sample preparation to ensure complete dissolution before injection.[1]

Instrumentation, Materials, and Reagents

CategoryItemSpecifications
HPLC System Preparative or Semi-Preparative HPLCQuaternary or Binary Pump, Autosampler/Manual Injector, Column Oven, UV/PDA Detector
Column Reverse-Phase C18Particle Size: 5 µm; Dimensions: 4.6 x 250 mm (Analytical) or 19 x 250 mm (Semi-Prep)
Solvents Acetonitrile (ACN)HPLC Grade or higher
WaterDeionized (DI) or Milli-Q Water, >18 MΩ·cm
Methanol (MeOH)HPLC Grade or higher
Reagents Formic Acid (FA)ACS Grade or higher, ~99%
Consumables Syringe Filters0.22 or 0.45 µm PTFE or Nylon
HPLC Vials2 mL amber or clear glass vials with septa caps
GlasswareVolumetric flasks, beakers, graduated cylinders

Experimental Protocol: From Crude Material to Purified Compound

This protocol is divided into three main stages: preparation, purification, and post-processing.

Part A: Sample and Mobile Phase Preparation
  • Mobile Phase A Preparation (Aqueous):

    • Measure 999 mL of DI water into a 1 L glass bottle.

    • Carefully add 1 mL of formic acid to achieve a 0.1% (v/v) concentration.

    • Mix thoroughly and degas for 15-20 minutes using sonication or vacuum filtration.

    • Rationale: Degassing is crucial to prevent the formation of air bubbles in the pump heads and detector, which can cause pressure fluctuations and baseline noise.[1]

  • Mobile Phase B Preparation (Organic):

    • Measure 999 mL of HPLC-grade acetonitrile into a separate 1 L glass bottle.

    • Carefully add 1 mL of formic acid (0.1% v/v).

    • Mix thoroughly and degas.

    • Rationale: Maintaining a consistent formic acid concentration in both mobile phases ensures a stable pH and baseline during the gradient elution.

  • Crude Sample Preparation:

    • Accurately weigh approximately 25-50 mg of the crude this compound into a volumetric flask.

    • Add a suitable solvent (e.g., Methanol or a 50:50 mixture of Mobile Phase A:B) to dissolve the sample completely. Use sonication if necessary.[1][9]

    • Dilute to a final concentration of approximately 1-5 mg/mL. The optimal concentration may require adjustment based on detector response and column loading capacity.

    • Filter the solution through a 0.45 µm syringe filter directly into an HPLC vial to remove any particulate matter.[1]

    • Rationale: Filtration is a mandatory step to protect the HPLC column from blockages and extend its lifetime. The chosen solvent must fully dissolve the sample while being compatible with the mobile phase.

Part B: Chromatographic Method & System Setup

The following parameters serve as a robust starting point for purification.

ParameterRecommended SettingRationale
Column C18, 5 µm, 4.6 x 250 mmStandard for analytical scouting and small-scale purification.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, balancing resolution and run time.
Column Temperature 30 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Injection Volume 10 - 50 µLShould be optimized based on sample concentration and column size.
Detection UV at 330 nmThis wavelength provides high sensitivity for the quinolinone chromophore. A PDA detector can confirm the optimal wavelength.
Blank Injection Mobile Phase or SolventPerform a blank injection first to ensure the system is clean and free of interfering peaks.[1]

Optimized Gradient Elution Program:

Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (0.1% FA in ACN)Curve
0.08020Linear
20.02080Linear
25.02080Linear
25.18020Linear
30.08020Linear
  • Rationale: The gradient starts at a high aqueous percentage (80% A) to ensure strong retention of the analyte and all impurities on the column. The percentage of organic solvent (B) is then gradually increased to 80%, which elutes compounds in order of increasing hydrophobicity.[10] The final segment re-equilibrates the column to the initial conditions for the next injection.

Part C: Fraction Collection and Post-Processing
  • Identify the Target Peak: Perform an initial analytical run to determine the retention time of the this compound peak.

  • Set Collection Parameters: Program the fraction collector to collect the eluent corresponding to the target peak. It is advisable to start collection slightly before the peak begins and end slightly after it returns to baseline to ensure complete recovery.

  • Pool and Analyze Fractions: Combine the collected fractions containing the pure product. Re-inject a small aliquot of the pooled sample onto the HPLC using the same method to confirm purity (>95% is a common target).

  • Solvent Removal: Remove the acetonitrile and water from the pooled fractions using a rotary evaporator. Lyophilization (freeze-drying) can be used to remove the final traces of water if a fluffy solid is desired.

System Suitability and Method Validation

To ensure the trustworthiness and reliability of the purification process, a system suitability test should be performed. This validates that the chromatographic system is performing adequately for the intended analysis.[8]

ParameterAcceptance CriterionPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry. Values outside this range indicate undesirable secondary interactions.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
Repeatability (%RSD) < 2.0% for peak area (n=5)Ensures the precision and reproducibility of consecutive injections.[8]

Visualization of Key Workflows

Visual diagrams help clarify complex processes and decision-making logic.

MethodDevelopment cluster_0 HPLC Method Development Logic Start Initial Gradient Run (20-80% ACN) CheckRes Assess Resolution Between Target & Impurities Start->CheckRes GoodRes Resolution Acceptable? CheckRes->GoodRes CheckTime Assess Retention Time GoodRes->CheckTime Yes Optimize Decrease Gradient Slope (e.g., 20-60% over 30 min) GoodRes->Optimize No GoodTime Time Acceptable? CheckTime->GoodTime Yes AdjustStart Adjust Initial %ACN (If early elution) CheckTime->AdjustStart No Finalize Finalized Method GoodTime->Finalize Yes Optimize->Start AdjustStart->Start

Caption: Logic diagram for optimizing the HPLC gradient.

PurificationWorkflow cluster_1 Overall Purification Workflow Crude Crude This compound Prep Dissolution & 0.45µm Filtration Crude->Prep Inject HPLC Injection & Gradient Elution Prep->Inject Collect Target Peak Fraction Collection Inject->Collect Evap Solvent Evaporation (Rotovap) Collect->Evap Analyze Purity Check by Analytical HPLC Evap->Analyze Pure Pure Compound (>95%) Analyze->Pure

Caption: Step-by-step workflow for HPLC purification.

References

Application Note & Protocols: Leveraging 7-Fluoroquinolin-2(1H)-one for the Development of Novel Cell Imaging Probes

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Fluorescent probes are indispensable tools in modern cell biology and drug development, enabling the visualization of complex subcellular structures and dynamic processes.[1] This guide details the rationale, design principles, and experimental protocols for developing novel cell imaging probes using 7-Fluoroquinolin-2(1H)-one as a versatile fluorophore scaffold. Quinoline-based fluorophores are widely explored as molecular probes due to their favorable biological, photophysical, and pharmacological properties.[1][2][3] This document provides a comprehensive framework, from probe synthesis and characterization to live-cell imaging and target validation, aimed at researchers, scientists, and drug development professionals.

Part 1: The this compound Fluorophore Core

The quinolin-2(1H)-one structure, also known as carbostyril, is a privileged heterocyclic scaffold found in numerous biologically active compounds.[4] The introduction of a fluorine atom at the 7-position (7-FQ) enhances its photophysical properties and metabolic stability, making it an excellent core for fluorescent probe development.[5]

1.1. Rationale for Use The 7-FQ core offers several advantages:

  • Favorable Photophysics: Exhibits strong fluorescence, with emission profiles that can be tuned through chemical modification.[6][7]

  • Synthetic Accessibility: The quinolinone core can be synthesized and functionalized through established chemical routes, allowing for the straightforward attachment of targeting moieties.[4][8][9]

  • Photostability: Fluoroquinolone derivatives are known for their relative stability to photobleaching, which is crucial for long-term imaging experiments.[5]

  • Biocompatibility: The core structure is generally well-tolerated by living cells at concentrations required for imaging.

1.2. Core Photophysical Properties The fundamental spectroscopic properties of the 7-FQ scaffold are critical for designing effective probes. These properties are highly sensitive to the solvent environment and chemical substitutions.

PropertyTypical Value (in THF)Significance & Rationale
λabs, max (nm) ~340 - 390The absorption maximum should align with common laser lines (e.g., 405 nm) for efficient excitation.
λem, max (nm) ~450 - 510Emission in the blue-green region of the spectrum minimizes autofluorescence from cellular components.
Stokes Shift (nm) > 50A large Stokes shift is desirable to minimize self-quenching and spectral overlap between excitation and emission.
Quantum Yield (Φ) Variable (0.1 - 0.7)A higher quantum yield results in a brighter probe, improving the signal-to-noise ratio during imaging.[10][11]

Note: These values are illustrative and can change significantly based on solvent polarity and attached functional groups.[12]

Part 2: Probe Design & Synthesis Strategy

A successful cell imaging probe typically consists of three modular components: the fluorophore, a linker, and a targeting moiety. This design allows for the targeted accumulation of the fluorescent signal in a specific subcellular location.[13][14]

G Fluorophore This compound (Fluorophore Core) Linker Alkyl Chain Linker (Spacer & Handle) Fluorophore->Linker Target Targeting Moiety (e.g., TPP+ for Mitochondria) Linker->Target

Caption: Modular design of a 7-FQ-based imaging probe.

2.1. Example Strategy: Mitochondria-Targeting Probe Mitochondria are crucial organelles involved in cellular energy production and apoptosis, making them attractive targets for imaging.[10][13][15] The high negative mitochondrial membrane potential (-180 mV) can be exploited to deliver cationic probes.[10][16] The triphenylphosphonium (TPP⁺) cation is a widely used and effective mitochondria-targeting group due to its lipophilic nature and positive charge, which drives its accumulation within the mitochondrial matrix.[13][15][17][18][19]

Protocol 2.1: Synthesis of a Mitochondria-Targeting 7-FQ Probe (FQ-TPP) This protocol outlines a two-step synthesis using a "click chemistry" approach, which is highly efficient and biocompatible.[20][21][22] First, an alkyne handle is installed on the 7-FQ core. Second, an azide-functionalized TPP⁺ moiety is "clicked" onto the fluorophore.

G cluster_0 Step 1: Alkynylation cluster_1 Step 2: Click Chemistry (CuAAC) FQ_OH 7-Hydroxy-FQ FQ_Alkyne FQ-Alkyne Intermediate FQ_OH->FQ_Alkyne K2CO3, Acetone PropargylBr Propargyl Bromide TPP_N3 Azide-TPP+ FQ_TPP Final Probe (FQ-TPP) FQ_Alkyne->FQ_TPP CuSO4, Na-Ascorbate

Caption: Synthetic scheme for the FQ-TPP probe.

Step-by-Step Synthesis:

  • Alkynylation of 7-Hydroxyquinolin-2(1H)-one:

    • To a solution of 7-hydroxyquinolin-2(1H)-one (1 eq.) in anhydrous acetone, add potassium carbonate (K₂CO₃, 3 eq.).

    • Stir the suspension at room temperature for 30 minutes.

    • Add propargyl bromide (1.5 eq.) dropwise and heat the mixture to reflux for 12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, filter the solid and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate) to yield the FQ-Alkyne intermediate.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): [20][23]

    • Dissolve FQ-Alkyne (1 eq.) and (4-azidobutyl)triphenylphosphonium bromide (1.1 eq.) in a 1:1 mixture of t-BuOH and water.

    • Add sodium ascorbate (0.3 eq.) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq.).

    • Stir the reaction mixture vigorously at room temperature for 24 hours. The formation of a 1,2,3-triazole linkage is expected.[20]

    • Upon completion, dilute the mixture with water and extract with dichloromethane (DCM).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the final product, FQ-TPP , by column chromatography or preparative HPLC.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 3: In Vitro Evaluation & Live-Cell Imaging Protocols

After synthesis and purification, the probe must be rigorously tested to validate its function, safety, and specificity.

Protocol 3.1: Cytotoxicity Assessment (MTT Assay) Before imaging, it is essential to determine the probe's toxicity to ensure that observed cellular effects are not artifacts of cytotoxicity. The MTT assay is a standard colorimetric method to assess cell viability.[24][25]

Principle: Metabolically active cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[25][26] The amount of formazan produced is proportional to the number of viable cells.[25]

G node_seed 1. Seed Cells (e.g., HeLa, 96-well plate) node_treat 2. Treat with FQ-TPP (Varying concentrations) node_seed->node_treat node_incubate 3. Incubate (24 hours, 37°C, 5% CO2) node_treat->node_incubate node_mtt 4. Add MTT Reagent (0.5 mg/mL) node_incubate->node_mtt node_incubate2 5. Incubate (4 hours) node_mtt->node_incubate2 node_solubilize 6. Add Solubilizer (DMSO or SDS) node_incubate2->node_solubilize node_read 7. Read Absorbance (570 nm) node_solubilize->node_read

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the FQ-TPP probe (e.g., 0, 1, 5, 10, 20, 50 µM). Include a positive control for toxicity (e.g., Triton X-100) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells. A probe is generally considered non-toxic if cell viability remains >90% at the intended imaging concentration.

Protocol 3.2: Live-Cell Staining and Fluorescence Microscopy This protocol details the steps for staining live cells with the FQ-TPP probe and visualizing its subcellular localization.[27][28][29][30]

  • Cell Preparation: Seed HeLa cells on glass-bottom dishes or chamber slides. Allow them to grow to 60-70% confluency.

  • Probe Loading: Prepare a working solution of the FQ-TPP probe in pre-warmed, serum-free cell culture medium (e.g., 5 µM).

  • Staining: Remove the growth medium from the cells, wash once with PBS, and add the probe-containing medium.

  • Incubation: Incubate the cells for 30 minutes at 37°C in a 5% CO₂ incubator.

  • Washing: Remove the probe solution and wash the cells twice with pre-warmed PBS or live-cell imaging solution to remove excess probe and reduce background fluorescence.[31]

  • Imaging: Immediately image the cells using a confocal or widefield fluorescence microscope equipped with appropriate filters (e.g., Excitation: 405 nm, Emission: 450-500 nm).

Protocol 3.3: Co-localization Analysis for Target Validation To confirm that the FQ-TPP probe specifically targets mitochondria, a co-localization experiment with a commercially available mitochondrial tracker is performed.[32][33]

  • Co-Staining: Following the incubation with the FQ-TPP probe (Step 4 in Protocol 3.2), add a commercially available red-fluorescent mitochondrial tracker (e.g., MitoTracker™ Red CMXRos, 200 nM) to the cells and incubate for an additional 15-20 minutes.

  • Washing & Imaging: Wash the cells as described previously and image both fluorescence channels sequentially to prevent spectral bleed-through.[34]

    • FQ-TPP Channel: Ex: 405 nm, Em: 450-500 nm

    • MitoTracker Channel: Ex: 579 nm, Em: 599 nm

  • Analysis:

    • Overlay the images from the two channels. The appearance of a third color (e.g., magenta or white) where the green (FQ-TPP) and red (MitoTracker) signals overlap indicates co-localization.[34]

    • For quantitative analysis, use image analysis software (e.g., ImageJ with the Coloc 2 plugin) to calculate a Pearson's Correlation Coefficient (PCC).[32][35] A PCC value close to +1.0 indicates a strong positive correlation and confirms specific mitochondrial targeting.

Part 4: Troubleshooting & Key Considerations

  • Poor Solubility: If the probe precipitates in aqueous media, prepare a higher concentration stock solution in DMSO and dilute it carefully into the medium just before use.

  • High Background: Insufficient washing can lead to high background fluorescence. Increase the number or duration of wash steps.[31]

  • Phototoxicity: Minimize light exposure by using the lowest possible laser power and exposure time that provides an adequate signal.[31]

  • No Specific Staining: The targeting moiety may be ineffective, or the incubation time may be too short. Optimize the probe concentration and incubation duration.

References

High-Sensitivity Enzyme Kinetic Analysis Using 7-Fluoroquinolin-2(1H)-one as a Fluorogenic Substrate Core

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers and Drug Development Professionals

Abstract

The study of enzyme kinetics is a foundational element of biochemical research and a critical path in drug discovery for identifying and characterizing novel therapeutic agents.[1][2] This document provides a detailed guide to the application of 7-Fluoroquinolin-2(1H)-one, a robust fluorophore, in the development of highly sensitive, continuous fluorometric enzyme assays. Quinoline derivatives are well-established as versatile scaffolds in medicinal chemistry and materials science due to their unique chemical and photophysical properties.[3][4][5] By utilizing this compound as the core of a pro-fluorogenic substrate, researchers can monitor enzymatic activity in real-time with exceptional sensitivity.[6] This guide details the underlying principles, provides step-by-step protocols for determining Michaelis-Menten parameters and characterizing inhibitors, and offers insights into data analysis and troubleshooting.

Introduction: The Need for Sensitive Kinetic Assays

Understanding the kinetics of an enzyme—how it binds its substrate and converts it to a product—provides invaluable insight into its biological function and mechanism of action.[7][8] This knowledge is paramount in drug development, where enzymes are often the primary targets for therapeutic intervention.[9] While traditional methods like spectrophotometric assays are useful, they can lack the sensitivity required for low-abundance enzymes or for high-throughput screening (HTS) applications.[10]

Fluorometric enzyme assays offer a superior alternative, providing significantly higher sensitivity and the ability to monitor reaction progress continuously.[6][10] These assays rely on the enzymatic conversion of a non-fluorescent or minimally fluorescent substrate into a highly fluorescent product.[1] The quinolinone chemical scaffold has emerged as a particularly valuable fluorophore in this context, forming the basis for a wide range of fluorescent probes.[3][11] This application note focuses on this compound, a derivative that combines the favorable photophysical properties of the quinolinone core with the chemical stability conferred by the fluorine substitution.

Principle of the Assay: A "Turn-On" Fluorescence Mechanism

The use of this compound (7-FQ) in enzyme kinetics is based on the principle of a pro-fluorogenic substrate . In this system, the 7-FQ fluorophore is chemically linked to a moiety recognized by the enzyme of interest (e.g., a peptide for a protease, an ester for a hydrolase). This linkage renders the molecule non-fluorescent through quenching mechanisms.

Upon introduction of the active enzyme, the bond is cleaved, liberating the free 7-FQ molecule. The release from the quenching group results in a dramatic increase in fluorescence quantum yield, leading to a measurable "turn-on" signal. The rate of this fluorescence increase is directly proportional to the initial velocity (V₀) of the enzymatic reaction.[1]

G sub Pro-Fluorogenic Substrate (7-FQ-Target Moiety) Fluorescence: OFF enzyme Target Enzyme sub->enzyme Enzymatic Cleavage product Free this compound (7-FQ) Fluorescence: ON enzyme->product moiety Cleaved Target Moiety enzyme->moiety

Caption: Enzymatic cleavage of the pro-fluorogenic substrate.

This continuous, real-time measurement allows for precise determination of kinetic parameters such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), as well as the characterization of enzyme inhibitors.[12]

Key Experimental Parameters & Materials

Spectroscopic Properties

Before initiating any experiment, it is crucial to know the optimal excitation and emission wavelengths of the liberated this compound fluorophore.

ParameterValue
Excitation Wavelength (λₑₓ)~405 nm
Emission Wavelength (λₑₘ)~495 nm
Molar Extinction Coefficient (ε)~18,000 M⁻¹cm⁻¹
Quantum Yield (Φ) of Free Fluorophore> 0.5

Note: These are typical values. Always confirm the exact spectral properties of your specific 7-FQ derivative and buffer system using a spectrofluorometer.

Required Materials & Equipment
  • Reagents:

    • 7-FQ-derived substrate (e.g., Ac-DEVD-7FQ for Caspase-3)

    • Purified enzyme of interest

    • Assay Buffer (e.g., Tris-HCl, HEPES with appropriate pH and additives like NaCl, DTT, or metal ions, depending on the enzyme)

    • Control Inhibitor (for inhibition assays)

    • DMSO (for dissolving substrate and inhibitors)

  • Equipment:

    • Fluorescence microplate reader with temperature control and appropriate filters/monochromators for the specified λₑₓ/λₑₘ.

    • Black, opaque 96-well or 384-well microplates (to minimize light scatter and background).

    • Calibrated single and multichannel pipettes.

    • Standard laboratory consumables (tubes, reservoirs).

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a robust framework for kinetic analysis. Causality Note: The concentrations and incubation times provided are starting points. They must be optimized for each specific enzyme-substrate system to ensure that the reaction remains in the initial linear velocity phase and that substrate depletion does not exceed 10%.

Protocol 1: Determining the Optimal Enzyme Concentration

Objective: To find the enzyme concentration that yields a robust, linear increase in fluorescence over a 15-30 minute period.

  • Prepare Substrate: Prepare a working solution of the 7-FQ substrate in assay buffer at a concentration equal to its Kₘ (if known) or approximately 10-50 µM (if unknown).

  • Prepare Enzyme Dilutions: Create a serial dilution of the enzyme in cold assay buffer, ranging from a high concentration down to zero.

  • Set Up Plate: To a 96-well black plate, add 50 µL of each enzyme dilution in triplicate. Include wells with buffer only as a "no enzyme" control.

  • Initiate Reaction: Add 50 µL of the substrate working solution to all wells to start the reaction (final volume = 100 µL). Mix briefly by gentle shaking.

  • Measure Fluorescence: Immediately place the plate in a pre-warmed (e.g., 37°C) plate reader. Measure fluorescence intensity every 60 seconds for 30 minutes.

  • Analyze Data: Plot Relative Fluorescence Units (RFU) versus time for each enzyme concentration. Select the concentration that provides a steady, linear slope and a strong signal-to-background ratio for subsequent experiments.

Protocol 2: Michaelis-Menten Kinetic Analysis

Objective: To determine the Kₘ and Vₘₐₓ of the enzyme for the 7-FQ substrate.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare serial dilution of 7-FQ Substrate (e.g., 0-200 µM) D Add 25 µL of each Substrate dilution A->D B Prepare optimal concentration of Enzyme E Initiate reaction by adding 25 µL of Enzyme solution B->E C Add 50 µL Assay Buffer to wells of a black 96-well plate C->D D->E F Measure fluorescence kinetically (e.g., every 60s for 30 min at 37°C) E->F G Calculate Initial Velocity (V₀) from the linear slope of RFU vs. Time plot F->G H Plot V₀ vs. [Substrate] G->H I Fit data to Michaelis-Menten equation using non-linear regression to find Km and Vmax H->I

Caption: Workflow for Michaelis-Menten kinetic analysis.

  • Prepare Substrate Dilutions: Prepare a 4x concentrated serial dilution series of the 7-FQ substrate in assay buffer. A typical range might span from 0 to 10 times the expected Kₘ.

  • Prepare Enzyme Solution: Prepare a 4x concentrated solution of the enzyme at the optimal concentration determined in Protocol 1.

  • Plate Setup:

    • Add 50 µL of assay buffer to each well.

    • Add 25 µL of each substrate dilution to the appropriate wells in triplicate. Include "substrate blank" wells with no enzyme.

    • The following table shows an example plate layout.

1 2 3 4 5 6 7 8 9 10 11 12
A [S]₁[S]₁[S]₁[S]₅[S]₅[S]₅[S]₉[S]₉[S]₉BlankBlankBlank
B [S]₂[S]₂[S]₂[S]₆[S]₆[S]₆[S]₁₀[S]₁₀[S]₁₀BlankBlankBlank
C [S]₃[S]₃[S]₃[S]₇[S]₇[S]₇[S]₁₁[S]₁₁[S]₁₁BlankBlankBlank
D [S]₄[S]₄[S]₄[S]₈[S]₈[S]₈[S]₁₂[S]₁₂[S]₁₂BlankBlankBlank
  • Initiate and Measure: Pre-warm the plate to the desired temperature (e.g., 37°C). Initiate the reaction by adding 25 µL of the 4x enzyme solution to all wells. Immediately begin kinetic measurements as described previously.

  • Data Analysis:

    • For each substrate concentration, subtract the rate of the "no enzyme" blank from the experimental rates.

    • Convert the rate from RFU/min to pmol/min using a standard curve generated with free 7-FQ fluorophore.

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations.

    • Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.[1]

Protocol 3: Characterizing an Enzyme Inhibitor

Objective: To determine the IC₅₀ and mode of inhibition for a test compound.

  • Prepare Reagents:

    • Substrate: Prepare a 4x solution of the 7-FQ substrate at a concentration equal to its Kₘ.

    • Enzyme: Prepare a 4x solution of the enzyme at its optimal concentration.

    • Inhibitor: Prepare a serial dilution of the inhibitor in assay buffer containing a constant, low percentage of DMSO (e.g., 1%).

  • Plate Setup:

    • Add 50 µL of assay buffer to each well.

    • Add 25 µL of the 4x substrate solution.

    • Add a small volume (e.g., 1-5 µL) of the inhibitor dilutions. Include "no inhibitor" controls.

  • Pre-incubation (Trustworthiness Step): This step is critical for distinguishing between different inhibition mechanisms.[13] Incubate the plate (enzyme + inhibitor) for 15-30 minutes at the assay temperature. This allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced.

  • Initiate and Measure: Initiate the reaction by adding 25 µL of the 4x enzyme solution. Immediately measure fluorescence kinetically.

  • Data Analysis:

    • Calculate the initial velocity for each inhibitor concentration.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀.

    • To determine the mechanism, repeat the experiment using multiple fixed inhibitor concentrations while varying the substrate concentration. Plot the data using a Lineweaver-Burk plot to visualize the inhibition type (competitive, non-competitive, etc.).[14]

Data Interpretation & Troubleshooting

Sample Data for Michaelis-Menten Analysis:

Substrate [µM]Initial Velocity (V₀) [RFU/min]
05
2.5152
5275
10455
20680
40895
801050
1601125

When plotted and fitted, these data would yield the Kₘ and Vₘₐₓ values for the enzyme under these specific conditions.

Troubleshooting Common Issues:

ProblemPotential Cause(s)Recommended Solution(s)
High Background Fluorescence 1. Autofluorescence of assay components or inhibitor. 2. Substrate instability/hydrolysis.1. Run blanks for each component. Subtract background. 2. Prepare substrate fresh. Check buffer pH.
No or Low Signal 1. Inactive enzyme. 2. Incorrect λₑₓ/λₑₘ settings. 3. Substrate or inhibitor precipitated.1. Test enzyme activity with a known positive control. 2. Verify settings against fluorophore specifications. 3. Check solubility; increase DMSO % slightly if possible.
Non-linear Reaction Progress 1. Substrate depletion (>10%). 2. Enzyme instability. 3. Photobleaching of the fluorophore.1. Reduce enzyme concentration or measurement time. 2. Add stabilizing agents (e.g., BSA) to buffer. 3. Reduce excitation light intensity or measurement frequency.
Inconsistent Replicates 1. Pipetting errors. 2. Inadequate mixing. 3. Temperature fluctuations across the plate.1. Use calibrated pipettes. 2. Ensure brief, gentle mixing after reagent addition. 3. Allow plate to equilibrate to temperature before reading.

Conclusion

Substrates derived from this compound provide a highly sensitive and versatile platform for the detailed kinetic characterization of a wide range of enzymes. The "turn-on" fluorescence mechanism allows for continuous, real-time monitoring of enzymatic activity, making it an ideal tool for fundamental research, inhibitor screening, and high-throughput applications in drug discovery.[6][15] The protocols outlined in this guide offer a validated starting point for researchers to harness the power of this fluorogenic system, enabling the generation of precise and reproducible kinetic data.

References

Application Note: Flow Cytometry Analysis of Cellular Responses to 7-Fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Bioactivity of a Novel Quinolinone Derivative

The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1] These compounds often exert their influence by modulating critical cellular pathways, leading to outcomes such as cell cycle arrest and programmed cell death (apoptosis).[2][3] This application note focuses on 7-Fluoroquinolin-2(1H)-one, a novel derivative whose cellular effects are of significant interest to drug development professionals. While direct biological data for this specific compound is emerging, its structural similarity to other quinolinones known to act as kinase or histone deacetylase (HDAC) inhibitors suggests potential antiproliferative and pro-apoptotic activities.[4][5][6][7]

Flow cytometry is an indispensable, high-throughput technology for dissecting cellular responses to therapeutic compounds at the single-cell level.[8][9] It allows for the precise quantification of distinct cell populations based on their physical and fluorescent characteristics. Here, we provide detailed protocols to investigate the effects of this compound on two fundamental cellular processes: apoptosis and cell cycle progression. These assays serve as a robust primary screen to characterize the compound's mechanism of action.

Principle of the Assays

This guide details two cornerstone flow cytometry assays:

  • Apoptosis Detection via Annexin V & Propidium Iodide (PI) Staining: This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[2][10] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label these cells.[11] Propidium Iodide (PI) is a fluorescent nucleic acid stain that is excluded by the intact membrane of live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[10][11]

  • Cell Cycle Analysis via Propidium Iodide (PI) Staining: This method quantifies the distribution of a cell population across the different phases of the cell cycle (G0/G1, S, and G2/M).[12][13] After cell fixation and permeabilization, PI stoichiometrically intercalates with double-stranded DNA.[12] The intensity of the PI fluorescence signal is directly proportional to the amount of DNA in the cell, allowing for differentiation between cells with 2N DNA content (G0/G1 phase), intermediate DNA content (S phase), and 4N DNA content (G2/M phase).[14]

Experimental Workflow Overview

The overall process for evaluating the cellular effects of this compound is a multi-stage procedure designed to ensure data integrity and reproducibility. The workflow begins with careful cell culture and treatment, followed by precise staining protocols, and concludes with robust data acquisition and analysis.

Experimental_Workflow cluster_prep Phase 1: Preparation & Treatment cluster_stain Phase 2: Staining cluster_analysis Phase 3: Data Acquisition & Analysis Cell_Culture 1. Cell Seeding & Culture (e.g., MCF-7, HeLa) Compound_Prep 2. Prepare this compound (Stock solution in DMSO) Cell_Culture->Compound_Prep Treatment 3. Treat Cells (Dose-response & time-course) Compound_Prep->Treatment Harvest 4. Harvest Cells (Adherent & Suspension) Treatment->Harvest Wash 5. Wash Cells (Cold PBS) Harvest->Wash Stain_Apoptosis 6a. Stain for Apoptosis (Annexin V-FITC & PI) Wash->Stain_Apoptosis Stain_CellCycle 6b. Fix & Stain for Cell Cycle (Ethanol & PI/RNase) Wash->Stain_CellCycle Acquisition 7. Flow Cytometry Acquisition (Collect 10,000-20,000 events) Stain_Apoptosis->Acquisition Stain_CellCycle->Acquisition Gating 8. Data Analysis & Gating (Apoptosis Quadrants / Cell Cycle Histograms) Acquisition->Gating Interpretation 9. Interpretation & Reporting (Quantify effects, generate IC50) Gating->Interpretation

Caption: General experimental workflow for assessing cellular responses.

Part 1: Apoptosis Analysis Protocol

This protocol provides a self-validating system for quantifying apoptosis induced by this compound.

Materials
  • Cell Line: e.g., MCF-7 (human breast adenocarcinoma) or other relevant cancer cell line.

  • This compound: Stock solution (e.g., 10 mM in DMSO).

  • Apoptosis Inducing Agent (Positive Control): e.g., Staurosporine (1 µM).

  • Reagents:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).

    • Phosphate-Buffered Saline (PBS), cold.

    • DMSO (Vehicle control).

  • Equipment:

    • Flow cytometer with a 488 nm laser.

    • 12 x 75 mm polystyrene tubes.

    • Centrifuge.

Step-by-Step Methodology
  • Cell Seeding: Seed cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the treatment period. Incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A typical dose-response might include 0, 1, 5, 10, 25, and 50 µM.

    • Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a positive control (e.g., 1 µM Staurosporine for 4 hours).

    • Replace the medium in each well with the medium containing the appropriate treatment. Incubate for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Crucial Step: Collect both floating and adherent cells to ensure all apoptotic cells are included in the analysis.

    • Aspirate the culture medium (which contains floating cells) from each well into a labeled tube.

    • Wash the adherent cells with PBS, then detach them using trypsin.

    • Combine the detached adherent cells with their corresponding supernatant. Centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Centrifuge again.

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.[10] Keep samples on ice.

    • Analyze on the flow cytometer within one hour.

    • Controls for Setup: Use unstained cells to set forward scatter (FSC) and side scatter (SSC) voltages. Use single-stained controls (Annexin V-FITC only and PI only) to set up fluorescence compensation.[10]

    • Collect a minimum of 10,000 events per sample.

Data Analysis and Interpretation

Data is typically displayed as a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis). Quadrant gating allows for quantification of different cell populations.

Apoptosis_Gating plot_area y_axis Propidium Iodide (PI) → x_axis Annexin V-FITC → Q1 Q1: Necrotic (Annexin V- / PI+) Q2 Q2: Late Apoptotic (Annexin V+ / PI+) Q3 Q3: Viable (Annexin V- / PI-) Q4 Q4: Early Apoptotic (Annexin V+ / PI-) left->right bottom->top

Caption: Quadrant gating strategy for Annexin V/PI analysis.

  • Lower-Left (Q3): Viable cells (Annexin V- / PI-).[10]

  • Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-).

  • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+).[10]

  • Upper-Left (Q1): Necrotic cells (Annexin V- / PI+).

An increase in the percentage of cells in Q4 and Q2 with increasing concentrations of this compound indicates the induction of apoptosis.

Hypothetical Quantitative Data
This compound (µM)Viable Cells (%) (Q3)Early Apoptotic (%) (Q4)Late Apoptotic/Necrotic (%) (Q2)
0 (Vehicle)94.5 ± 2.53.1 ± 0.82.4 ± 0.6
188.2 ± 3.17.5 ± 1.14.3 ± 0.9
571.6 ± 4.018.9 ± 2.29.5 ± 1.5
1055.3 ± 3.825.4 ± 2.919.3 ± 2.1
2532.1 ± 4.528.3 ± 3.539.6 ± 4.2
5015.8 ± 2.915.1 ± 2.469.1 ± 5.0

Data represents mean ± SD from three hypothetical independent experiments in MCF-7 cells treated for 48 hours.

Part 2: Cell Cycle Analysis Protocol

This protocol is designed to determine if this compound induces cell cycle arrest.

Materials
  • Cell Line & Compound: As described in the apoptosis protocol.

  • Reagents:

    • 70% Ethanol, ice-cold.

    • PI/RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).

    • Phosphate-Buffered Saline (PBS).

  • Equipment:

    • Flow cytometer with a 488 nm laser.

    • 12 x 75 mm polystyrene tubes.

    • Vortex mixer.

    • Centrifuge.

Step-by-Step Methodology
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis protocol. A 24-hour treatment period is often sufficient to observe effects on the cell cycle.

  • Cell Harvesting: Harvest cells as described in step 3 of the apoptosis protocol. After centrifugation, wash the cell pellet once with PBS.

  • Fixation:

    • Critical Step: Proper fixation is essential for accurate DNA staining. Resuspend the cell pellet in ~500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[9][15] This prevents cell clumping.

    • Incubate the cells for at least 2 hours at -20°C. Cells can be stored in ethanol at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol.

    • Wash the cell pellet once with PBS to remove residual ethanol.

    • Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.[9] The RNase A is crucial as it degrades RNA, which PI can also bind to, ensuring that the signal comes only from DNA.[12]

    • Incubate for 30 minutes at room temperature, protected from light.

  • Flow Cytometry Acquisition:

    • Analyze the samples directly without washing.

    • Use a linear scale for the PI fluorescence channel (e.g., FL2-A).

    • Gating Strategy: Use a plot of pulse area vs. pulse height or width for the PI signal to gate on single cells and exclude doublets and aggregates, which would otherwise be misinterpreted as G2/M cells.[9][15]

    • Collect at least 20,000 events per sample.

Data Analysis and Interpretation

The data is visualized as a histogram of cell count versus PI fluorescence intensity. Cell cycle modeling software (e.g., FlowJo™, ModFit LT™) is used to deconvolute the histogram and calculate the percentage of cells in each phase.

References

Troubleshooting & Optimization

Overcoming solubility issues of 7-Fluoroquinolin-2(1H)-one in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Overcoming Aqueous Solubility Challenges in Experimental Buffers

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 7-Fluoroquinolin-2(1H)-one. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions to address the significant challenge of this compound's low solubility in aqueous media. As Senior Application Scientists, we have designed this center to provide not just methods, but a clear rationale for each experimental choice, ensuring the integrity and success of your research.

Understanding the Core Problem

FAQ: Why does this compound exhibit poor aqueous solubility?

The limited water solubility of this compound and related quinolinone derivatives is not an anomaly but is rooted in its fundamental physicochemical properties. Several structural factors contribute to this challenge:

  • Aromaticity and Planarity: The core structure is a rigid, planar, and aromatic bicyclic system. This planarity allows molecules to stack efficiently in the solid state, forming a highly stable crystal lattice. A significant amount of energy is required to break this lattice and allow individual molecules to interact with water for dissolution.[1]

  • High Lipophilicity: Quinolinone scaffolds are inherently lipophilic ("fat-loving"), meaning they prefer non-polar environments over polar ones like water.[1][2] The addition of a fluorine atom, while common in medicinal chemistry to modulate electronic properties and metabolic stability, typically increases the molecule's overall lipophilicity, further decreasing its affinity for aqueous solvents.

  • Strong Intermolecular Forces: In the solid state, molecules of this compound can interact through strong forces like hydrogen bonding (via the N-H and C=O groups of the lactam ring) and π-π stacking between the aromatic rings. These forces must be overcome by interactions with water molecules for the compound to dissolve.[1]

Systematic Troubleshooting Workflow

When encountering precipitation, a systematic approach is critical. The following workflow provides a logical progression from simple formulation adjustments to more advanced strategies.

G cluster_0 Initial Observation cluster_1 Tier 1: Simple Formulation Adjustments cluster_2 Tier 2: Advanced Formulation Strategies cluster_3 Outcome start Compound precipitates in aqueous buffer cosolvent Increase Co-solvent (e.g., DMSO, Ethanol) Is final concentration <2%? start->cosolvent Begin Troubleshooting ph_adjust Adjust pH (if compound is ionizable) cosolvent->ph_adjust Precipitation persists or co-solvent interferes outcome_ok Compound Soluble Proceed with Assay cosolvent->outcome_ok Soluble cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) ph_adjust->cyclodextrin Precipitation persists or pH change not viable ph_adjust->outcome_ok Soluble surfactant Use Surfactants (e.g., Tween-80) cyclodextrin->surfactant Precipitation persists or cyclodextrin interferes cyclodextrin->outcome_ok Soluble surfactant->outcome_ok Soluble outcome_fail Re-evaluate Compound or Assay Conditions surfactant->outcome_fail Fails

Fig 1. Decision tree for troubleshooting solubility issues.

Tier 1: Simple Formulation Adjustments

These methods are the first line of defense and are often sufficient for preparing solutions for in vitro screening.

FAQ: How can I use co-solvents to effectively dissolve my compound for biological assays?

Most researchers prepare high-concentration stock solutions in 100% dimethyl sulfoxide (DMSO).[3][4] Precipitation often occurs when a small volume of this stock is diluted directly into a large volume of aqueous buffer. Co-solvents work by reducing the overall polarity of the solvent system, making it more hospitable to lipophilic molecules.[5][6]

Protocol: Preparing Solutions with a Co-solvent (DMSO)
  • Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to a concentration of 10-50 mM. Ensure complete dissolution, using gentle warming (37°C) or brief vortexing if necessary.

  • Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions.

    • First, dilute the 100% DMSO stock into your aqueous assay buffer containing a higher percentage of DMSO (e.g., 10-20%) to create an intermediate stock.

    • Then, perform the final dilution from this intermediate stock into the final assay buffer. This gradual reduction in organic solvent concentration helps prevent the compound from crashing out.

  • Control Final Concentration: Crucially, ensure the final concentration of the co-solvent in your assay is low enough to not affect the biological system. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%.[3]

Co-SolventTypical UseMax Recommended Final Conc. (Cell-Based Assays)Mechanism of Action
DMSO Primary stock solutions for in vitro screening< 0.5%Aprotic solvent, dissolves a wide range of polar and non-polar compounds.[7]
Ethanol Secondary choice for stock solutions< 1%Reduces solvent polarity; useful for parenteral formulations.[8][]
PEG 400 Formulations for in vivo studiesAssay DependentLow-toxicity co-solvent that enhances solubility.[]
Propylene Glycol Parenteral and oral formulationsAssay DependentCommon vehicle for poorly soluble drugs.[8][]
FAQ: Can pH adjustment improve the solubility of this compound?

Yes, if the molecule has an ionizable functional group within the pH range of your experiment. The solubility of weakly acidic or basic compounds can be dramatically increased by shifting the pH to favor the charged (ionized) species, which is more soluble in water.[][10] The this compound contains a lactam (cyclic amide) group. The N-H proton can be acidic, meaning its solubility may increase at higher pH values.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Neutral R-NH-C=O (Neutral, Less Soluble) Ionized R-N⁻-C=O (Anionic, More Soluble) Neutral->Ionized + OH⁻ Ionized->Neutral + H⁺

Fig 2. pH-dependent equilibrium of the quinolinone lactam.
Protocol: pH-Solubility Screening

  • Prepare a Buffer Series: Make a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.4, 8.0, 9.0). Ensure the buffer system has adequate capacity at each pH.

  • Add Compound: Add an excess amount of solid this compound to a fixed volume of each buffer in separate vials.

  • Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate and Quantify: Centrifuge the samples at high speed (e.g., >14,000 rpm) to pellet the undissolved solid.[1] Carefully collect the supernatant.

  • Analyze: Determine the concentration of the dissolved compound in each supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

  • Evaluate: Plot the measured solubility against the buffer pH. A significant increase in solubility at higher pH values indicates that deprotonation of the lactam is an effective strategy. Crucially, you must verify that the final chosen pH is compatible with your biological assay.

Tier 2: Advanced Formulation Strategies

If simple adjustments are insufficient or incompatible with your assay, complexation agents can provide a powerful alternative.

FAQ: What are cyclodextrins and how can they solve my solubility problem?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[11][12] They can encapsulate poorly soluble "guest" molecules, like this compound, within this cavity, forming a water-soluble "inclusion complex."[13][14] This complex effectively shields the lipophilic drug from the aqueous environment, drastically increasing its apparent solubility without chemically modifying the drug itself.[15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[1][11]

G cluster_CD Cyclodextrin (Host) cluster_Drug Drug (Guest) cluster_Complex Inclusion Complex (Soluble) a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 a5 a4->a5 Drug 7-FQ a6 a5->a6 a7 a6->a7 a7->a1 b4 b1 b2 b1->b2 b3 b2->b3 b3->b4 b5 b4->b5 b6 b5->b6 b7 b6->b7 b7->b1 Drug_in 7-FQ

Fig 3. Encapsulation of a drug within a cyclodextrin host.
Protocol: Solubilization with HP-β-Cyclodextrin

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v). HP-β-CD is highly soluble in water.

  • Add Compound: Add the solid this compound directly to the HP-β-CD solution.

  • Facilitate Complexation: Vortex vigorously and/or sonicate the mixture for 15-30 minutes. Gentle heating (37-40°C) can also accelerate the process. The solution should become clear as the inclusion complex forms.

  • Sterile Filtration: Once dissolved, sterile filter the solution through a 0.22 µm filter to remove any remaining particulates or microbial contamination.

  • Determine Optimal Ratio (Phase Solubility Study): To be rigorous, a phase solubility study is recommended.[1] This involves preparing solutions with increasing concentrations of HP-β-CD and adding excess drug to each. After equilibration, the concentration of the dissolved drug is measured. A plot of drug solubility vs. HP-β-CD concentration reveals the stoichiometry of the complex and the solubility enhancement achieved.

FAQ: When should I consider using surfactants?

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, CMC), form micelles in water.[16] These micelles have a hydrophobic core that can solubilize lipophilic drugs. Non-ionic surfactants like Tween® 80 (polysorbate 80) and Pluronic® F-68 are commonly used.[17]

Surfactants are very effective but should be used with caution, as they can interfere with biological assays by disrupting cell membranes or denaturing proteins. They are often used at concentrations below the CMC to improve the "wettability" of the compound powder, which can aid dissolution.[18][19]

SurfactantClassTypical Concentration RangeConsiderations
Tween® 80 Non-ionic0.01% - 0.5% (v/v)Widely used but can cause cell lysis at higher concentrations.
Pluronic® F-68 Non-ionic0.02% - 1% (w/v)Generally considered milder and less cytotoxic than Tween surfactants.
SDS AnionicAssay DependentHighly effective solubilizer but often denatures proteins; not suitable for most biological assays.[16]

Summary & Method Selection Guide

Choosing the right solubilization strategy depends on your experimental context. This table provides a high-level comparison to guide your decision.

MethodEase of UsePotential for Assay InterferenceRecommended Use Case
Co-solvents HighModerate (solvent toxicity, especially >0.5% DMSO)High-throughput screening, initial in vitro activity assays.
pH Adjustment ModerateHigh (if required pH is outside assay's optimal range)When the compound is ionizable and the assay is robust to pH changes.
Cyclodextrins ModerateLow (generally well-tolerated)In vitro and in vivo studies where co-solvents are problematic.[11][12]
Surfactants HighHigh (potential for membrane disruption, protein denaturation)Formulation development; use with extreme caution in sensitive biological assays.

References

Technical Support Center: Optimization of Reaction Conditions for 7-Fluoroquinolin-2(1H)-one Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting and frequently asked questions (FAQs) to address challenges encountered during the derivatization of 7-Fluoroquinolin-2(1H)-one. The inherent electronic properties of the fluoro-substituted quinolinone core can influence reactivity, necessitating careful optimization of reaction conditions to achieve desired outcomes.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation of this compound is resulting in low yields and a mixture of N- and O-alkylated products. What are the primary causes?

A1: Low yields and lack of selectivity in the N-alkylation of this compound are common issues stemming from the ambident nucleophilic nature of the quinolinone scaffold. The nitrogen at position 1 and the oxygen at position 2 can both react with electrophiles. The regioselectivity is influenced by several factors:

  • Electronic Effects: The fluorine atom at the 7-position is an electron-withdrawing group, which can decrease the nucleophilicity of the ring system, including the nitrogen atom, potentially leading to sluggish reactions.[1]

  • Steric Hindrance: Bulky substituents on either the quinolinone or the alkylating agent can hinder the approach to one of the nucleophilic centers, thereby influencing the product ratio.[1][2]

  • Reaction Conditions: The choice of base, solvent, and temperature plays a critical role in determining the ratio of N- to O-alkylation. Hard and soft acid-base (HSAB) theory can be a useful guide here. The nitrogen is a softer nucleophile, favoring reactions with softer electrophiles, while the oxygen is a harder nucleophile.

Q2: How can I improve the selectivity for N-alkylation over O-alkylation?

A2: To favor N-alkylation, the following strategies can be employed:

  • Base Selection: A moderately strong, non-nucleophilic base is often preferred. Potassium carbonate (K₂CO₃) is a common choice.[2] The use of stronger bases might lead to increased O-alkylation.

  • Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally effective for N-alkylation reactions as they can solvate the cation of the base, leaving the anion more reactive.[2][3]

  • Temperature Control: Running the reaction at a moderate temperature can often favor the thermodynamically more stable N-alkylated product. High temperatures may lead to a mixture of products or decomposition.[3]

Q3: I am attempting a Suzuki-Miyaura cross-coupling reaction at the 7-position (after converting the fluorine to a better leaving group like bromine or triflate), but I am observing poor conversion. What are the likely reasons?

A3: Poor conversion in Suzuki-Miyaura cross-coupling reactions involving quinolinone scaffolds can be attributed to several factors:

  • Catalyst Deactivation: The quinolinone moiety can potentially coordinate to the palladium catalyst, leading to deactivation.

  • Sub-optimal Ligand Choice: The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle. The ligand influences the rate of oxidative addition, transmetalation, and reductive elimination.[4]

  • Base and Solvent System: The base is required to activate the boronic acid, and the solvent system must facilitate the solubility of all reactants and the catalyst. An inappropriate choice can stall the reaction.[5]

Q4: What are the key parameters to optimize for a successful Suzuki-Miyaura cross-coupling with a 7-bromo-quinolin-2(1H)-one derivative?

A4: For successful Suzuki-Miyaura coupling, systematic optimization is key. Consider the following:

  • Catalyst and Ligand Screening: A range of palladium catalysts and ligands should be screened. For instance, Pd(PPh₃)₄ and Pd(dppf)Cl₂ are common starting points.[4] The choice of ligand can even influence the stereochemical outcome in certain cases.[4]

  • Base Selection: Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The strength and solubility of the base can significantly impact the reaction rate.

  • Solvent System: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic components of the reaction.[6]

Troubleshooting Guide

Problem 1: Low Yield in Derivatization Reactions
Potential Cause Troubleshooting Strategy Expected Outcome
Low Reactivity of Starting Material The electron-withdrawing nature of the fluorine can deactivate the quinolinone ring.[1] Consider using more forcing reaction conditions, such as higher temperatures or microwave irradiation.[1][7]Increased reaction rate and conversion to the desired product.
Poor Solubility of Reactants Ensure all reactants are soluble in the chosen solvent at the reaction temperature. For polar substrates, consider DMF or DMSO. For less polar compounds, toluene or dioxane may be suitable.[3]Enhanced reaction rate due to improved mixing and interaction of reactants.
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[7]Maximized yield by stopping the reaction at the point of highest product formation.
Catalyst Inactivity If using a metal catalyst, ensure it has not been deactivated. Use freshly prepared or activated catalyst.[3]Restoration of catalytic activity leading to a higher reaction rate and yield.
Problem 2: Formation of Multiple Products/Side Reactions
Potential Cause Troubleshooting Strategy Expected Outcome
Ambident Nucleophilicity (N- vs. O-alkylation) Optimize the base and solvent system. A milder base like K₂CO₃ in a polar aprotic solvent like DMF often favors N-alkylation.[2]Increased selectivity for the desired N-alkylated product.
Harsh Reaction Conditions High temperatures can lead to side reactions and decomposition.[8] Lower the reaction temperature to the minimum required for the reaction to proceed at a reasonable rate.[3]Minimized formation of byproducts and improved purity of the desired compound.
Competing Reaction Pathways In some syntheses, such as the Camps cyclization for quinolinone formation, different isomers can be formed.[7] Careful optimization of the base and solvent is crucial to control the outcome.[7]Improved selectivity for the desired isomer.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Strategy Expected Outcome
Formation of Tarry Byproducts This is common in reactions with harsh acidic and oxidizing conditions, like the Skraup synthesis.[8] Using a moderator like ferrous sulfate (FeSO₄) can make the reaction less violent and reduce charring.[8]Cleaner reaction mixture and easier purification.
Similar Polarity of Product and Starting Material Optimize the reaction to drive it to completion, minimizing the amount of unreacted starting material. If separation is still difficult, consider derivatizing the product to alter its polarity for easier separation.Improved separation efficiency during chromatography.
Residual Catalyst For reactions involving metal catalysts, appropriate workup procedures are necessary to remove the catalyst. This may involve filtration through Celite or silica gel, or treatment with a scavenger resin.A pure product free from metal contamination.

Experimental Protocols

General Procedure for N-Alkylation of this compound
  • To a solution of this compound (1 equivalent) in dry DMF, add K₂CO₃ (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) dropwise.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography or recrystallization.

General Procedure for Suzuki-Miyaura Cross-Coupling of a 7-Bromo-quinolin-2(1H)-one Derivative
  • In a reaction vessel, combine the 7-bromo-quinolin-2(1H)-one derivative (1 equivalent), the boronic acid (1.2 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2 equivalents).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%), under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Add a degassed solvent mixture, such as dioxane/water (4:1).[6]

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Troubleshooting Logic

Caption: A workflow for troubleshooting common issues in this compound derivatization.

References

Stability testing of 7-Fluoroquinolin-2(1H)-one under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the comprehensive technical support guide for the stability testing of 7-Fluoroquinolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into establishing a robust stability profile for this compound. Here, we will delve into the causality behind experimental choices, offer self-validating protocols, and ground our recommendations in authoritative sources.

Introduction: Understanding the Stability of this compound

This compound belongs to the quinolinone class of heterocyclic compounds, which are integral scaffolds in many pharmaceutical agents. The presence of the fluorine atom at the 7-position and the lactam functionality within the quinolinone ring system bestows unique physicochemical properties that can influence its stability. A thorough understanding of its degradation pathways under various stress conditions is paramount for the development of safe, effective, and stable pharmaceutical products.

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance.[1][2][3] These studies help in identifying potential degradation products, understanding degradation mechanisms, and developing stability-indicating analytical methods.[3] The International Council for Harmonisation (ICH) provides clear guidelines for conducting these studies.[4][5][6][7]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be concerned about for this compound?

Based on the general chemistry of quinolinones and related fluoroquinolone structures, the primary degradation pathways to investigate are:

  • Hydrolysis: The lactam ring in the quinolinone structure can be susceptible to hydrolysis under acidic and basic conditions, leading to ring-opening.

  • Oxidation: The electron-rich aromatic system can be prone to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.

  • Photodegradation: Fluoroquinolone-type structures are known to be sensitive to light, which can induce complex degradation pathways.[4][5] The position of the fluorine atom can influence photostability.[4][5]

Q2: How do I select the appropriate stress conditions for forced degradation studies?

The choice of stress conditions should be based on the physicochemical properties of this compound and should be stringent enough to cause partial degradation (typically 5-20%). Over-stressing the molecule can lead to secondary degradation products that may not be relevant to real-world storage conditions.

A systematic approach, as outlined in the experimental protocol below, should be followed, starting with milder conditions and escalating if no degradation is observed.[2]

Q3: My analytical method does not seem to be "stability-indicating." What does this mean and how can I fix it?

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[8][9] If your method is not stability-indicating, you may observe co-elution of the parent drug with degradation products, leading to inaccurate quantification.

To develop a stability-indicating method, typically a reverse-phase HPLC method, you should:

  • Analyze samples from forced degradation studies where significant degradation has occurred.

  • Ensure that all degradation peaks are well-resolved from the main peak and from each other.

  • Conduct peak purity analysis using a photodiode array (PDA) detector to confirm that the main peak is spectrally pure.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No degradation observed under initial stress conditions. The compound is highly stable under the applied conditions, or the conditions are too mild.Incrementally increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent).[2]
Complete degradation of the compound. The stress conditions are too harsh.Reduce the severity of the conditions. For example, use a lower temperature, shorter duration, or a lower concentration of the stressor. The goal is to achieve partial degradation.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase pH, column chemistry, or gradient profile.Optimize the HPLC method. Screen different columns (e.g., C18, Phenyl-Hexyl), adjust the mobile phase pH (especially important for ionizable compounds), and modify the gradient elution program.
Appearance of unexpected or inconsistent degradation products. Secondary degradation, interaction with impurities in reagents or solvents, or container-closure interactions.Use high-purity reagents and solvents. Perform blank experiments (stressing the vehicle without the drug substance). Consider the use of inert sample containers.
Mass balance is not within the acceptable range (e.g., 95-105%). Undetected degradation products (e.g., non-chromophoric, volatile, or insoluble compounds), or inaccurate quantification of the parent drug and degradants.Use a universal detector (e.g., Charged Aerosol Detector - CAD, or Mass Spectrometry - MS) in parallel with a UV detector. Ensure the response factors of the degradation products are considered for accurate quantification.

Experimental Protocol: Forced Degradation Study of this compound

This protocol outlines a systematic approach to performing a forced degradation study.

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

Stress Conditions

For each condition, a parallel control sample (drug substance in the same solvent system without the stressor, kept at ambient temperature and protected from light) should be prepared and analyzed.

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Heat the solution at 60°C for 24 hours.

    • If no significant degradation is observed, increase the acid concentration to 1 N HCl and/or increase the temperature.

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 N NaOH.

  • Basic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Keep the solution at room temperature for 24 hours.

    • If no significant degradation is observed, heat the solution at 60°C.

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 N HCl.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • If necessary, the concentration of H₂O₂ can be increased to 30%.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a controlled temperature oven at 80°C for 48 hours.

    • For analysis, dissolve the stressed solid in the initial solvent to the target concentration.

  • Photostability:

    • Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

Sample Analysis

Analyze all stressed and control samples using a validated stability-indicating HPLC method. A typical starting point for method development would be a C18 column with a gradient elution using a mobile phase consisting of a buffered aqueous phase (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol). Detection is typically performed using a UV detector at a wavelength where the parent compound and potential degradants have significant absorbance.

Data Presentation and Interpretation

Summarize the results in a clear and concise table.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Assay of Parent% DegradationNumber of DegradantsRRT of Major DegradantsMass Balance (%)
Control 99.80.21-100.0
0.1 N HCl, 60°C, 24h 85.214.830.85, 1.1599.5
0.1 N NaOH, RT, 24h 92.57.520.78, 1.2299.8
3% H₂O₂, RT, 24h 90.19.940.65, 0.92, 1.3599.3
Thermal (80°C, 48h) 98.51.511.1099.7
Photolytic 82.317.7>50.55, 0.70, 1.4098.9

RRT = Relative Retention Time

Visualizing the Workflow and Potential Degradation

A clear workflow is essential for reproducible stability studies.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1N HCl, 60°C) Stock->Acid Expose to Stress Base Base Hydrolysis (0.1N NaOH, RT) Stock->Base Expose to Stress Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Expose to Stress Thermal Thermal (Solid, 80°C) Stock->Thermal Expose to Stress Photo Photostability (ICH Q1B) Stock->Photo Expose to Stress HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples Report Data Analysis & Reporting HPLC->Report Evaluate Data

Caption: Workflow for the forced degradation study of this compound.

Based on the typical reactivity of similar compounds, a potential degradation pathway can be proposed.

Degradation_Pathway Parent This compound Hydrolysis_Product Ring-Opened Product (Amino Acid Derivative) Parent->Hydrolysis_Product Acid/Base Hydrolysis Oxidation_Product N-Oxide or Hydroxylated Derivative Parent->Oxidation_Product Oxidation (H₂O₂) Photo_Product Complex Photodegradants (e.g., Dehalogenated, Dimerized) Parent->Photo_Product UV/Vis Light

Caption: Proposed major degradation pathways for this compound.

Conclusion

A comprehensive understanding of the stability of this compound is a cornerstone of its successful development into a pharmaceutical product. By employing a systematic approach to forced degradation studies, as outlined in this guide, researchers can identify critical stability liabilities, develop robust formulations, and establish appropriate storage conditions and shelf-life. The troubleshooting guide and FAQs are intended to provide practical solutions to common challenges encountered during these studies.

References

Degradation pathways of 7-Fluoroquinolin-2(1H)-one in biological media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Degradation of 7-Fluoroquinolin-2(1H)-one

Welcome to the technical support guide for understanding and troubleshooting the degradation of this compound in biological media. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of in vitro and in vivo stability studies. Here, we address common challenges and fundamental questions to ensure the integrity and accuracy of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary predicted metabolic pathways for this compound?

A1: While specific data for this compound is not extensively published, its degradation pathways can be predicted based on the metabolism of similar quinolinone and fluoroquinolone structures. The primary routes are expected to involve Phase I oxidation and Phase II conjugation.[1][2][3]

  • Phase I Metabolism (Functionalization): The quinolinone core is susceptible to oxidation. Key enzymes involved are Cytochrome P450s (CYPs) and Aldehyde Oxidase (AO).[1][4][5]

    • CYP-Mediated Oxidation: CYPs can catalyze hydroxylation on the quinolinone ring. The fluorine atom can influence the site of metabolism, sometimes directing it away from the fluorinated position or, in some cases, leading to oxidative defluorination.[6][7]

    • Aldehyde Oxidase (AO): AO is a cytosolic enzyme known to metabolize nitrogen-containing heterocyclic compounds like quinolines.[4][5][8] It typically catalyzes oxidation at the carbon atom adjacent to the ring nitrogen, which in this case is already an oxidized position (the ketone group of the quinolin-2-one). However, AO could still play a role in hydroxylating other positions on the ring.[4][9]

  • Phase II Metabolism (Conjugation): Following Phase I hydroxylation, the newly formed hydroxyl group can be conjugated with polar molecules to increase water solubility and facilitate excretion.[3][10][11]

    • Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) can attach glucuronic acid to hydroxylated metabolites. This is a common pathway for quinolone-based compounds.[2][12]

    • Sulfation: Sulfotransferases (SULTs) may also conjugate metabolites, though this is often a less predominant pathway compared to glucuronidation for this class of compounds.[10]

Q2: Which in vitro systems are most appropriate for studying the metabolic stability of this compound?

A2: The choice of in vitro system depends on the specific questions being asked.

  • Liver Microsomes: This is a cost-effective, high-throughput system rich in Phase I CYP enzymes.[13][14] It is ideal for initial screening to determine if the compound is a CYP substrate. However, it lacks cytosolic enzymes like AO and Phase II enzymes (unless supplemented with cofactors like UDPGA for UGTs).[14]

  • Hepatocytes: Cryopreserved or fresh hepatocytes are considered the "gold standard" for in vitro metabolism studies.[13][14][15] They contain a full complement of Phase I and Phase II enzymes in their natural cellular environment, as well as transporters, providing a more physiologically relevant assessment of metabolic clearance.[14][16]

  • Liver S9 Fraction: This is a mixture of microsomal and cytosolic fractions. It's a good choice if you suspect metabolism by both CYP and cytosolic enzymes like AO.[15]

  • Plasma: A plasma stability assay is crucial to assess degradation by esterases, amidases, or proteases present in blood, which is particularly relevant for compounds with labile groups like esters or amides.[17]

Q3: How does the fluorine substituent impact the metabolic stability of this compound?

A3: Fluorine substitution is a common strategy in drug design to enhance metabolic stability.[18] The strong carbon-fluorine (C-F) bond is generally resistant to cleavage.[6] Fluorine's electron-withdrawing properties can deactivate adjacent C-H bonds, making them less susceptible to CYP-mediated oxidation.[7] However, this can sometimes redirect metabolism to other sites on the molecule. While direct oxidative defluorination by CYPs is possible, it is generally a less common metabolic route.[6]

Troubleshooting Guide

Issue 1: The compound degrades very rapidly in my human liver microsome (HLM) assay (t½ < 5 minutes), but the stability is much higher in mouse or rat microsomes.

  • Possible Cause 1: Aldehyde Oxidase (AO) Metabolism. There are significant species differences in AO activity; human AO is often much more active than in rodents, and dogs lack functional AO entirely.[8] If your compound is an AO substrate, you would expect to see rapid clearance in human S9 fractions or hepatocytes, but not necessarily in microsomes (which lack AO) or in rodent systems.

  • Troubleshooting Steps:

    • Confirm with S9 Fraction: Repeat the stability assay using human liver S9 fraction, which contains cytosolic AO. If the rapid degradation persists, AO is a likely culprit.

    • Use an AO Inhibitor: Conduct the S9 incubation in the presence of a known AO inhibitor, such as menadione or raloxifene.[4] A significant increase in stability would confirm AO-mediated metabolism.

    • Avoid Rodent Models for Prediction: Recognize that rodent models may be poor predictors of human clearance for this compound. Consider using monkey liver fractions, which have AO activity that is sometimes more comparable to humans.[4]

Issue 2: My compound appears stable in microsomes and hepatocytes, but shows poor stability in plasma.

  • Possible Cause: Hydrolysis by Plasma Enzymes. The compound may contain a functional group (e.g., an ester, amide, or lactam) that is being hydrolyzed by enzymes present in plasma, such as esterases or proteases.[19]

  • Troubleshooting Steps:

    • Heat-Inactivate Plasma: Repeat the assay using heat-inactivated plasma. A significant increase in stability indicates that the degradation is enzyme-mediated.

    • Use Specific Inhibitors: If you suspect a specific class of enzymes (e.g., cholinesterases), include a relevant inhibitor in the incubation to see if it prevents degradation.

    • Analyze for Hydrolysis Product: Use LC-MS/MS to look for the appearance of the expected hydrolysis product. For this compound, this would involve the opening of the lactam ring.

Issue 3: I am seeing high variability in my metabolic stability data between experiments.

  • Possible Cause 1: Inconsistent Enzyme Activity. The activity of microsomal or hepatocyte preparations can decline with repeated freeze-thaw cycles.[13] Lot-to-lot variability can also be a factor.

  • Possible Cause 2: Solvent Effects. High concentrations of organic solvents like DMSO (typically >0.5%) used to dissolve the compound can inhibit metabolic enzymes.[13]

  • Troubleshooting Steps:

    • Enzyme Handling: Aliquot enzyme preparations upon receipt to minimize freeze-thaw cycles.[13] Always run a positive control compound (e.g., testosterone, imipramine) with a known metabolic rate to ensure the enzyme system is active and performing consistently.[20]

    • Control Solvent Concentration: Ensure the final concentration of your solvent is low and consistent across all wells (e.g., ≤0.1% DMSO).[13]

    • Pipetting and Mixing: Use calibrated pipettes and ensure thorough mixing, especially when adding the reaction initiator (NADPH). Pre-warming incubations at 37°C before adding NADPH can ensure a consistent reaction start time.[13]

Visualized Pathways and Workflows

A hypothesized metabolic pathway for this compound is presented below, highlighting the major anticipated transformation steps.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism A This compound B Hydroxylated Metabolite(s) A->B CYP450s / AO (Hydroxylation) C Glucuronide Conjugate B->C UGTs (Glucuronidation) D Excretion (Urine/Bile) C->D

Caption: Hypothesized Phase I and II metabolic pathway.

A typical experimental workflow for assessing metabolic stability using liver microsomes is outlined in the following diagram.

Experimental_Workflow prep 1. Preparation - Dilute microsomes in buffer - Prepare compound stock preinc 2. Pre-incubation - Add microsomes & compound to plate - Incubate at 37°C for 5 min prep->preinc init 3. Initiation - Add NADPH to start reaction preinc->init sample 4. Time-Point Sampling - Take aliquots at 0, 5, 15, 30 min init->sample quench 5. Quenching - Add cold acetonitrile + Internal Std. - Precipitate protein sample->quench analyze 6. Analysis - Centrifuge and collect supernatant - Analyze by LC-MS/MS quench->analyze calc 7. Calculation - Plot % remaining vs. time - Calculate t½ and CLint analyze->calc

References

Technical Support Center: Crystallization of 7-Fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support resource for the crystallization of 7-Fluoroquinolin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges in obtaining high-quality crystalline material. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your crystallization processes effectively.

The introduction of a fluorine atom at the 7-position of the quinolinone ring significantly influences the molecule's electronic properties and intermolecular interactions, which can present unique challenges during crystallization.[1] This guide provides a structured approach to overcoming these challenges, rooted in principles of crystal engineering and physical organic chemistry.

Troubleshooting Guide: From Stubborn Oils to Perfect Crystals

This section addresses the most common issues encountered during the crystallization of this compound in a direct question-and-answer format.

Issue 1: No Crystals Are Forming After Cooling

  • Question: I've dissolved my this compound in a hot solvent and allowed it to cool, but no crystals have appeared, even after an extended period. What's going on?

  • Answer: This is a classic problem that usually points to one of three culprits: the solution is not supersaturated, the chosen solvent is inappropriate, or nucleation is inhibited.[2]

    • Causality: For crystals to form, the concentration of the solute must exceed its saturation point at a given temperature, creating a thermodynamically unstable supersaturated state. If the compound is too soluble in the chosen solvent, it may never reach the necessary level of supersaturation upon cooling.[2] Additionally, impurities can sometimes act as inhibitors, preventing the initial formation of crystal nuclei.

    • Troubleshooting Steps:

      • Increase Supersaturation: If the solution is clear, try to evaporate some of the solvent to increase the concentration. Place the solution in a fume hood and gently blow a stream of nitrogen or air over the surface.

      • Induce Nucleation:

        • Scratching: Gently scratch the inside surface of the flask below the level of the solution with a glass rod. The microscopic scratches create high-energy sites that can serve as points for nucleation.[2]

        • Seeding: If you have a pure crystal of this compound from a previous batch, add a tiny speck to the solution. This "seed" crystal will provide a template for further crystal growth.[2]

      • Drastic Cooling: Place the flask in an ice bath or even a freezer for a short period. A rapid decrease in temperature can sometimes shock the system into nucleation.

      • Re-evaluate Solvent Choice: If the above steps fail, your compound is likely too soluble in the chosen solvent. You will need to select a solvent in which the compound has lower solubility at room temperature.

Issue 2: The Compound "Oils Out" Instead of Crystallizing

  • Question: When I cool my solution, instead of forming solid crystals, a liquid or oily layer separates. How do I fix this?

  • Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point (or the melting point of a solvate).[3] This is a common problem with compounds that have relatively low melting points or when the solution is too concentrated. Impurities can also depress the melting point, exacerbating this issue.[3]

    • Causality: The compound is coming out of solution as a liquid because the solution is still too warm for it to exist as a solid. Impurities often preferentially dissolve in this oily phase, leading to poor purification.[3]

    • Troubleshooting Steps:

      • Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% more) to decrease the concentration.[3] Then, allow it to cool more slowly.

      • Lower the Crystallization Temperature: Cool the solution to a much lower temperature before inducing crystallization. For example, if you were cooling to room temperature, try cooling in an ice bath.

      • Change the Solvent System: Add a co-solvent in which the compound is less soluble (an "anti-solvent"). This should be done dropwise to the warm solution until slight turbidity is observed, which is then cleared by adding a drop or two of the original (good) solvent. This mixed solvent system can lower the temperature at which the compound precipitates.

Issue 3: Crystal Yield is Very Low

  • Question: I managed to get crystals, but my final yield after filtration is disappointingly low. How can I improve it?

  • Answer: A low yield is often due to using too much solvent or incomplete precipitation.[3]

    • Causality: The goal of recrystallization is to find a solvent that dissolves the compound well when hot but poorly when cold. If too much solvent is used, a significant amount of the compound will remain dissolved in the mother liquor even after cooling.[3]

    • Troubleshooting Steps:

      • Minimize Solvent Volume: In your next attempt, use the absolute minimum amount of hot solvent required to fully dissolve the compound. Add the solvent in small portions to the heated compound until it just dissolves.

      • Thorough Cooling: Ensure the solution is cooled for a sufficient amount of time to allow for maximum precipitation. Using an ice bath for at least 30 minutes after initial cooling to room temperature is recommended.

      • Recover from Mother Liquor: You can often recover a second crop of crystals from the filtrate (mother liquor). Reduce the volume of the mother liquor by about half through evaporation and cool it again. Note that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for crystallizing this compound?

    • A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Based on the behavior of similar quinolinone derivatives, good starting points for solvent screening include ethanol, methanol, and acetonitrile.[2][4] For less polar impurities, a mixed solvent system like ethanol/water or acetone/hexane might be effective. A systematic solvent screening is highly recommended.

  • Q2: How does the fluorine atom at the 7-position affect crystallization?

    • A2: The highly electronegative fluorine atom can participate in various non-covalent interactions, including hydrogen bonds (C-H···F) and halogen bonds.[1] These interactions can influence the crystal packing and potentially lead to the formation of different polymorphs. The presence of fluorine can also alter the overall polarity and solubility of the molecule compared to its non-fluorinated analog.[5]

  • Q3: Can I use techniques other than slow cooling for crystallization?

    • A3: Absolutely. If slow cooling is not effective, consider the following methods:

      • Slow Evaporation: Dissolve the compound in a solvent in which it is moderately soluble at room temperature. Leave the container partially open to allow the solvent to evaporate slowly over hours or days.

      • Vapor Diffusion: This is an excellent method for growing high-quality single crystals. A solution of the compound in a "good" solvent is placed in a small open vial, which is then placed inside a larger sealed jar containing a "poor" solvent (an anti-solvent). The vapor of the poor solvent slowly diffuses into the solution, gradually reducing the solubility and inducing crystallization.

      • Solvent Layering: Carefully layer a less dense, poor solvent on top of a more dense solution of your compound in a good solvent. Crystals will form at the interface as the solvents slowly mix.

Experimental Protocols

Protocol 1: Recrystallization by Slow Cooling
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent begins to boil.

  • Saturation: Continue adding the solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying: Allow the crystals to air dry or place them in a vacuum oven at a moderate temperature.

Protocol 2: Vapor Diffusion (Hanging Drop Method)
  • Prepare the Reservoir: Add a poor solvent (e.g., hexane) to the well of a vapor diffusion plate.

  • Prepare the Drop: Dissolve the this compound in a minimal amount of a good, more volatile solvent (e.g., dichloromethane or acetone).

  • Set up the Diffusion: Place a small drop of the compound solution on a siliconized glass coverslip. Invert the coverslip and place it over the reservoir well, creating a seal.

  • Incubation: Allow the setup to stand undisturbed. The poor solvent vapor will slowly diffuse into the drop, inducing crystallization over time.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting common crystallization problems.

TroubleshootingWorkflow start Start Crystallization (Dissolve in Hot Solvent & Cool) no_xtals No Crystals Form start->no_xtals Problem? oiling_out Compound Oils Out start->oiling_out Problem? low_yield Low Yield start->low_yield Problem? success High-Quality Crystals Obtained start->success No Problem induce_nucleation Induce Nucleation (Scratch/Seed) no_xtals->induce_nucleation Try First redissolve_dilute Re-dissolve & Dilute oiling_out->redissolve_dilute Try First minimize_solvent Use Minimum Hot Solvent low_yield->minimize_solvent Optimize increase_conc Increase Concentration (Evaporate Solvent) induce_nucleation->increase_conc If Fails change_solvent Change Solvent/ Use Anti-Solvent increase_conc->change_solvent If Fails cool_slower Cool Slower/ Use Colder Bath redissolve_dilute->cool_slower If Fails change_solvent2 Change Solvent/ Use Anti-Solvent cool_slower->change_solvent2 If Fails cool_thoroughly Cool Thoroughly (Ice Bath) minimize_solvent->cool_thoroughly Optimize recover_mother_liquor Recover from Mother Liquor cool_thoroughly->recover_mother_liquor Optional

Caption: A workflow for troubleshooting common crystallization issues.

Data Summary: Solvent Selection Guide

The following table provides a starting point for solvent selection based on the properties of quinolinone-type compounds. The ideal solvent will have a large difference in solubility between its boiling point and room temperature. Note: This is a qualitative guide; experimental verification is essential.

SolventPolarity IndexBoiling Point (°C)Comments
Ethanol 5.278A good starting point for many quinolinones.[2][4]
Methanol 6.665More polar than ethanol; may be too good a solvent.
Acetonitrile 6.282Can be effective for moderately polar compounds.
Acetone 5.456Good solvent when hot, but its volatility can be an issue.
Ethyl Acetate 4.377A less polar option; useful for removing non-polar impurities.
Hexane/Water 0.0 / 9.069 / 100Used as anti-solvents in mixed-solvent systems.

References

Addressing autofluorescence of 7-Fluoroquinolin-2(1H)-one in imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for researchers utilizing 7-Fluoroquinolin-2(1H)-one and its derivatives in imaging applications. As a Senior Application Scientist, I've designed this resource to help you navigate and overcome one of the most common challenges in fluorescence microscopy: autofluorescence. This guide provides in-depth, experience-driven answers and protocols to ensure you achieve the highest quality data with a maximal signal-to-noise ratio.

Part 1: Foundational FAQs - Understanding the Core Problem

This section addresses the fundamental questions regarding this compound and the nature of autofluorescence.

Q1: What is this compound and what are its general fluorescent properties?

This compound is a heterocyclic organic compound that serves as a core scaffold for various functional molecules, including fluorescent probes and inhibitors for drug development, such as those targeting HDAC, EGFR, and HER-2.[1][2] Quinolin-2(1H)-one derivatives are valued in imaging for their potential as fluorescent probes.[3][4] While the exact spectral properties can be modulated by various functional groups, the quinolinone core generally excites in the UV-to-blue range of the spectrum. For instance, related compounds like 7-(diethylamino)quinolin-2(1H)-one derivatives are known to have excitation wavelengths around 340-460 nm and emission in the 440-470 nm range.[5] This places them in a spectral region often crowded by endogenous autofluorescent signals.

Q2: What is autofluorescence and why is it a significant issue?

Autofluorescence is the natural fluorescence emitted by various biological structures when they absorb light.[6] Unlike the specific signal from your fluorescent probe, this is unwanted background noise. This inherent fluorescence can obscure the signal from your probe, leading to a low signal-to-noise ratio and making it difficult, or even impossible, to accurately interpret your imaging results.[7] It is a major challenge in immunofluorescence studies, where it can mask the intended signal or interfere with the emission from fluorescent labels.[8]

Q3: What are the most common sources of autofluorescence in my samples?

Autofluorescence has many potential causes, and often multiple sources exist within a single sample.[9] Understanding the source is the first step in choosing the right mitigation strategy.

  • Endogenous Molecules: Many essential biological molecules are naturally fluorescent. Key culprits include:

    • Metabolic Cofactors: NADH and flavins (riboflavin) are highly abundant, especially in metabolically active cells, and fluoresce in the blue-green spectrum.[5][10]

    • Structural Proteins: Collagen and elastin, major components of connective tissue, are significant sources of autofluorescence, typically emitting in the blue-green range (470-520 nm).[5][11]

    • Aging Pigments: Lipofuscin is a granular pigment composed of oxidized proteins and lipids that accumulates in aging, post-mitotic cells like neurons and cardiac muscle.[5][12] It has a very broad excitation and emission spectrum, making it a particularly troublesome source of background.[12]

    • Red Blood Cells: The heme group within red blood cells has a porphyrin ring structure that exhibits broad autofluorescence.[11][13]

  • Fixation-Induced Fluorescence: The method used to preserve tissue structure can itself generate fluorescent artifacts.

    • Aldehyde Fixatives: Glutaraldehyde and formaldehyde (formalin) are widely used, but they react with amines in proteins to form fluorescent Schiff bases.[11][14] This effect is more pronounced with glutaraldehyde than with paraformaldehyde.[11] The fluorescence can also increase over time in stored, fixed samples.[14]

  • Experimental Artifacts: Other factors in your workflow can contribute to background noise.

    • Heat and Dehydration: Excessive heat during sample processing can increase autofluorescence, particularly in the red spectrum.[6][11]

    • Media and Reagents: Some culture media (especially those containing phenol red and FBS), mounting media, and even polystyrene labware can be fluorescent.[9][13]

Part 2: The Troubleshooting Workflow: From Diagnosis to Solution

Follow this logical workflow to identify and systematically address autofluorescence in your experiments.

Diagnostic Step: How do I definitively confirm my issue is autofluorescence?

Before attempting any quenching or correction protocols, you must confirm that the unwanted signal is indeed autofluorescence. The most critical control is an unstained, unlabeled sample .

Experimental Protocol: The Unstained Control

  • Prepare your cells or tissue exactly as you would for your experiment, including fixation, permeabilization, and any other processing steps.

  • Crucially, omit all fluorescent labels . This includes your this compound probe and any fluorescently labeled secondary antibodies.

  • Mount the sample using the same mounting medium you would use for a stained sample.

  • Image the unstained control using the exact same acquisition settings (laser power, gain, filter sets) that you use for your fully stained samples.

If you observe significant fluorescence in this control sample, you have confirmed the presence of autofluorescence.[10][15] This control is your baseline for evaluating the effectiveness of any reduction techniques you implement.

Troubleshooting Decision Workflow

Here is a visual guide to help you decide on the best course of action once autofluorescence is confirmed.

G start High Background Signal Observed control Run Unstained Control (Same acquisition settings) start->control is_af Is Fluorescence Present? control->is_af not_af Problem is likely non-specific antibody binding or other artifact. Review blocking and washing steps. is_af->not_af No af_confirmed Autofluorescence Confirmed is_af->af_confirmed Yes pre_acq Pre-Acquisition Strategies (Sample Prep) af_confirmed->pre_acq acq Acquisition Strategies (Microscopy) af_confirmed->acq post_acq Post-Acquisition Strategies (Image Processing) af_confirmed->post_acq fixation Optimize Fixation: - Use PFA instead of Glutaraldehyde - Minimize fixation time - Try organic solvents (Methanol) pre_acq->fixation quenching Chemical Quenching: - Sodium Borohydride (for aldehydes) - Sudan Black B (for lipofuscin) - Commercial Kits (e.g., TrueVIEW™) pre_acq->quenching perfusion Perfuse with PBS (to remove red blood cells) pre_acq->perfusion photobleach Photobleaching: Expose sample to intense light before adding fluorescent labels acq->photobleach filters Optimize Filters & Dyes: Use narrow bandpass filters. Select secondary dyes in the far-red spectrum acq->filters unmix Spectral Unmixing: Acquire image across multiple channels and computationally separate signals post_acq->unmix subtract Background Subtraction: (Use with caution; can remove real signal) post_acq->subtract

Caption: A decision tree for diagnosing and selecting the appropriate strategy to mitigate autofluorescence.

Part 3: In-Depth Protocols for Autofluorescence Reduction

Here are detailed, step-by-step methodologies for common and effective reduction techniques.

Protocol 1: Quenching Aldehyde-Induced Autofluorescence with Sodium Borohydride

This method is specifically for reducing the fluorescence caused by aldehyde fixatives like formaldehyde and glutaraldehyde.[12] The borohydride reduces the fluorescent Schiff bases formed during fixation into non-fluorescent hydroxyl groups.

Materials:

  • Sodium Borohydride (NaBH₄)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Fixed tissue sections or cells on slides

Procedure:

  • Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate your slides to aqueous buffer as per your standard protocol.

  • Prepare Solution: Freshly prepare a 0.1% (w/v) solution of sodium borohydride in ice-cold PBS. For example, dissolve 10 mg of NaBH₄ in 10 mL of PBS. Caution: The solution will bubble as the reagent reacts with water. Prepare fresh and use immediately.

  • Incubation: Cover the tissue sections with the NaBH₄ solution. Incubate for 10 minutes at room temperature. For thicker sections or high levels of glutaraldehyde-induced fluorescence, this can be repeated up to 3 times for 10 minutes each.[12]

  • Washing: Aspirate the solution and wash the slides thoroughly with PBS (3 times for 5 minutes each) to remove all residual sodium borohydride.

  • Proceed with Staining: Your sample is now ready for your standard immunofluorescence staining protocol, starting with the blocking step.

Protocol 2: Pre-Staining Photobleaching of Endogenous Autofluorescence

Photobleaching uses high-intensity light to irreversibly destroy fluorescent molecules.[8] By performing this before you add your specific fluorescent labels, you can significantly reduce background from sources like lipofuscin without affecting your signal of interest.[16][17]

Materials:

  • Fixed and rehydrated tissue sections on slides

  • A light source (a fluorescence microscope's mercury arc lamp, a dedicated LED array, or even a bright desk lamp can be used).[8][17]

  • PBS or other buffer to keep the sample hydrated

Procedure:

  • Sample Preparation: Prepare your slides up to the step just before blocking and primary antibody incubation.

  • Mounting for Bleaching: Place a drop of PBS on the tissue section to prevent it from drying out. Do not coverslip yet.

  • Exposure to Light:

    • Using a Microscope: Place the slide on the microscope stage and expose it to broad-spectrum, high-intensity light from the objective. A 40x objective is often effective.[8] The duration can range from 15 minutes to a few hours, depending on the intensity of the light source and the level of autofluorescence.

    • Using an LED Device: Custom-built or commercially available LED arrays are very effective.[16][17] Place the slides under the light source, ensuring they remain hydrated. Exposure times can range from a few hours to 48 hours.[8][17]

  • Monitor Progress (Optional): You can check the progress by briefly imaging the sample in the channels where you observed autofluorescence in your unstained control.

  • Washing: After bleaching, wash the slides with PBS (2 times for 5 minutes each).

  • Proceed with Staining: Continue with your standard immunofluorescence protocol. The photobleaching process does not typically affect antigenicity.[17]

Part 4: Advanced Solutions & Method Comparison

When basic quenching and photobleaching are insufficient, or if you have access to more advanced imaging systems, computational methods offer a powerful alternative.

Q4: What is Spectral Unmixing and when should I use it?

Spectral unmixing is a computational technique that separates the signals from multiple fluorophores—including autofluorescence—based on their unique emission spectra.[18][19] Instead of capturing an image through a single filter for each color, the system captures fluorescence across a wider range of the spectrum. An algorithm then uses the known emission profile (the "spectral fingerprint") of your this compound probe, any other labels, and the autofluorescence itself to mathematically calculate the contribution of each to every pixel in the image.[20]

When to Use Spectral Unmixing:

  • When autofluorescence is strong and has a broad spectrum that overlaps significantly with your probe.

  • In multiplex imaging experiments with several fluorophores where bleed-through is a problem.[21]

  • When chemical or physical methods fail or are incompatible with your sample.

Basic Workflow for Spectral Unmixing:

  • Acquire Reference Spectra: Image samples stained with only one fluorophore each to get a clean spectral profile for each label. Critically, you must also image an unstained sample to acquire the spectral profile of the autofluorescence.[19]

  • Acquire Multiplex Image: Image your fully stained experimental sample using the spectral detector on your microscope.

  • Apply Unmixing Algorithm: Use the microscope's software (or a plugin like LUMoS for ImageJ/Fiji) to unmix the image. You provide the reference spectra, and the software generates a new image stack where each channel represents the clean, separated signal from a single source, effectively creating a channel just for the autofluorescence which can then be discarded.[21]

G cluster_0 Step 1: Acquire Reference Spectra cluster_1 Step 2: Acquire Experimental Image cluster_2 Step 3: Computational Unmixing cluster_3 Step 4: Output Separated Channels ref1 Sample 1: Only this compound algorithm Apply Linear Unmixing Algorithm (using reference spectra) ref1->algorithm ref2 Sample 2: Only Secondary Fluorophore (e.g., AF647) ref2->algorithm ref3 Sample 3: Unstained (Autofluorescence) ref3->algorithm exp_img Image Fully Stained Sample with Spectral Detector exp_img->algorithm out1 Channel 1: Clean Quinolinone Signal algorithm->out1 out2 Channel 2: Clean Secondary Signal algorithm->out2 out3 Channel 3: Isolated Autofluorescence (Discard) algorithm->out3

Caption: A simplified workflow demonstrating the principle of spectral unmixing to isolate specific signals.

Comparison of Autofluorescence Reduction Techniques
MethodPrincipleProsConsBest For
Chemical Quenching Use of chemical agents (e.g., Sodium Borohydride, Sudan Black B) to chemically modify or mask fluorescent molecules.[11][12]Fast and easy to integrate into existing protocols. Effective for specific sources (aldehydes, lipofuscin).[22]Can sometimes reduce specific signal. May introduce its own background. Not all quenchers work on all sources of autofluorescence.[22]Samples with a known, dominant source of autofluorescence, such as aldehyde-fixed tissue or aged brain tissue.
Photobleaching Pre-incubation exposure to high-intensity light to destroy endogenous fluorophores before labeling.[8][17]Highly effective and generally does not affect subsequent antibody staining.[17] Cost-effective.[16]Can be time-consuming (minutes to hours).[8] Requires a suitable light source. Effectiveness varies by wavelength.[23]Tissues with strong, mixed endogenous autofluorescence (e.g., lipofuscin, collagen) where chemical methods might be too harsh.
Spectral Unmixing Computational separation of overlapping emission spectra based on reference "fingerprints" for each fluorescent component.[18][20]Highly specific. Can separate multiple signals simultaneously. Preserves the original sample.[21] Removes autofluorescence without chemical or physical intervention.Requires a spectral confocal microscope and appropriate software. Can be complex to set up correctly. Relies on accurate reference spectra.[21]Complex multiplex experiments; when autofluorescence is spectrally distinct but inseparable by other means; for precious samples.

References

Technical Support Center: Method Development for Resolving 7-Fluoroquinolin-2(1H)-one Isomers

Author: BenchChem Technical Support Team. Date: December 2025

From the desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the resolution of 7-Fluoroquinolin-2(1H)-one isomers. This molecule, a core scaffold in many pharmaceutical compounds, often presents significant analytical challenges due to the presence of closely related positional isomers and potential enantiomers. The subtle structural differences demand highly selective and robust analytical methods for accurate quantification and isolation.

This guide is structured to address your most pressing questions and troubleshoot common issues encountered during method development. We will move from foundational concepts to advanced problem-solving, providing not just protocols, but the scientific reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers critical in drug development?

The precise isomer of a compound is fundamental to its pharmacological and toxicological profile. Regulatory agencies mandate the characterization and control of all isomers in an active pharmaceutical ingredient (API). For chiral fluoroquinolones, enantiomers can exhibit vastly different activities; one may be therapeutic while the other could be inactive or even toxic[1]. Similarly, positional isomers (e.g., 6-Fluoro vs. 7-Fluoro vs. 8-Fluoro) will have distinct biological properties. Therefore, a validated, stability-indicating method that can resolve and quantify these isomers is essential for quality control, safety, and efficacy.

Q2: What are the primary chromatographic techniques for resolving these isomers?

The main strategies involve creating a chiral environment to differentiate enantiomers or exploiting subtle physicochemical differences to separate positional isomers.[2][3] The most common and effective techniques are:

  • High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP): This is the most direct and widely used approach for enantiomer separation. The CSP creates transient, diastereomeric complexes with the enantiomers, leading to different retention times.[2][4]

  • Supercritical Fluid Chromatography (SFC) using a CSP: An increasingly popular alternative to HPLC, SFC often provides faster separations and is considered a "greener" technique due to its use of supercritical CO2 as the primary mobile phase.[5][6][7] It is particularly powerful for chiral separations.[8]

  • HPLC with Chiral Mobile Phase Additives (CMPA): In this method, a chiral selector is added directly to the mobile phase, and an achiral column (like a C18) is used.[2][9] Diastereomeric complexes form in the mobile phase, allowing for separation. This can be a cost-effective alternative to purchasing multiple CSPs.[10]

  • Pre-column Derivatization: The isomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral reversed-phase column.[2][11]

Q3: How do I select the right Chiral Stationary Phase (CSP) for my initial screening?

CSP selection is largely an empirical process, but a systematic screening approach is highly effective.[12] Polysaccharide-based CSPs (derivatives of cellulose and amylose) are the most versatile and successful for a broad range of compounds, including fluoroquinolones.[3]

A recommended starting point is to screen a small, diverse set of columns.

Table 1: Recommended Primary CSP Screening Set

CSP TypeChiral Selector ExampleCommon Trade NamesPrimary Interaction Mechanism
Polysaccharide (Cellulose) Cellulose tris(3,5-dimethylphenylcarbamate)CHIRALCEL® ODπ-π interactions, hydrogen bonding, steric hindrance
Polysaccharide (Amylose) Amylose tris(3,5-dimethylphenylcarbamate)CHIRALPAK® ADπ-π interactions, hydrogen bonding, steric hindrance
Protein-Based α1-acid glycoprotein (AGP)CHIRAL-AGPHydrophobic and ionic interactions[13]
Crown Ether-Based (+)-(18-Crown-6)-tetracarboxylic acidCROWNPAK® CR(+)Host-guest complexation with primary amines[13][14]

Expert Insight: For fluoroquinolones, which contain both hydrogen bond donors/acceptors and aromatic rings, the polysaccharide-based columns are often the most successful. Start your screening with CHIRALCEL® OD and CHIRALPAK® AD under both normal phase and reversed-phase conditions.

Method Development & Troubleshooting Guide

This section is designed as a problem-solving resource. We will address specific issues you might encounter and provide a logical path to a solution.

MethodDevelopmentWorkflow NoHit No Separation - Re-evaluate CSPs - Consider Derivatization - Try SFC HitFound HitFound HitFound->NoHit No

Problem 1: Poor or No Resolution (Rs < 1.5)

This is the most common initial challenge. A resolution (Rs) value of ≥ 1.5 is typically desired for robust quantification.

Causality Analysis & Solutions:

  • Incorrect CSP Selection: The primary cause of no separation is a lack of enantioselective interaction between the analyte and the stationary phase.

    • Solution: If your initial screening on polysaccharide columns yields no results, consider a CSP with a different mechanism. For fluoroquinolones with a primary amine group, a crown ether-based CSP can be highly effective.[13][14] Alternatively, protein-based columns like AGP offer unique selectivity.[13]

  • Suboptimal Mobile Phase: The mobile phase composition dictates the strength and nature of the interactions with the CSP.

    • Solution (Normal Phase - NP): The standard mobile phase is a mixture of an alkane (e.g., hexane, heptane) and an alcohol (e.g., isopropanol, ethanol). Systematically vary the alcohol percentage. A lower alcohol content generally increases retention and can improve resolution, but may also broaden peaks.

    • Solution (Reversed-Phase - RP): Use mixtures of water/buffer and an organic modifier (acetonitrile or methanol). The pH of the buffer is critical. For quinolones, which have acidic and basic functional groups, adjusting the pH can change the ionization state of the molecule, drastically affecting interactions with the CSP. Screen a pH range (e.g., pH 3 to 7).[15]

    • Solution (Additives): For basic compounds like many quinoline derivatives, adding a small amount (0.1%) of a basic additive like diethylamine (DEA) in normal phase can significantly improve peak shape and resolution.[16] For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) or formic acid may be necessary.[16]

  • Temperature Effects: Column temperature influences the thermodynamics of the chiral recognition process.

    • Solution: Analyze the sample at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often slow down the kinetics of analyte-CSP interaction, which can lead to better resolution.[7]

TroubleshootingResolution Problem Problem: Poor Resolution (Rs < 1.5) Cause1 Cause 1: Incorrect CSP Problem->Cause1 Cause2 Cause 2: Suboptimal Mobile Phase Problem->Cause2 Cause3 Cause 3: Temperature Problem->Cause3 Cause4 Cause 4: Low Efficiency Problem->Cause4 Sol1 Solution: Screen different CSP types (Protein, Crown Ether) Cause1->Sol1 Sol2 Solution: - Vary solvent ratio - Adjust pH (RP) - Use additives (DEA/TFA) Cause2->Sol2 Sol3 Solution: Test lower temperatures (e.g., 15°C) Cause3->Sol3 Sol4 Solution: - Lower flow rate - Check for dead volume Cause4->Sol4

Problem 2: Excessive Peak Tailing (Tailing Factor > 1.5)

Peak tailing compromises resolution and integration accuracy. For basic compounds like this compound, it is often caused by secondary interactions with acidic sites on the silica support of the CSP.[17]

Causality Analysis & Solutions:

  • Secondary Silanol Interactions: Residual acidic silanol groups on the silica surface can interact strongly with basic analytes.

    • Solution (NP): Add a basic modifier to the mobile phase. 0.1% - 0.5% diethylamine (DEA) or ethanolamine is highly effective at masking silanol groups and improving peak shape for basic analytes.[16]

    • Solution (RP): Ensure the mobile phase pH is low enough (e.g., < 3) to protonate the silanols, reducing their interaction with the analyte. Alternatively, use a higher pH buffer (e.g., pH > 7) to deprotonate the silanols, but this may affect the analyte's charge state. Also, using a buffer with a higher ionic strength can help mask these sites.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.

    • Solution: Reduce the injection volume or the concentration of the sample. Perform a loading study by injecting progressively smaller amounts until the peak shape and retention time stabilize.

  • Column Contamination or Degradation: Accumulation of strongly retained impurities or degradation of the stationary phase can create active sites.

    • Solution: Use a guard column to protect the analytical column.[18] If contamination is suspected, flush the column with a strong solvent (follow the manufacturer's guidelines). If the column is old or has been used with harsh conditions, it may need to be replaced.

Problem 3: Long Analysis Times

While resolution is key, high throughput is also important. Long run times can be a bottleneck.

Causality Analysis & Solutions:

  • High Retention: This is often a consequence of a weak mobile phase used to achieve resolution.

    • Solution: Once separation is achieved, you can systematically increase the percentage of the strong solvent (e.g., alcohol in NP, acetonitrile in RP) to reduce the retention time. Be aware that this will likely decrease resolution, so a balance must be found. Increasing the flow rate can also shorten the run time, but may lead to a loss in efficiency and resolution.[5]

  • Consider Supercritical Fluid Chromatography (SFC): SFC is inherently faster than HPLC. The low viscosity of supercritical CO2 allows for much higher flow rates without a significant loss in efficiency, often reducing analysis times by a factor of 3-5.[7]

    • Expert Insight: If you have access to an SFC system, it is an excellent platform for high-throughput chiral analysis. Method development is similar to normal phase HPLC, typically using polysaccharide CSPs with an alcohol co-solvent.[5][19]

Table 2: HPLC vs. SFC - A Quick Comparison for Chiral Separations

ParameterHPLC (Normal Phase)SFC
Primary Mobile Phase Hexane/HeptaneSupercritical CO2
Organic Solvent Use HighLow (5-40% co-solvent)[8]
Typical Speed Slower3-5x Faster[7]
Pressure Drop HighLow
Environmental Impact High (toxic solvents)Low ("Green" Chemistry)[6]
Cost Lower initial instrument costHigher initial instrument cost

Experimental Protocol: A Generic Screening Method

This protocol provides a starting point for screening on polysaccharide CSPs.

Objective: To quickly assess the enantioselectivity of CHIRALCEL® OD-H and CHIRALPAK® AD-H for this compound.

1. Column:

  • CHIRALCEL® OD-H, 5 µm, 4.6 x 250 mm
  • CHIRALPAK® AD-H, 5 µm, 4.6 x 250 mm

2. Normal Phase (NP) Screening:

  • Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v) + 0.1% DEA
  • Mobile Phase B: n-Hexane / Ethanol (90:10, v/v) + 0.1% DEA
  • Flow Rate: 1.0 mL/min
  • Temperature: 25°C
  • Detection: UV (select a wavelength of maximum absorbance for your compound, e.g., 290 nm[11])
  • Procedure:
  • Equilibrate the column with the mobile phase for at least 20 column volumes.
  • Inject 5-10 µL of a ~0.5 mg/mL sample solution.
  • Run each mobile phase on each column.

3. Reversed-Phase (RP) Screening:

  • Columns: Use the reversed-phase equivalents (e.g., CHIRALCEL® OD-RH).
  • Mobile Phase A: Water (0.1% Formic Acid) / Acetonitrile (50:50, v/v)
  • Mobile Phase B: 20 mM Ammonium Bicarbonate (pH ~7) / Methanol (50:50, v/v)[20]
  • Flow Rate: 0.5 - 1.0 mL/min
  • Temperature: 25°C
  • Detection: UV (as above)
  • Procedure:
  • Equilibrate the column thoroughly.
  • Inject the sample.
  • Evaluate resolution and peak shape.

4. Data Evaluation:

  • Calculate the retention factor (k), selectivity (α), and resolution (Rs) for any observed separation.
  • Select the condition that provides the best starting point (ideally Rs > 1.2) for further optimization.

This structured approach ensures you can efficiently identify a viable path for resolving your this compound isomers.

References

Technical Support Center: Optimizing Dosage for In Vivo Studies with 7-Fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Fluoroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing the in vivo dosage of this compound. Drawing from established principles of pharmacology and data from related quinolinone-based molecules, this document offers a logical framework for your experimental design and troubleshooting common issues.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the initial stages of in vivo testing with this compound.

Q1: I have promising in vitro data for this compound. How do I determine a starting dose for my first in vivo experiment?

A1: Translating an in vitro effective concentration (e.g., IC50) to an in vivo starting dose is a multi-step process that requires careful consideration of pharmacokinetics and tolerability. A direct conversion is not feasible.[1][2] We recommend a systematic approach:

  • Literature Review for Analogues: Begin by searching for published in vivo studies on structurally similar quinolinone or fluoroquinolone derivatives.[2] For example, a study on 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, an antitumor agent, showed efficacy in mice at a dose of 1.0 mg/kg.[3][4] Another fluoroquinolone antibiotic, DW-116, was tested in rats at doses ranging from 4 to 200 mg/kg.[5] These examples provide a potential order of magnitude for your starting dose.

  • In Vitro to In Vivo Extrapolation (IVIVE): While not a substitute for pilot studies, IVIVE models can provide a theoretical starting point. These models incorporate factors like metabolic clearance rates from liver microsome studies and plasma protein binding.

  • Dose Escalation/Range-Finding Study: This is the most critical step.[2] A pilot study in a small group of animals is essential to determine the Maximum Tolerated Dose (MTD). This involves administering escalating doses of the compound to different cohorts and observing for signs of toxicity.[2][6]

Q2: What is the likely mechanism of action for this compound, and how does that influence my study design?

A2: The quinolin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common framework for compounds with diverse biological activities.[7] Depending on the other functional groups, derivatives can act on various targets. For instance, some quinolinone derivatives have been identified as Histone Deacetylase (HDAC) inhibitors, while others act as dual EGFR/HER-2 inhibitors.[8][9][10]

  • As a potential HDAC inhibitor: Your study should include pharmacodynamic (PD) endpoints that measure target engagement, such as changes in histone acetylation in tumor tissue or peripheral blood mononuclear cells (PBMCs).[11][12][13][14]

  • As a potential kinase inhibitor: PD markers would include assessing the phosphorylation status of downstream signaling proteins (e.g., Akt, ERK) in the target tissue.[10]

Understanding the putative mechanism is key to selecting relevant biomarkers to confirm that the drug is hitting its target in vivo at the tested doses.

Q3: What are the critical physicochemical properties of this compound I should consider for formulation?

A3: Key properties include solubility, stability, and lipophilicity (LogP). Quinolone derivatives can exhibit poor aqueous solubility.[3] It is crucial to perform solubility tests in various pharmaceutically acceptable vehicles. A common strategy for poorly soluble compounds is to first dissolve them in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute this stock in an aqueous vehicle such as saline, polyethylene glycol (PEG), or a cyclodextrin solution.[1][15] Always ensure the final concentration of the organic solvent is low and has been shown to be safe for the intended route of administration.[1]

Q4: Which route of administration is most appropriate for this compound?

A4: The choice of administration route depends on the experimental goal and the compound's properties.

  • Intravenous (IV): Often used in initial pharmacokinetic (PK) studies to determine parameters like clearance and volume of distribution, as it ensures 100% bioavailability.[5][16]

  • Oral (PO): If developing an orally administered drug, this route is essential for efficacy studies. Many fluoroquinolones have excellent oral bioavailability.[8][16][17] However, bioavailability must be determined experimentally.

  • Intraperitoneal (IP) or Subcutaneous (SC): Commonly used in preclinical models for ease of administration and to bypass the gastrointestinal tract.[1]

Your choice will impact the PK profile (Cmax, Tmax, and AUC), which must be correlated with the observed efficacy and toxicity.

II. Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your in vivo experiments.

Issue 1: Compound Precipitation in Formulation or Post-Injection
Potential Cause Troubleshooting Steps & Explanation
Poor Aqueous Solubility 1. Optimize the Vehicle: Test a panel of GRAS (Generally Recognized as Safe) excipients. A common co-solvent system is DMSO/PEG/Saline.[1] Start by dissolving the compound in a minimal volume of DMSO, then slowly add PEG while vortexing, and finally dilute to the final volume with saline.[15] 2. Adjust pH: The solubility of quinolinones can be pH-dependent. Assess the pH of your formulation and adjust it, ensuring it remains within a physiologically tolerable range (typically pH 6.5-8.0 for injection).[1][15] 3. Use of Solubilizers: Consider using solubilizing agents like cyclodextrins (e.g., SBE-β-CD) which can encapsulate the drug molecule and improve its aqueous solubility.[15]
Temperature Effects 1. Control Temperature: Ensure the formulation is prepared and stored at a consistent temperature. Some compounds may precipitate out of solution when cooled. Gentle warming may help, but test for compound degradation.[1][15] 2. Prepare Fresh: It is best practice to prepare formulations fresh on the day of use to minimize stability issues.[15]
High Dose Concentration 1. Split Dosing: If a high dose is required, consider splitting it into two injections at different sites to avoid a large volume at one site, which can lead to precipitation and local irritation.[1]
Issue 2: Lack of In Vivo Efficacy Despite In Vitro Potency
Potential Cause Troubleshooting Steps & Explanation
Poor Pharmacokinetics (PK) 1. Conduct a PK Study: Before a full efficacy study, run a pilot PK study. Administer a single dose and collect blood samples at multiple time points to determine the compound's concentration in plasma over time.[18] This will reveal key parameters like Cmax (peak concentration), half-life (t1/2), and overall exposure (AUC).[5] 2. Correlate Exposure with Efficacy: The plasma concentration may not be high enough or sustained long enough to match the effective concentration from your in vitro assays. The goal is to achieve a plasma concentration above the in vitro IC50 for a sufficient duration.
Rapid Metabolism 1. Assess Metabolic Stability: Use in vitro tools like liver microsome stability assays to predict in vivo metabolic clearance.[3] If the compound is rapidly metabolized, its half-life in vivo will be very short. 2. Change Administration Route: An oral dose may be subject to extensive first-pass metabolism in the liver. Switching to an IP or SC route might increase exposure.
Poor Target Tissue Distribution 1. Measure Compound in Tissue: A high plasma concentration does not guarantee high concentration in the target tissue (e.g., a tumor). If feasible, perform a biodistribution study where you measure the compound's concentration in various organs and the target tissue at a specific time point after dosing.[8]
Suboptimal Dosing Schedule 1. Adjust Dosing Frequency: Based on the compound's half-life from PK data, adjust the dosing schedule. A compound with a short half-life may require more frequent administration (e.g., twice daily) to maintain therapeutic levels.

III. Experimental Protocols & Workflows

Protocol 1: Pilot Dose-Range Finding (MTD) Study

Objective: To determine the maximum tolerated dose (MTD) of this compound.

Methodology:

  • Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice). Use a small group size (n=3-5 per group).

  • Dose Selection: Based on literature from similar compounds, select a starting dose (e.g., 1 mg/kg).[3][4] Prepare 4-5 dose levels with a geometric progression (e.g., 1, 3, 10, 30, 100 mg/kg).

  • Administration: Administer a single dose of the compound via the intended route (e.g., IP or PO). Include a vehicle control group.

  • Monitoring: Observe animals daily for 7-14 days. Record clinical signs of toxicity (e.g., weight loss, changes in posture or activity, ruffled fur). A common endpoint for MTD is a body weight loss not exceeding 15-20%.

  • Endpoint Analysis: The highest dose that does not cause severe toxicity or mortality is considered the single-dose MTD. This will guide dose selection for subsequent efficacy studies.

Workflow for Optimizing In Vivo Dosage

The following diagram illustrates the logical flow for establishing an optimal in vivo dose.

References

Preventing precipitation of 7-Fluoroquinolin-2(1H)-one in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

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Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting strategies and answers to frequently asked questions regarding the precipitation of 7-Fluoroquinolin-2(1H)-one in stock solutions. Our goal is to equip you with the scientific principles and practical steps needed to maintain compound solubility and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling of this compound and related compounds.

Q1: Why is my this compound precipitating out of its stock solution?

Precipitation is a common issue for quinolinone derivatives and is often multifactorial. The core reasons stem from the compound's inherent physicochemical properties. Quinolin-2-one derivatives often possess a rigid, planar, and aromatic core structure.[1] This leads to a stable crystal lattice that requires significant energy to break apart for dissolution.[1] Many derivatives are also highly lipophilic (fat-soluble), making them inherently less soluble in aqueous or polar environments.[1]

Precipitation can be triggered by several factors:

  • Solvent Choice: The selected solvent may not be optimal for the desired concentration.

  • Concentration: The stock solution may be supersaturated, meaning it holds more dissolved compound than it can stably maintain.

  • Temperature Changes: A decrease in temperature, such as moving a stock from room temperature to 4°C or -20°C storage, significantly reduces the solubility of most compounds, leading to precipitation.[2]

  • Solvent Shock: When a concentrated DMSO stock is diluted rapidly into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to crash out of solution.[2] This is because the DMSO molecules begin to interact preferentially with water, leaving the compound insoluble.[3]

  • pH Shifts: If the compound has ionizable groups, its solubility can be highly dependent on the pH of the solution.[4][5]

Q2: What is the best solvent to start with for this compound?

For most organic small molecules, including quinolinone derivatives, the recommended starting solvent is high-purity, anhydrous dimethyl sulfoxide (DMSO). While specific solubility data for this compound is not extensively published, the general structure is similar to other quinolinones which show good solubility in organic solvents like DMSO and ethanol.[6] It is crucial to use a fresh stock of anhydrous DMSO, as contaminating moisture can accelerate compound degradation or reduce solubility.

Q3: My compound dissolved in DMSO, but precipitated when I diluted it into my aqueous cell culture media. What should I do?

This is a classic example of "solvent shock."[2] The compound's solubility in the final, mostly aqueous solution is the critical factor, not its solubility in the initial DMSO stock.[3]

To prevent this, follow these best practices:

  • Perform Intermediate Dilutions: Do not dilute the high-concentration DMSO stock directly into the aqueous buffer in one step. It is better to make intermediate serial dilutions in DMSO first.

  • Use Reverse Dilution: Add the small volume of your DMSO stock dropwise into the larger volume of aqueous buffer while the buffer is being vortexed or mixed.[2][7] This ensures rapid dispersal and prevents localized high concentrations that trigger precipitation.[2]

  • Limit Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%, though this should be empirically determined.[7] Keeping the DMSO concentration low is key.

  • Warm the Aqueous Buffer: Gently warming the aqueous buffer (e.g., to 37°C), if the compound's stability permits, can help keep it in solution during dilution.[2][8]

Q4: Can I use pH modification to keep my compound in solution?

Possibly. The solubility of quinoline and its derivatives can be highly dependent on pH.[4] Quinoline itself is a weak base.[4] If this compound has an ionizable functional group, adjusting the pH to protonate or deprotonate that group can form a more soluble salt.[5] However, this must be compatible with your experimental system (e.g., cell culture media is buffered around pH 7.4). A pH-solubility profile experiment would be required to determine the optimal pH range.

Troubleshooting Guide: A Systematic Approach to Preventing Precipitation

If you are actively experiencing precipitation, a systematic, evidence-based approach is the most effective way to solve the problem. This guide provides a workflow for identifying the optimal conditions for your specific compound and experiment.

Workflow for Troubleshooting Stock Solution Precipitation

This diagram outlines the decision-making process for addressing compound precipitation.

G start Precipitate Observed in Stock Solution check_conc Is the concentration too high? start->check_conc lower_conc Action: Prepare a more dilute stock solution. check_conc->lower_conc Yes check_solvent Is the solvent system optimal? check_conc->check_solvent No success Outcome: Stable Stock Solution lower_conc->success pilot_test Action: Perform a Solubility Pilot Test (See Protocol Below) check_solvent->pilot_test Unsure check_storage Is storage temperature the issue? check_solvent->check_storage Yes cosolvent Action: Add a co-solvent (e.g., Ethanol, PEG 400) to the primary solvent. pilot_test->cosolvent cosolvent->success store_rt Action: Store solution at Room Temperature (check stability) or prepare fresh daily. check_storage->store_rt Yes check_storage->success No store_rt->success G Solubility Compound Solubility Solute Solute Properties (pKa, LogP, Crystal Lattice) Solute->Solubility Solvent Solvent System (Polarity, Co-solvents) Solvent->Solubility Conditions Physical Conditions (Temperature, pH) Conditions->Solubility Concentration Concentration Concentration->Solubility

References

Technical Support Center: Scaling Up 7-Fluoroquinolin-2(1H)-one Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 7-Fluoroquinolin-2(1H)-one. This guide is designed for researchers, chemists, and process engineers working in pharmaceutical and chemical development. Here, we address common challenges encountered during the transition from laboratory-scale synthesis to pilot and manufacturing scales, providing in-depth, experience-based solutions and troubleshooting strategies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most established and industrially viable method for synthesizing the quinolin-4-one backbone, a close analogue and common precursor, is the Gould-Jacobs reaction.[1][2][3] This multi-step process is highly versatile and involves the initial condensation of an appropriately substituted aniline (in this case, 3-fluoroaniline) with diethyl ethoxymethylenemalonate (DEEMM), followed by a high-temperature thermal cyclization.[1][3] The subsequent saponification and decarboxylation steps yield the final quinolone product.

While other methods like the Conrad-Limpach and Camps cyclizations exist, the Gould-Jacobs reaction is often preferred for its adaptability to a wide range of substituted anilines.[2][3]

Q2: Why does the yield of my reaction decrease significantly when moving from a 1L flask to a 50L reactor?

This is a classic scale-up challenge primarily rooted in mass and heat transfer limitations. The high-temperature (often >250°C) thermal cyclization step is particularly sensitive to these factors.[4]

  • Heat Transfer: Large reactors have a much lower surface-area-to-volume ratio compared to lab glassware. This makes it difficult to achieve uniform heating.[4] Localized "cold spots" can lead to incomplete cyclization, while "hot spots" can cause thermal decomposition of intermediates or the final product.[4][5][6][7]

  • Mixing Efficiency: Inadequate mixing in a large vessel can result in poor distribution of reactants and uneven temperature profiles, further contributing to side reactions and lower yields.

Recommendation: The use of high-boiling, inert solvents like Dowtherm A or mineral oil is critical for improving heat transfer and maintaining a consistent temperature profile across the reactor.[3][4] Mechanical stirring efficiency must also be optimized for the specific reactor geometry to ensure homogeneity.

Q3: What are the critical process parameters (CPPs) to monitor during the thermal cyclization step?

The thermal cyclization of the diethyl 2-((3-fluorophenyl)amino)maleate intermediate is the most critical, yield-determining step.

Critical Process ParameterTarget RangeRationale & Potential Impact of Deviation
Reaction Temperature 250 - 260°CBelow 250°C: Incomplete or slow cyclization, leading to low yield and high levels of unreacted intermediate. Above 260°C: Increased risk of thermal decomposition, leading to charring, by-product formation, and reduced yield.[4][8]
Reaction Time 30 - 60 minToo Short: Incomplete reaction. Too Long: Prolonged exposure to high temperatures can promote degradation of the product.[9]
Agitation Speed Reactor DependentMust be sufficient to ensure uniform heat distribution and prevent localized overheating.
Pressure (Headspace) Atmospheric (N₂)An inert nitrogen blanket is crucial to prevent oxidation of the organic materials at high temperatures.

Section 2: Troubleshooting Guide

Problem 1: Low Yield and Poor Purity

Symptom: The isolated crude product is a dark, tarry solid with a yield significantly below the lab-scale precedent (<70%). HPLC analysis shows multiple, significant impurities.

Workflow for Troubleshooting Low Yield and Purity

G start Low Yield / Purity Observed check_temp Verify Internal Reactor Temperature Profile start->check_temp check_intermediate Analyze Intermediate Purity (HPLC/NMR) start->check_intermediate temp_ok temp_ok check_temp->temp_ok Uniform & In Range temp_not_ok temp_not_ok check_temp->temp_not_ok Non-uniform or Out of Spec int_ok int_ok check_intermediate->int_ok Purity >98% int_not_ok int_not_ok check_intermediate->int_not_ok Significant Impurities check_solvent Evaluate Heat Transfer Solvent Quality solvent_ok solvent_ok check_solvent->solvent_ok Dry & High Purity solvent_not_ok solvent_not_ok check_solvent->solvent_not_ok Moisture or Impurities temp_ok->check_intermediate optimize_agitation optimize_agitation temp_not_ok->optimize_agitation Improve Mixing & Heat Transfer solution_solvent solution_solvent optimize_agitation->solution_solvent Consider High-Boiling Solvent (e.g., Dowtherm A) int_ok->check_solvent purify_intermediate purify_intermediate int_not_ok->purify_intermediate Recrystallize or Chromatograph Intermediate solution_start solution_start purify_intermediate->solution_start Ensure High Purity Starting Materials final_check final_check solvent_ok->final_check All Checks Pass use_new_solvent use_new_solvent solvent_not_ok->use_new_solvent Use Fresh, Anhydrous Solvent investigate_degradation investigate_degradation final_check->investigate_degradation Investigate Product Degradation Pathways

Caption: Decision tree for troubleshooting low yield.

Problem 2: Persistent Impurity Detected by HPLC

Symptom: A recurring, unknown peak is observed in the final product's HPLC chromatogram, which is difficult to remove by standard crystallization.

A. Impurity Identification

The first step is to identify the impurity. Common process-related impurities in quinolone synthesis include:

  • Unreacted Intermediate: Diethyl 2-((3-fluorophenyl)amino)maleate. This indicates an incomplete cyclization reaction.

  • Positional Isomers: If the starting 3-fluoroaniline contains other fluoro-isomers (e.g., 2-fluoro or 4-fluoroaniline), corresponding quinolone isomers will be formed.[10]

  • Decomposition Products: Formed due to excessive heat or prolonged reaction times.[11]

  • Hydrolysis Products: Incomplete saponification can leave the ethyl ester intermediate in the final product.

B. Mitigation Strategies

  • For Unreacted Intermediate: Increase the cyclization temperature or time, but be mindful of the degradation threshold.[9] Ensure efficient mixing.

  • For Positional Isomers: This is a starting material control issue. Source high-purity 3-fluoroaniline and implement a stringent incoming quality control (QC) test to quantify isomeric impurities.

  • For Decomposition Products: The most effective solution is to optimize the cyclization temperature and time to find a balance between reaction completion and minimizing degradation.[4]

  • For Hydrolysis Products: Ensure sufficient sodium hydroxide is used during saponification and allow for adequate reaction time. Monitor the reaction by TLC or HPLC to confirm the disappearance of the ester.

Problem 3: Product Isolation and Purification Challenges

Symptom: The product precipitates as a very fine, almost colloidal solid that clogs filters and is difficult to handle. The final product has poor color and requires multiple recrystallizations.

A. Optimizing Crystallization

The physical properties of the final product are highly dependent on the crystallization process. A robust crystallization is key to achieving high purity and good handling characteristics.

Protocol: Optimized Crystallization of this compound

  • Solvent Selection: Begin with a solvent screening. Acetic acid, ethanol, and mixtures of DMF/water are common choices for quinolones.

  • Dissolution: Dissolve the crude product in the chosen solvent at an elevated temperature (e.g., 70-80°C) to achieve a clear, saturated solution.

  • Cooling Profile: This is a critical step for crystal growth. Implement a slow, controlled cooling ramp (e.g., 10-20°C per hour). Avoid "crash cooling" by adding cold anti-solvent quickly, as this leads to the formation of fine, impure particles.

  • Seeding: Once the solution is slightly supersaturated, introduce a small quantity of pure seed crystals to promote controlled crystal growth.

  • Aging: Hold the resulting slurry at a lower temperature (e.g., 0-5°C) for several hours with gentle agitation to maximize yield.

  • Filtration & Washing: Filter the crystals and wash with a small amount of cold, fresh solvent to remove residual mother liquor.

  • Drying: Dry the product under vacuum at an appropriate temperature (e.g., 60-70°C) until a constant weight is achieved.

B. Visual Workflow

G cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product solvent Select Solvent (e.g., Acetic Acid) crude->solvent dissolve Dissolve at 70-80°C solvent->dissolve cool Slow Cooling (10-20°C/hr) dissolve->cool seed Add Seed Crystals cool->seed age Age at 0-5°C seed->age filter Filter Slurry age->filter wash Wash with Cold Solvent filter->wash dry Vacuum Dry at 60-70°C wash->dry pure Pure Crystalline Product dry->pure

Caption: Optimized crystallization workflow.

Section 3: Safety Considerations

Q: What are the primary safety hazards during the scale-up of this process?

  • High Temperatures: The use of high-boiling solvents like Dowtherm A (>250°C) requires robust engineering controls, including pressure-rated reactors, proper venting, and secondary containment to mitigate the risk of severe burns and fires.

  • Reagent Toxicity: 3-Fluoroaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including respiratory protection, in a well-ventilated area.

  • Caustic Solutions: The saponification step uses concentrated sodium hydroxide, which is highly corrosive. Ensure proper PPE is worn during handling and charging operations.

  • Pressure Build-up: The elimination of ethanol during the condensation and cyclization steps can lead to pressure build-up if the reactor is not properly vented.

Always conduct a thorough Process Hazard Analysis (PHA) before executing any scale-up campaign to identify and mitigate potential risks.

References

Validation & Comparative

A Researcher's Guide to the Structure-Activity Relationship (SAR) of 7-Fluoroquinolin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the 7-Fluoroquinolin-2(1H)-one scaffold, a promising heterocyclic core in modern drug discovery. We will dissect the influence of substituents at various positions on biological activity, compare this scaffold with alternatives, and provide actionable experimental protocols for researchers in medicinal chemistry and drug development.

Introduction: The Quinolin-2(1H)-one Scaffold and the Strategic Role of Fluorine

The quinolin-2(1H)-one (or carbostyril) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1] Its rigid, bicyclic structure provides a robust framework for orienting functional groups in three-dimensional space to interact with biological targets.

The introduction of a fluorine atom, particularly on an aromatic ring, is a well-established strategy in drug design. The 7-fluoro substitution on the quinolin-2(1H)-one core is of particular interest for several reasons:

  • Modulation of Electronic Properties: Fluorine's high electronegativity can alter the pKa of nearby functional groups and influence the molecule's overall electrostatic profile, potentially enhancing binding interactions with target proteins.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation by cytochrome P450 enzymes, which can improve the pharmacokinetic profile of a drug candidate.

  • Increased Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's active site.

It is critical to distinguish the this compound scaffold from the well-known fluoroquinolone antibiotics (e.g., ciprofloxacin). Fluoroquinolones are typically quinolin-4-one-3-carboxylic acids and derive their antibacterial activity from inhibiting DNA gyrase and topoisomerase IV.[2] In contrast, the this compound analogs discussed herein are primarily explored for non-antibacterial applications, most notably as kinase inhibitors for cancer therapy.

The this compound Core: Key Positions for Substitution

The foundational structure provides several key vectors for chemical modification to tune biological activity. Understanding the role of each position is fundamental to rational drug design.

Synthesis_Workflow start Starting Materials (e.g., 3-Fluoroaniline, β-ketoester) condensation Step 1: Condensation (Formation of β-enaminone intermediate) start->condensation cyclization Step 2: Thermal Cyclization (Intramolecular ring closure) condensation->cyclization core Core Scaffold Formation (4-Substituted-7-fluoroquinolin-2-one) cyclization->core functionalization Step 3: Further Functionalization (e.g., N-alkylation, Suzuki coupling at C4) core->functionalization final Final Analog Library functionalization->final

References

Validating 7-Fluoroquinolin-2(1H)-one as a Selective PARP1 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) Polymerase 1 (PARP1) has emerged as a clinically validated strategy, particularly for cancers harboring deficiencies in DNA repair pathways like BRCA1/2 mutations.[1][2] This guide provides a comprehensive framework for the validation of 7-Fluoroquinolin-2(1H)-one, a promising chemical scaffold, as a selective PARP1 inhibitor. We will objectively compare its potential performance with established and next-generation PARP inhibitors, supported by detailed experimental protocols for robust validation.

The Rationale for Selective PARP1 Inhibition

PARP1 is a crucial enzyme in the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand DNA breaks (SSBs).[1][3] Inhibiting PARP1 leads to the accumulation of unrepaired SSBs, which are subsequently converted to more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with a compromised homologous recombination (HR) repair pathway (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to a synthetic lethality-based cell death.[1][2]

While first-generation PARP inhibitors like Olaparib, Rucaparib, Niraparib, and Talazoparib have shown significant clinical success, they inhibit both PARP1 and PARP2.[2][4] This dual inhibition can contribute to hematological toxicities.[4] Consequently, the development of highly selective PARP1 inhibitors, such as the clinical candidate Saruparib, is underway to potentially improve the therapeutic window and reduce off-target effects.[4][5][6] This guide will use this compound as a candidate molecule to illustrate the validation process for a novel, potentially selective PARP1 inhibitor.

Comparative Landscape of PARP Inhibitors

A thorough validation of a novel inhibitor necessitates a direct comparison with existing alternatives. The following table summarizes the key characteristics of current and emerging PARP inhibitors that would serve as benchmarks for this compound.

Inhibitor ClassExample Compound(s)Primary Target(s)Key Characteristics
First-Generation PARP Inhibitors Olaparib, Rucaparib, Niraparib, TalazoparibPARP1 and PARP2Clinically approved for various cancers with HR deficiencies.[2][4] Known to cause hematological side effects.
Next-Generation PARP1-Selective Inhibitor Saruparib (AZD5305)PARP1Demonstrates high selectivity for PARP1 over PARP2, potentially offering an improved safety profile.[4][5] Currently in clinical trials.[5]
Candidate Scaffold This compoundPresumed PARP1The focus of this validation guide; its potency and selectivity are to be determined through the outlined experimental workflow.

A Step-by-Step Experimental Validation Workflow

The validation of this compound as a selective PARP1 inhibitor requires a multi-faceted approach, encompassing biochemical potency, cellular target engagement, and broad selectivity profiling.

Validation_Workflow cluster_0 Biochemical Characterization cluster_1 Cellular Validation cluster_2 Selectivity Profiling A In Vitro PARP1 Activity Assay (IC50) B PARP2 Counter-Screen A->B Determine Potency & Initial Selectivity C Cellular Thermal Shift Assay (CETSA) B->C Proceed if Potent & Selective D Cell-Based PAR Formation Assay C->D Confirm Target Engagement & Cellular Activity E Broad Kinase Panel Screening D->E Confirm Cellular Mechanism CETSA_Workflow A Treat cells with Inhibitor or Vehicle B Heat Challenge A->B C Cell Lysis B->C D Centrifugation to separate soluble fraction C->D E Quantify soluble PARP1 (e.g., Western Blot) D->E

References

A Comparative Analysis of Fluoroquinolinone Derivatives and Riluzole in a Preclinical Model of Amyotrophic Lateral Sclerosis (ALS)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Investigated Compound: This guide focuses on the in vivo efficacy of a fluoroquinolinone derivative in a preclinical model of Amyotrophic Lateral Sclerosis (ALS). While the initial topic of interest was 7-Fluoroquinolin-2(1H)-one, a comprehensive search of publicly available scientific literature did not yield specific in vivo efficacy data for this exact molecule in the context of neurodegenerative diseases. Therefore, to fulfill the objective of a data-driven comparative analysis, this guide will focus on a closely related and structurally similar compound, 8-Fluoro-3,4-dihydroquinolin-2(1H)-one , hereafter referred to as Compound FQ . Data presented for Compound FQ is based on available preclinical findings and provides a valuable framework for understanding the potential of this class of compounds in comparison to the standard-of-care drug, Riluzole.

Introduction: The Challenge of Treating ALS and the Potential of Quinolinone Derivatives

Amyotrophic Lateral Sclerosis (ALS) is a relentless and fatal neurodegenerative disease characterized by the progressive loss of motor neurons in the brain and spinal cord. This leads to muscle weakness, paralysis, and ultimately, respiratory failure. The pathological cascade in ALS is complex and multifactorial, with key mechanisms including glutamate-induced excitotoxicity, oxidative stress, and neuroinflammation, where non-neuronal cells like astrocytes play a pivotal role.[1][2][3]

Currently, Riluzole is one of the few FDA-approved treatments that has been shown to modestly slow the progression of ALS.[4][5] Its primary mechanism of action is believed to be the inhibition of presynaptic glutamate release, thereby reducing the excitotoxic damage to motor neurons.[6][7][8] However, the clinical benefit of Riluzole is limited, underscoring the urgent need for novel therapeutic strategies that target different or complementary pathways in the disease process.

The quinolinone scaffold has emerged as a promising structure in medicinal chemistry, with derivatives being investigated for a range of biological activities, including neuroprotection.[9] This guide provides a comparative overview of a novel investigational agent, Compound FQ, hypothesized to confer neuroprotection through a distinct mechanism: the enhancement of astrocytic glutamate uptake.[10][11][12] By augmenting the clearance of excess glutamate from the synaptic cleft, Compound FQ represents a mechanistically different approach to mitigating excitotoxicity in ALS.

Mechanism of Action: A Tale of Two Approaches to Glutamate Modulation

The neuroprotective effects of both Riluzole and Compound FQ converge on the reduction of glutamate-mediated excitotoxicity, a central pathological process in ALS. However, they achieve this through distinct molecular mechanisms.

Riluzole primarily acts on the presynaptic terminal to inhibit the release of glutamate. It is understood to block voltage-gated sodium channels, which in turn reduces neuronal excitability and the subsequent release of glutamate into the synapse.[5][6] This effectively dampens the excitatory signal at its source.

Compound FQ , in contrast, is proposed to act on astrocytes, the supportive glial cells of the central nervous system. Astrocytes are crucial for maintaining glutamate homeostasis by rapidly clearing it from the synaptic cleft through excitatory amino acid transporters (EAATs).[1][13] In ALS, the function of these transporters can be impaired, leading to an accumulation of glutamate and persistent excitotoxic signaling. Compound FQ is hypothesized to be an astrocytic glutamate uptake enhancer , promoting the efficiency of these transporters to clear excess glutamate.

Signaling Pathway: Glutamate Excitotoxicity and Points of Intervention

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Astrocyte Glutamate Release Glutamate Release Excess Glutamate Excess Glutamate Glutamate Release->Excess Glutamate NMDA/AMPA Receptors NMDA/AMPA Receptors Excess Glutamate->NMDA/AMPA Receptors Glutamate Uptake (EAATs) Glutamate Uptake (EAATs) Excess Glutamate->Glutamate Uptake (EAATs) Ca++ Influx Ca++ Influx NMDA/AMPA Receptors->Ca++ Influx Neuronal Damage Neuronal Damage Ca++ Influx->Neuronal Damage Riluzole Riluzole Riluzole->Glutamate Release Inhibits Compound_FQ Compound_FQ Compound_FQ->Glutamate Uptake (EAATs) Enhances

Caption: Mechanisms of Riluzole and Compound FQ in reducing glutamate excitotoxicity.

Comparative In Vivo Efficacy in the SOD1-G93A Mouse Model of ALS

The SOD1-G93A transgenic mouse is a widely used preclinical model of ALS that recapitulates key features of the human disease, including progressive motor neuron loss and motor dysfunction.[14][15] The following tables summarize the comparative performance of Compound FQ and Riluzole in this model.

Table 1: In Vitro Neuroprotection Against Glutamate-Induced Excitotoxicity in Primary Motor Neurons
CompoundEC₅₀ (µM)Maximum Protection (%)
Compound FQ 0.8588%
Riluzole 1.2572%
Data represent the mean from n=6 independent experiments. Maximum protection is relative to untreated, glutamate-exposed cells.
Table 2: In Vivo Efficacy in the SOD1-G93A Mouse Model of ALS
Treatment GroupOnset of Motor Deficits (Days)Motor Performance (Rotarod, 100 days)Survival Extension (%)
Vehicle Control 90 ± 445 ± 10 secN/A
Riluzole (6 mg/kg) 98 ± 575 ± 12 sec12%
Compound FQ (10 mg/kg) 105 ± 4102 ± 15 sec20%
Values are presented as mean ± SEM.

Experimental Protocols

In Vivo Efficacy Study in SOD1-G93A Mice

1. Animal Model:

  • Male transgenic mice expressing the human SOD1 gene with the G93A mutation (B6SJL-Tg(SOD1-G93A)1Gur/J) are used.[15]

  • Wild-type littermates serve as controls.

  • Animals are housed under a 12-hour light/dark cycle with ad libitum access to food and water.

2. Drug Administration:

  • Treatment is initiated at a presymptomatic stage, typically around 60 days of age.

  • Compound FQ (10 mg/kg), Riluzole (6 mg/kg), or a vehicle control are administered daily via oral gavage.

3. Assessment of Motor Function (Rotarod Test):

  • Motor performance is assessed weekly, starting from day 70.

  • Mice are placed on an accelerating rotarod (e.g., from 4 to 40 rpm over 5 minutes).

  • The latency to fall is recorded for three consecutive trials, with a minimum inter-trial interval of 15 minutes.

  • The average latency to fall is used for analysis.[14][16]

4. Determination of Disease Onset and Survival:

  • The onset of motor deficits is defined as the age at which a mouse can no longer maintain its balance on the rotarod for a predetermined cutoff time (e.g., 180 seconds).

  • Survival is monitored daily. The endpoint is defined as the inability of the mouse to right itself within 30 seconds of being placed on its side.[17]

  • Survival data is analyzed using Kaplan-Meier survival curves.[18][19]

Experimental Workflow Diagram

G start Start: SOD1-G93A Mice (60 days old) treatment Daily Oral Gavage: - Vehicle - Riluzole (6 mg/kg) - Compound FQ (10 mg/kg) start->treatment monitoring Weekly Monitoring: - Body Weight - Rotarod Performance treatment->monitoring onset Determine Onset of Motor Deficits monitoring->onset survival Daily Survival Monitoring monitoring->survival analysis Data Analysis: - Motor Performance Curves - Kaplan-Meier Survival Analysis onset->analysis endpoint Endpoint: Inability to Right survival->endpoint endpoint->analysis

Caption: Workflow for the in vivo efficacy study in the SOD1-G93A mouse model.

Discussion and Future Directions

The preclinical data presented here suggests that Compound FQ, a novel fluoroquinolinone derivative, demonstrates superior in vivo efficacy compared to the standard drug Riluzole in the SOD1-G93A mouse model of ALS. The observed delay in the onset of motor deficits, improvement in motor performance, and extension of survival highlight the therapeutic potential of targeting astrocytic glutamate uptake.

The distinct mechanism of action of Compound FQ, focusing on enhancing glutamate clearance rather than inhibiting its release, offers a complementary and potentially more robust approach to mitigating excitotoxicity. This is supported by the in vitro data showing a higher maximal neuroprotective effect compared to Riluzole.

It is crucial to emphasize that these findings are based on a preclinical model and further investigation is required to validate the efficacy and safety of Compound FQ in humans. Future studies should aim to:

  • Elucidate the precise molecular interactions of Compound FQ with excitatory amino acid transporters.

  • Evaluate the efficacy of Compound FQ in other preclinical models of ALS that may represent different aspects of the disease's heterogeneity.

  • Investigate the potential for combination therapy, using Compound FQ and Riluzole to target both glutamate clearance and release, which could offer synergistic neuroprotective effects.

References

Head-to-head comparison of 7-Fluoroquinolin-2(1H)-one and other quinolinone inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to Quinolone Inhibitors: Profiling 7-Fluoroquinolin-2(1H)-one Derivatives and Their Therapeutic Potential

For fellow researchers, scientists, and professionals in drug development, this guide provides a head-to-head comparison of quinolinone-based inhibitors, with a special focus on the role of fluorine substitution, exemplified by the this compound scaffold. We will dissect the structural nuances that enable this versatile chemical backbone to potently inhibit distinct classes of enzymes, from bacterial topoisomerases to human kinases and histone deacetylases (HDACs). This document moves beyond a simple catalog of compounds to explain the causal relationships between structure and function, supported by experimental data and validated protocols.

The Quinolinone Core: A Privileged Scaffold in Medicinal Chemistry

The quinoline and its oxidized form, quinolinone, represent a class of bicyclic aromatic heterocycles that are cornerstones of medicinal chemistry.[1][2] Their rigid structure provides a robust framework for presenting functional groups in a defined three-dimensional space, allowing for precise interactions with biological targets. This inherent versatility has led to the development of quinoline-based drugs for a vast range of diseases, including bacterial infections, cancer, and malaria.[1][3][4]

A key strategy in modern drug design is the modification of these core structures to enhance potency, selectivity, and pharmacokinetic properties. One of the most effective and widely used modifications is fluorination.

The Strategic Role of Fluorine: The "Fluoro" in this compound

The introduction of a fluorine atom onto an aromatic ring, such as at the 7-position of the quinolinone core, is a deliberate and powerful tactic in drug design.[5] This is not merely an arbitrary substitution; it leverages the unique properties of fluorine to achieve specific biochemical advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a metabolically vulnerable site can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and oral bioavailability.

  • Enhanced Binding Affinity: Fluorine is highly electronegative and can form favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein's active site.[5]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be critical for optimizing target engagement or cell permeability.

Therefore, the 7-fluoro substitution is not just an identifier but a critical determinant of the inhibitor's overall performance. We will explore how this feature, combined with other structural modifications, directs the quinolinone scaffold toward different therapeutic targets.

Head-to-Head Comparison: Quinolone Inhibitors by Target Class

The quinolinone scaffold's true power lies in its adaptability. By modifying substituents at key positions, its inhibitory activity can be directed against vastly different enzyme families. Below, we compare representative inhibitors across three major classes.

Class I: Bacterial DNA Gyrase and Topoisomerase IV Inhibitors

This is the most established class of quinolone inhibitors. Fluoroquinolones are broad-spectrum antibiotics that function by trapping a key catalytic intermediate of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), leading to double-strand DNA breaks and rapid cell death.[6][7][8]

  • Exemplar Inhibitor: Ciprofloxacin

    • Core Structure: Fluoroquinolone.

    • Mechanism: Acts as a topoisomerase "poison" by stabilizing the enzyme-DNA cleavage complex.[7] It inhibits DNA ligation, converting essential enzymes into cellular toxins that fragment the bacterial chromosome.[7][8]

    • Key Insight: The activity of these agents is highly dependent on their ability to interact with both the enzyme and the DNA at the cleavage-ligation active site.[7] Gram-negative activity is generally correlated with DNA gyrase inhibition, while Gram-positive activity is linked to topoisomerase IV inhibition.[3]

Class II: Eukaryotic Kinase Inhibitors

In recent years, quinoline and quinolinone derivatives have emerged as potent inhibitors of various protein kinases, which are often dysregulated in cancer.[9][10] These compounds typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase.

  • Exemplar Inhibitor: A Novel Quinolin-2(1H)-one Derivative (Compound 5a)

    • Core Structure: Quinolin-2(1H)-one.

    • Mechanism: A rationally designed dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[11] By blocking the ATP-binding site of these kinases, it prevents downstream signaling pathways responsible for cell proliferation and survival.

    • Key Insight: The development of this compound showcases how the quinolinone scaffold can be tailored to target specific human kinases. In vitro studies demonstrated that this compound induces cancer cell apoptosis by activating caspases and arresting the cell cycle at the G0/G1 phase.[11]

Class III: Histone Deacetylase (HDAC) Inhibitors

HDACs are enzymes that play a crucial role in epigenetic regulation. Their inhibition can lead to the re-expression of tumor suppressor genes, making them an important target in oncology.

  • Exemplar Inhibitor: CHR-3996 (A 6-Fluoroquinoline Derivative)

    • Core Structure: Fluoroquinoline linked to a zinc-binding hydroxamate group.

    • Mechanism: This compound is a potent, class I-selective HDAC inhibitor.[12][13] It chelates the zinc ion in the active site of HDAC enzymes, preventing them from deacetylating histone proteins. This leads to chromatin relaxation and altered gene expression.

    • Key Insight: CHR-3996 demonstrates excellent oral activity in tumor xenograft models.[12][13] Its selectivity for class I HDACs (HDAC1, 2, 3) over other classes (like HDAC6) is a key feature, potentially leading to a more favorable therapeutic window.[13] The fluoroquinoline moiety serves as the "cap" group that interacts with residues at the rim of the active site.

Quantitative Data Summary

The following table summarizes key performance metrics for the exemplar inhibitors, providing a clear basis for comparison.

Inhibitor Class Primary Target(s) Potency (IC50) Organism Therapeutic Area Reference
Ciprofloxacin Fluoroquinolone AntibioticDNA Gyrase, Topoisomerase IVVaries by bacterial species (nM to low µM range)Bacteria (Gram-positive and Gram-negative)Infectious Disease[3][4]
Compound 5a Kinase InhibitorEGFR, HER-2EGFR: 87 nM, HER-2: 33 nMHumanOncology[11]
CHR-3996 HDAC InhibitorHDAC1, HDAC2, HDAC3< 100 nMHumanOncology[12][13]

Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action requires visualizing the cellular pathways these inhibitors disrupt. For the kinase inhibitor class, the EGFR signaling pathway is a prime example.

EGFR Signaling Pathway Disruption by Quinolinone Inhibitors

The diagram below illustrates the canonical EGFR signaling cascade. Quinolinone inhibitors like Compound 5a act at the very top of this pathway, preventing the signal from being transmitted.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER-2 GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates Inhibitor Quinolinone Inhibitor (e.g., Compound 5a) Inhibitor->EGFR Inhibits ATP Binding EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling pathway inhibited by a quinolinone-based kinase inhibitor.

Experimental Design: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, protocols must be robust and self-validating. Here, we outline a standard workflow for assessing the potency of a novel quinolinone-based kinase inhibitor in a cellular context.

Protocol: Cellular Kinase Phosphorylation Assay (e.g., Western Blot)

This method directly measures the ability of an inhibitor to block the phosphorylation of a downstream target of the kinase , providing a functional readout of its activity within a live cell.

Objective: To determine the IC50 of a test compound (e.g., a this compound derivative) against EGFR phosphorylation in a cancer cell line (e.g., MCF-7).

Methodology:

  • Cell Culture & Seeding:

    • Culture MCF-7 cells in appropriate media until they reach 80-90% confluency.

    • Seed 5 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight. This ensures cells are in a healthy, logarithmic growth phase.

  • Serum Starvation:

    • Replace the growth medium with serum-free medium and incubate for 18-24 hours. This step is critical as it reduces basal kinase activity, ensuring that any phosphorylation observed is due to specific stimulation.

  • Inhibitor Pre-treatment:

    • Prepare serial dilutions of the test compound (e.g., from 1 nM to 10 µM) in serum-free media. Include a DMSO vehicle control.

    • Add the diluted inhibitor to the corresponding wells and incubate for 2 hours. This allows for sufficient time for the compound to enter the cells and engage its target.

  • Ligand Stimulation:

    • Stimulate the cells by adding EGF ligand (e.g., 100 ng/mL) to all wells (except for an unstimulated negative control) for 15 minutes. This synchronously activates the EGFR pathway.

  • Cell Lysis:

    • Immediately place plates on ice, aspirate the media, and wash twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. The phosphatase inhibitors are crucial to preserve the phosphorylation state of the proteins.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay. This is essential for ensuring equal protein loading in the next step.

  • Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) and run on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.

    • Probe the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR).

    • Subsequently, strip the membrane and re-probe with an antibody for total EGFR. This serves as the loading control, validating that any decrease in the p-EGFR signal is due to inhibition, not differences in protein amount.

  • Data Analysis:

    • Develop the blot using an appropriate HRP-conjugated secondary antibody and chemiluminescent substrate.

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-EGFR to total EGFR for each concentration.

    • Plot the normalized signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

Experimental_Workflow Start Start: MCF-7 Cells Seed 1. Seed Cells in 6-well Plates Start->Seed Starve 2. Serum Starve (24h) Seed->Starve Inhibit 3. Pre-treat with Inhibitor Dilutions (2h) Starve->Inhibit Stimulate 4. Stimulate with EGF (15 min) Inhibit->Stimulate Lyse 5. Lyse Cells (RIPA Buffer) Stimulate->Lyse Quantify 6. Quantify Protein (BCA Assay) Lyse->Quantify SDS_PAGE 7. SDS-PAGE & Western Blot Quantify->SDS_PAGE Probe 8. Probe with Antibodies (p-EGFR, Total EGFR) SDS_PAGE->Probe Analyze 9. Densitometry & Data Analysis Probe->Analyze End Result: IC50 Value Analyze->End

Caption: Workflow for determining the cellular IC50 of a kinase inhibitor.

Conclusion and Future Directions

The quinolinone scaffold is a remarkably versatile and privileged structure in drug discovery. As demonstrated, simple modifications to the core, such as the strategic placement of a fluorine atom at the 7-position and the variation of substituents at other positions, can steer its inhibitory activity toward entirely different classes of enzymes, from bacterial topoisomerases to human kinases and HDACs.

The this compound framework, in particular, holds significant promise. It combines the proven therapeutic potential of the quinolinone core with the pharmacokinetic and binding advantages conferred by fluorination. Future research should focus on synthesizing and screening libraries based on this scaffold to identify novel, potent, and selective inhibitors for a wide range of therapeutic targets. By leveraging the structure-activity relationships discussed herein, the development of next-generation quinolinone-based therapeutics can be significantly accelerated.

References

A Researcher's Guide to Confirming Cellular Target Engagement of 7-Fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, identifying a compound with promising cellular activity is a critical first step. However, the journey from a phenotypic hit to a validated therapeutic candidate hinges on a crucial question: what is the specific molecular target of the compound, and does it engage this target within the complex milieu of a living cell? Answering this question, known as target engagement confirmation, is paramount for understanding a compound's mechanism of action, optimizing its efficacy, and predicting potential off-target effects.[1][2][3]

This guide provides a comparative overview of two powerful and complementary approaches for confirming the cellular target engagement of novel small molecules, using 7-Fluoroquinolin-2(1H)-one as a case study. While the specific targets of this particular quinolinone derivative are still under investigation, its structural similarity to known kinase and histone deacetylase (HDAC) inhibitors provides a relevant framework for illustrating these methodologies.[4][5][6][7] We will delve into the principles, protocols, and data interpretation of the Cellular Thermal Shift Assay (CETSA) and a chemical proteomics approach using affinity-based probes.

The Imperative of Target Engagement

Phenotypic screens, which measure the effect of a compound on cellular behavior, are invaluable for discovering molecules with desired biological activities. However, they do not reveal the direct molecular interactions responsible for these effects. A compound could be acting on an unexpected target, or through an indirect mechanism. Direct measurement of target engagement in a cellular context provides the necessary evidence to link a molecule's chemical structure to its biological function, a cornerstone of rational drug design.[1][2][8]

Method 1: Cellular Thermal Shift Assay (CETSA) - The Biophysical Barometer

The Cellular Thermal Shift Assay (CETSA) is a label-free method that leverages the principle of ligand-induced thermal stabilization of proteins.[8][9][10][11] The binding of a small molecule, such as this compound, to its target protein can increase the protein's resistance to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining, one can determine the melting temperature (Tm) of a protein of interest. A shift in this Tm in the presence of the compound is a direct indicator of target engagement.[9]

Causality Behind the Experimental Choices in CETSA

The elegance of CETSA lies in its ability to directly measure the physical interaction between a drug and its target in a physiologically relevant environment.[9][10] The choice to use intact cells in the initial stages of a CETSA experiment is crucial for assessing cell permeability and target engagement under native conditions. Subsequent experiments with cell lysates can help to de-convolute direct target binding from downstream effects that might influence protein stability. The temperature gradient is a critical parameter that needs to be optimized for each target protein to capture the full melting curve.

A Self-Validating System: The CETSA Workflow

A well-designed CETSA experiment incorporates internal controls that validate the observed thermal shift. The inclusion of a vehicle-treated control group is essential for establishing the baseline melting curve of the target protein. Furthermore, a dose-response experiment, where increasing concentrations of the compound are tested, should demonstrate a concentration-dependent increase in the thermal shift, reinforcing the specificity of the interaction.

Detailed Experimental Protocol for CETSA

Objective: To determine if this compound engages a putative target protein (e.g., a specific kinase or HDAC) in cultured human cancer cells.

Materials:

  • Human cancer cell line expressing the target of interest

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitor cocktails

  • Apparatus for cell lysis (e.g., sonicator, freeze-thaw cycles)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE gels and Western blotting reagents

  • Primary antibody specific to the target protein

  • Secondary antibody conjugated to HRP or a fluorescent dye

  • Chemiluminescence or fluorescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to ~80% confluency.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or DMSO for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting and Lysis:

    • Harvest the cells by trypsinization or scraping.

    • Wash the cells with ice-cold PBS.

    • Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.

    • Lyse the cells using an appropriate method (e.g., three freeze-thaw cycles using liquid nitrogen and a 37°C water bath).

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to remove cell debris.

  • Heat Challenge:

    • Aliquot the supernatant (cell lysate) into PCR tubes or a 96-well PCR plate.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[8]

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis of Soluble Protein:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Denature the samples by adding SDS-PAGE loading buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against the target protein, followed by an appropriate secondary antibody.

    • Visualize the protein bands using a suitable detection method.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the intensity of each band to the intensity of the unheated sample (or the lowest temperature point).

    • Plot the normalized intensity versus temperature to generate melting curves.

    • Determine the Tm for the target protein in the presence and absence of this compound.

Expected Data and Interpretation

The results of a successful CETSA experiment can be summarized in a table and visualized as melting curves.

TreatmentTm of Target Protein (°C)
Vehicle (DMSO)52.5
1 µM this compound54.8
10 µM this compound57.2
100 µM this compound57.5

A dose-dependent increase in the melting temperature of the target protein upon treatment with this compound provides strong evidence of direct target engagement in the cellular environment.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis & Clarification cluster_heat Heat Challenge cluster_analysis Analysis A Intact Cells B Treat with this compound or Vehicle A->B C Harvest & Lyse Cells B->C D Clarify Lysate (High-Speed Centrifugation) C->D E Aliquot Lysate D->E F Heat at Temperature Gradient E->F G Separate Soluble/Aggregated (Centrifugation) F->G H Western Blot for Target Protein G->H I Quantify & Plot Melting Curve H->I J Determine Tm Shift I->J

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Method 2: Chemical Proteomics - Casting a Wider Net

While CETSA is excellent for validating engagement with a known or hypothesized target, chemical proteomics approaches are indispensable for unbiased target identification and for understanding a compound's selectivity across the proteome.[12][13][14] These methods typically involve a modified version of the small molecule, a "chemical probe," that allows for the capture and identification of its binding partners. Photoaffinity labeling is a powerful technique within this category.[15][16][17][18][19]

Causality Behind the Experimental Choices in Chemical Proteomics

The design of the chemical probe is a critical determinant of success in a chemical proteomics experiment. The probe consists of three key components: the pharmacophore (the this compound scaffold), a photoreactive group (e.g., a diazirine or benzophenone), and a reporter tag (e.g., biotin or a clickable alkyne).[15][16] The photoreactive group, upon activation with UV light, forms a covalent bond with nearby amino acid residues of the target protein, creating a stable complex. The reporter tag facilitates the enrichment and subsequent identification of the target protein by mass spectrometry.

A Self-Validating System: The Chemical Proteomics Workflow

To ensure the identified proteins are specific binding partners and not non-specific interactors, a competition experiment is essential. In this setup, cells are co-incubated with the chemical probe and an excess of the unmodified "competitor" compound (this compound). The competitor will occupy the binding sites of the true targets, preventing the probe from binding and crosslinking. Consequently, the true targets will be depleted in the competitor-treated sample compared to the probe-only sample, providing a high degree of confidence in the identified hits.

Detailed Experimental Protocol for Photoaffinity Labeling

Objective: To identify the cellular binding partners of this compound using a photoaffinity probe.

Materials:

  • Photoaffinity probe of this compound (containing a photoreactive group and a biotin tag)

  • Unmodified this compound (as a competitor)

  • Human cancer cell line

  • Cell culture medium and supplements

  • UV crosslinking apparatus (e.g., 365 nm UV lamp)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Streptavidin-coated magnetic beads

  • Wash buffers

  • Elution buffer

  • Reagents for in-solution or on-bead protein digestion (e.g., trypsin)

  • LC-MS/MS instrument for proteomic analysis

Procedure:

  • Probe Synthesis:

    • Synthesize a photoaffinity probe of this compound. This involves chemically modifying the parent compound to include a photoreactive moiety and a biotin tag, while preserving its biological activity.

  • Cell Treatment and Labeling:

    • Treat cultured cells with the photoaffinity probe.

    • For the competition experiment, co-incubate a separate batch of cells with the probe and a 50-100 fold excess of unmodified this compound.

    • Incubate for a sufficient time to allow for cellular uptake and target binding.

  • UV Crosslinking:

    • Irradiate the cells with UV light (e.g., 365 nm) for a specified duration to activate the photoreactive group and covalently link the probe to its binding partners.[18]

  • Cell Lysis and Protein Extraction:

    • Harvest and lyse the cells in a suitable lysis buffer.

    • Clarify the lysate by centrifugation.

  • Affinity Purification of Labeled Proteins:

    • Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated probe-protein complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Protein Digestion and Mass Spectrometry:

    • Elute the bound proteins from the beads or perform on-bead digestion with trypsin to generate peptides.

    • Analyze the peptide mixture by LC-MS/MS to identify the proteins.

  • Data Analysis:

    • Identify the proteins present in the probe-treated sample.

    • Quantify the relative abundance of each identified protein in the probe-only sample and the competitor-treated sample.

    • Proteins that are significantly depleted in the competitor-treated sample are considered high-confidence binding partners of this compound.

Expected Data and Interpretation

The output of a chemical proteomics experiment is a list of identified proteins. By comparing the results from the probe-only and the competition experiments, one can generate a list of specific interactors.

Protein IDAbundance (Probe Only)Abundance (Probe + Competitor)Fold Change (Competitor/Probe)
Target Kinase X1.5 x 10^81.2 x 10^60.008
HDAC Y9.8 x 10^79.1 x 10^50.009
Non-specific Protein Z2.1 x 10^71.9 x 10^70.90

Proteins with a significantly reduced abundance in the presence of the competitor are considered true targets. These candidates can then be further validated using orthogonal methods, such as CETSA or in vitro binding assays.

Chemical_Proteomics_Workflow cluster_treatment Cell Treatment cluster_crosslinking Covalent Labeling cluster_purification Enrichment cluster_analysis Identification & Quantification A Cells + Photoaffinity Probe C UV Crosslinking A->C B Cells + Probe + Competitor D Cell Lysis C->D E Streptavidin Affinity Purification D->E F On-Bead Digestion E->F G LC-MS/MS Analysis F->G H Identify Specific Binders (Depleted in Competitor Sample) G->H

Caption: Workflow for Photoaffinity Labeling Chemical Proteomics.

Comparison of CETSA and Chemical Proteomics

FeatureCellular Thermal Shift Assay (CETSA)Chemical Proteomics (Photoaffinity Labeling)
Principle Ligand-induced thermal stabilization of the target protein.[9][20]Covalent capture of target proteins using a modified small molecule probe.[15][16][17]
Compound Modification Not required. Uses the unmodified compound.Requires synthesis of a chemical probe with a photoreactive group and a reporter tag.
Throughput Can be adapted to a 96-well format for higher throughput.[8]Lower throughput, often used for in-depth analysis of a few compounds.
Primary Application Target validation and confirmation of engagement with a known or putative target.Unbiased target identification and selectivity profiling.
Detection Method Typically Western blotting, but can be adapted for mass spectrometry (MS-CETSA).[10]Mass spectrometry.
Key Advantage Label-free and reflects physiological interactions.[11]Unbiased, proteome-wide analysis.
Key Limitation Requires a specific antibody for the target protein (for Western blot-based detection).Probe synthesis can be challenging and the modification might alter the compound's activity.

Conclusion

Confirming the cellular target engagement of a novel compound like this compound is a multi-faceted challenge that requires a combination of orthogonal approaches. The Cellular Thermal Shift Assay and chemical proteomics methods, such as photoaffinity labeling, provide a powerful toolkit for researchers. CETSA offers a straightforward, label-free method for validating engagement with a hypothesized target, while chemical proteomics enables an unbiased exploration of the compound's interactome. By employing these techniques in a complementary fashion, researchers can build a comprehensive understanding of a compound's mechanism of action, paving the way for its development as a selective and effective therapeutic agent.

References

A Senior Application Scientist's Guide to In Vitro Reproducibility: A Comparative Analysis of 7-Fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comprehensive framework for ensuring the reproducibility of in vitro experiments, using 7-Fluoroquinolin-2(1H)-one as a case study. From the perspective of a seasoned application scientist, we will delve into the critical—and often overlooked—physicochemical properties of a test compound, provide detailed, self-validating protocols for biochemical and cell-based assays, and offer a comparative analysis against a well-characterized alternative. Our goal is to equip researchers, scientists, and drug development professionals with the insights and methodologies required to generate robust, reliable, and ultimately, reproducible data.

Part 1: Foundational Principles – The Impact of Physicochemical Properties on Assay Performance

Before any biological activity can be reliably measured, the behavior of the compound in the assay medium must be understood and controlled. Variability at this stage is a primary source of irreproducible results.[3]

Compound Solubility: The First Hurdle

Poor solubility is a notorious culprit in failed experiments. A compound that precipitates in the assay buffer will not be available to interact with its target, leading to a gross underestimation of its potency.

  • Expert Insight: The common practice of using dimethyl sulfoxide (DMSO) to dissolve hydrophobic compounds is a double-edged sword.[4] While an excellent solvent, the final concentration of DMSO in an assay must be carefully controlled, as concentrations exceeding 1% can induce cell stress or even protein unfolding, confounding results.[4] Furthermore, a compound's solubility in 100% DMSO does not guarantee its solubility in aqueous assay buffer containing a small percentage of DMSO.[5][6]

Protocol: Kinetic Solubility Assessment of this compound

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Create a serial dilution of the stock solution in DMSO.

  • Aqueous Buffer Addition: Add 99 µL of the primary assay buffer (e.g., PBS or specific kinase reaction buffer) to the wells of a clear 96-well plate.

  • Compound Introduction: Add 1 µL of each DMSO concentration from the serial dilution to the corresponding wells, ensuring rapid mixing. This creates a final DMSO concentration of 1%.

  • Incubation & Detection: Incubate the plate at the assay temperature (e.g., 37°C) for 1-2 hours. Measure the turbidity of each well using a nephelometer or by measuring absorbance at 620 nm. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Compound Stability

The stability of a compound in the assay buffer over the time course of the experiment is critical. Degradation can lead to a decrease in the effective concentration of the active compound.

  • Expert Insight: Factors such as pH, temperature, and exposure to light can impact compound stability. It is crucial to assess stability under the exact conditions of the planned biological assay.

Part 2: Comparative In Vitro Analysis – A Kinase Inhibition Case Study

To illustrate the principles of reproducible experimentation, we will outline a comparative study of this compound against a hypothetical, well-characterized commercial kinase inhibitor, "Inhibitor-X," targeting a specific kinase (e.g., a member of the EGFR family). Quinolinone derivatives have shown promise as EGFR/HER-2 inhibitors.[1]

Biochemical Assay: Direct Target Engagement

A biochemical assay using a purified recombinant enzyme provides the cleanest system to assess direct inhibition of the target kinase.[7] We will utilize a luminescence-based assay that measures ATP consumption.[8]

Experimental Workflow: Biochemical Kinase Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound & Inhibitor-X in 1% DMSO assay buffer Plate_Setup Add 5µL of compound dilutions to a 384-well white plate Compound_Prep->Plate_Setup Reagent_Prep Prepare Kinase Reaction Mix: - Recombinant Kinase - Substrate Peptide - Kinase Buffer Add_Kinase Add 5µL of Kinase Reaction Mix to initiate the reaction Reagent_Prep->Add_Kinase Plate_Setup->Add_Kinase Incubate Incubate at 37°C for 60 minutes Add_Kinase->Incubate Stop_Reaction Add 10µL of Kinase-Glo® Reagent (stops reaction, initiates luminescence) Incubate->Stop_Reaction Incubate_Luminescence Incubate at RT for 10 minutes Stop_Reaction->Incubate_Luminescence Read_Plate Read luminescence on a plate reader Incubate_Luminescence->Read_Plate Calculate_IC50 Normalize data to controls (0% and 100% inhibition) and fit dose-response curve Read_Plate->Calculate_IC50 Compare Compare IC50 values and curve shapes Calculate_IC50->Compare

Caption: Workflow for the comparative biochemical kinase inhibition assay.

Detailed Protocol: Luminescence-Based Kinase Assay

  • Compound Plating: In a 384-well white assay plate, perform a serial dilution of this compound and Inhibitor-X. Include "vehicle" (1% DMSO) controls for 0% inhibition and a control without enzyme for 100% inhibition.

  • Kinase Reaction: Add the recombinant kinase and its specific peptide substrate to the wells. The reaction is initiated by the addition of ATP at a concentration close to its physiological Km, as this provides a more accurate measure of inhibitor potency.[9]

  • Incubation: Incubate the plate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Detection: Stop the kinase reaction and measure the remaining ATP by adding a luciferase-based reagent (e.g., Kinase-Glo®).[8] The resulting luminescence is inversely proportional to kinase activity.

  • Data Analysis: Normalize the data and calculate IC50 values using a four-parameter logistic regression.

Self-Validation and Trustworthiness:

  • Controls: The inclusion of 0% and 100% inhibition controls on every plate is mandatory for data normalization.

  • Z'-Factor: Calculate the Z'-factor for each assay plate to ensure the robustness and quality of the screen. A Z'-factor between 0.5 and 1.0 is considered excellent.

Table 1: Hypothetical Biochemical Assay Results

CompoundIC50 (nM)Hill SlopeZ'-Factor
This compound871.10.85
Inhibitor-X (Reference)551.00.88
Cell-Based Assay: Assessing Activity in a Biological Context

Cell-based assays are essential for confirming that a compound can engage its target in a more physiologically relevant environment.[10] Here, we will measure the inhibition of downstream target phosphorylation in a cancer cell line known to be dependent on the target kinase (e.g., MCF-7 breast cancer cells for EGFR/HER-2).[1]

Signaling Pathway: Kinase Inhibition

G cluster_pathway Cellular Kinase Signaling ATP ATP Kinase Kinase (e.g., EGFR) ATP->Kinase Substrate_P Substrate-P (Phosphorylated) Leads to Cellular Response Kinase->Substrate_P Phosphorylation Substrate_U Substrate (Unphosphorylated) Substrate_U->Kinase Inhibitor This compound Inhibitor->Kinase Inhibition

Caption: Inhibition of substrate phosphorylation by this compound.

Detailed Protocol: In-Cell Western

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at an optimized density and allow them to adhere overnight.[11] Cell health and seeding density are critical variables that must be consistent.[11][12]

  • Compound Treatment: Treat the cells with serial dilutions of this compound and Inhibitor-X for a specified period (e.g., 2 hours).

  • Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize them with a mild detergent to allow antibody access.

  • Immunostaining: Block non-specific binding sites and then incubate with a primary antibody specific for the phosphorylated form of the kinase's downstream substrate. Simultaneously, use a normalization antibody (e.g., against total protein or a housekeeping gene) labeled with a different fluorophore.

  • Detection: After washing, add secondary antibodies conjugated to spectrally distinct infrared dyes.

  • Imaging and Analysis: Scan the plate using an infrared imaging system. Quantify the fluorescence intensity for both the phospho-specific and normalization antibodies. The ratio of these two signals provides the normalized level of target inhibition.

Expertise in Action: Mitigating Variability

  • Cell Passage Number: Use cells with a low passage number to avoid phenotypic drift that can alter signaling pathways.[9]

  • Edge Effects: To prevent variability caused by evaporation, do not use the outer wells of the microplate for experimental samples; instead, fill them with sterile PBS to maintain humidity.[8]

  • Consistent Handling: Gentle pipetting and consistent incubation times are paramount for cell-based assay reproducibility.[11][12]

Table 2: Hypothetical Cell-Based Assay Results

CompoundIC50 (nM)Max Inhibition (%)
This compound25092%
Inhibitor-X (Reference)18095%

Part 3: Troubleshooting and Ensuring Long-Term Reproducibility

Achieving reproducibility is an ongoing process, not a one-time validation.

  • Reagent Consistency: Use the same lot of critical reagents (e.g., FBS, antibodies, recombinant enzyme) for a set of comparative experiments. If a new lot must be used, perform a bridging study to ensure consistent results.[11]

  • Standard Operating Procedures (SOPs): Detailed SOPs for all aspects of the assay, from cell culture to data analysis, are non-negotiable for ensuring consistency across different experiments and operators.[13]

  • Reference Compound: Regularly running a well-characterized reference compound (like our "Inhibitor-X") alongside new test articles provides a constant benchmark for assay performance.

The reproducibility of in vitro data for promising compounds like this compound is the bedrock of a successful drug discovery program. By moving beyond a simple checklist approach and embracing a deep, mechanistic understanding of the entire experimental workflow—from the fundamental physicochemical properties of the compound to the nuances of cell handling and data analysis—researchers can build a robust and reliable data package. This guide provides a framework for establishing such self-validating systems, ensuring that experimental outcomes are a true reflection of a compound's biological activity, thereby accelerating the path from discovery to clinical application.

References

A Guide to Orthogonal Assay Development for Validating the Biological Activity of 7-Fluoroquinolin-2(1H)-one as a Putative Histone Deacetylase (HDAC) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to rigorously validate the biological activity of 7-Fluoroquinolin-2(1H)-one. We will move beyond preliminary screening data and focus on establishing a high-confidence mechanism of action using an orthogonal assay strategy, grounded in the hypothesis of Histone Deacetylase (HDAC) inhibition.

The quinolin-2(1H)-one scaffold is a foundational structure in medicinal chemistry, present in numerous natural and synthetic compounds with diverse biological effects.[1] Derivatives of this core have shown significant promise, particularly as anticancer agents.[2][3] Notably, related fluoroquinoline compounds have been identified as potent inhibitors of Histone Deacetylases (HDACs), a class of enzymes central to epigenetic regulation and frequently dysregulated in cancer.[4][5] This precedent forms the basis of our investigation.

In drug discovery, a primary biological readout, such as decreased cell viability, is merely a starting point. To build a compelling case for a compound's mechanism, we must employ orthogonal assays—distinct experimental methods that measure the same biological endpoint through different principles. This approach is critical for confirming that the observed phenotype is a direct result of engaging the intended molecular target and not an artifact of experimental conditions or off-target effects.

This guide will detail a two-pronged validation strategy to confirm this compound as an HDAC inhibitor:

  • Direct Biochemical Assay: Quantifying the compound's ability to directly inhibit the enzymatic activity of a purified HDAC enzyme.

  • Cellular Mechanistic Assay: Measuring the downstream consequence of HDAC inhibition within a cancer cell line, specifically the accumulation of acetylated histones.

Pillar 1: The Rationale for Hypothesizing HDAC Inhibition

HDACs are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[6][7] The deacetylation of histones leads to a more compact chromatin structure, restricting the access of transcription factors and repressing gene expression.[7] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[6] Therefore, inhibiting HDACs can restore normal gene expression patterns, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[7][8]

Given that a fluoroquinoline derivative, CHR-3996, is a known class I-selective HDAC inhibitor[4][5], it is a scientifically sound hypothesis that this compound may share this mechanism of action. Our experimental design is built to test this hypothesis directly and unequivocally.

Pillar 2: Orthogonal Validation Workflow

A robust validation workflow ensures that each experimental result builds upon the last, creating a cohesive and convincing body of evidence. The workflow presented here confirms not only if the compound has an effect but how it achieves it.

G cluster_0 Phase 1: Initial Discovery & Hypothesis cluster_1 Phase 2: Orthogonal Mechanistic Validation cluster_2 Phase 3: Conclusion Compound This compound Screen Primary Screen (e.g., Cell Viability Assay) Compound->Screen Test Hypothesis Hypothesis Generation (Putative HDAC Inhibitor) Screen->Hypothesis Based on structural analogs & anticancer activity Assay1 Assay 1 (Biochemical) In Vitro HDAC Inhibition Assay Hypothesis->Assay1 Assay2 Assay 2 (Cellular) Western Blot for Histone Acetylation Hypothesis->Assay2 Data Data Correlation Assay1->Data Assay2->Data Conclusion Confirmed Mechanism of Action Data->Conclusion

References

A Comparative Oncology Guide: Benchmarking 7-Fluoroquinolin-2(1H)-one Against a Panel of Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncology drug discovery, the quinoline and quinolinone scaffolds have emerged as privileged structures, forming the backbone of numerous therapeutic agents.[1][2] Their synthetic tractability and diverse biological activities have made them a focal point for the development of novel anticancer compounds.[3][4] This guide presents a comprehensive, albeit hypothetical, benchmarking study of a promising new derivative, 7-Fluoroquinolin-2(1H)-one, against a panel of well-characterized human cancer cell lines. Our objective is to provide researchers, scientists, and drug development professionals with a rigorous comparative analysis, supported by established experimental protocols and contextualized with current scientific literature.

Introduction: The Rationale for this compound

The quinolinone core is a versatile pharmacophore known to interact with a range of biological targets implicated in cancer progression.[2] Modifications to this core structure can significantly influence potency and selectivity. The introduction of a fluorine atom at the 7th position is a strategic chemical modification. Fluorine's high electronegativity and small size can enhance metabolic stability, improve cell membrane permeability, and modulate the electronic properties of the molecule, potentially leading to stronger interactions with target proteins.[5][6]

While extensive data on this compound is not yet publicly available, the broader family of quinolinone derivatives has demonstrated significant anticancer activity through various mechanisms, including:

  • Inhibition of Receptor Tyrosine Kinases (RTKs): Many quinolinone derivatives are potent inhibitors of kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell proliferation, survival, and angiogenesis.[3][7][8]

  • DNA Topoisomerase Poisoning: Similar to some established chemotherapeutic agents, fluoroquinolone derivatives can interfere with the function of topoisomerase II, an enzyme essential for DNA replication and repair, leading to cytotoxic DNA strand breaks.[5][9][10]

  • Induction of Apoptosis and Cell Cycle Arrest: Various quinolinone compounds have been shown to induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells, often through the modulation of key regulatory proteins like p53, Bax, and Bcl-2.[11][12]

  • Histone Deacetylase (HDAC) Inhibition: Some quinazolinone-based compounds, structurally related to quinolinones, have been identified as inhibitors of HDACs, enzymes that play a critical role in the epigenetic regulation of gene expression.[13][14][15][16] HDAC inhibitors can reactivate tumor suppressor genes and induce cell death.[14][16][17]

This guide will therefore proceed with a hypothetical evaluation of this compound, benchmarking its cytotoxic activity against standard-of-care anticancer drugs, Doxorubicin and Erlotinib, across a diverse panel of cancer cell lines.

Experimental Design and Workflow

To provide a robust assessment of this compound's anticancer potential, a well-defined experimental workflow is essential. The following diagram illustrates the key stages of our hypothetical study.

G cluster_0 Phase 1: Compound Preparation & Cell Culture cluster_1 Phase 2: Cytotoxicity Assay cluster_2 Phase 3: Data Analysis Compound_Solubilization Compound Solubilization (this compound, Doxorubicin, Erlotinib in DMSO) Cell_Line_Selection Cancer Cell Line Panel Selection (MCF-7, HCT-116, A549, U-87 MG) Cell_Culture Cell Culture & Maintenance (Appropriate media and conditions) Cell_Seeding Cell Seeding in 96-well plates Cell_Culture->Cell_Seeding Compound_Treatment Treatment with Serially Diluted Compounds Cell_Seeding->Compound_Treatment Incubation 72-hour Incubation Compound_Treatment->Incubation MTT_Assay MTT Assay for Cell Viability Incubation->MTT_Assay Absorbance_Reading Absorbance Measurement at 570 nm MTT_Assay->Absorbance_Reading IC50_Calculation IC50 Value Calculation (Non-linear regression) Absorbance_Reading->IC50_Calculation Data_Comparison Comparative Analysis of IC50 Values IC50_Calculation->Data_Comparison

Caption: Experimental workflow for benchmarking the cytotoxicity of this compound.

Detailed Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound, Doxorubicin, Erlotinib (solubilized in DMSO)

  • Human cancer cell lines: MCF-7 (breast), HCT-116 (colon), A549 (lung), U-87 MG (glioblastoma)

  • Dulbecco's Modified Eagle Medium (DMEM) and/or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Culture: Maintain the selected cancer cell lines in their respective recommended media supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Harvest cells using trypsin-EDTA and perform a cell count. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and Erlotinib in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-cell control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a non-linear regression curve.

Comparative Performance Data

The following table summarizes the hypothetical IC50 values of this compound in comparison to Doxorubicin and Erlotinib across the selected cancer cell lines.

CompoundMCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)U-87 MG (Glioblastoma) IC50 (µM)
This compound 8.55.212.17.9
Doxorubicin (Control) 0.90.51.21.5
Erlotinib (Control) >5015.89.711.3

Interpretation of Results:

Based on our hypothetical data, this compound demonstrates moderate cytotoxic activity against all tested cell lines. Notably, it shows better efficacy against HCT-116 and U-87 MG cells compared to the EGFR inhibitor, Erlotinib. While not as potent as the broad-spectrum cytotoxic agent Doxorubicin, the selective activity profile of this compound warrants further investigation into its mechanism of action. The relative resistance of A549 cells to this compound compared to Erlotinib suggests that its primary mechanism may not be solely through EGFR inhibition.

Potential Signaling Pathways and Mechanism of Action

The observed cytotoxic profile of this compound could be attributed to the modulation of several key signaling pathways. Drawing from the literature on related quinolinone derivatives, we can postulate a potential mechanism of action.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR VEGFR VEGFR->PI3K AKT AKT PI3K->AKT Proliferation Proliferation Survival Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation HDAC HDAC Gene_Expression Gene Expression HDAC->Gene_Expression Topoisomerase Topoisomerase II DNA_Damage DNA Damage Topoisomerase->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Compound This compound Compound->EGFR Inhibition Compound->VEGFR Inhibition Compound->HDAC Inhibition Compound->Topoisomerase Inhibition

Caption: Postulated multi-target mechanism of action for this compound.

The multifaceted anticancer activity of quinolinone derivatives suggests that this compound may not act on a single target but rather engage multiple pathways.[2][3][5][13] Its efficacy against both Erlotinib-sensitive and -resistant cell lines could indicate a broader inhibitory profile that includes other RTKs or downstream signaling molecules. Furthermore, the potential for topoisomerase inhibition and epigenetic modulation via HDACs presents exciting avenues for future investigation.

Conclusion and Future Directions

This comparative guide provides a foundational, albeit hypothetical, framework for evaluating the anticancer potential of this compound. The data suggests a compound with promising cytotoxic activity across a range of cancer cell lines, potentially acting through a multi-targeted mechanism.

To validate and expand upon these initial findings, the following steps are recommended:

  • Broaden the Cell Line Panel: Test the compound against a larger and more diverse panel of cancer cell lines, including those with known resistance mechanisms to standard therapies.

  • Mechanism of Action Studies: Conduct further assays to elucidate the precise molecular targets. This should include kinase inhibition assays, topoisomerase activity assays, and analysis of epigenetic modifications.

  • In Vivo Efficacy: Evaluate the antitumor activity of this compound in preclinical animal models to assess its therapeutic potential in a physiological context.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test additional derivatives to optimize potency and selectivity, leading to the identification of a lead candidate for further development.

The journey of a novel compound from the laboratory to the clinic is long and arduous. However, the compelling biological activities of the quinolinone scaffold, coupled with the strategic design of derivatives like this compound, offer a promising path forward in the relentless pursuit of more effective cancer therapies.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparative analysis of the molecular docking performance of 7-Fluoroquinolin-2(1H)-one and its related compounds. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. This document will delve into the structural nuances that dictate binding affinities and interaction patterns, supported by detailed experimental protocols and data.

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] The introduction of a fluorine atom at the 7th position can significantly alter the electronic properties and binding interactions of the molecule, making this compound and its analogs compelling subjects for drug discovery and design. Molecular docking, a powerful computational technique, allows for the prediction of the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex.[2] This guide will explore the causal relationships behind experimental choices in docking studies and present a self-validating system for assessing the potential of these compounds.

I. The Scientific Rationale: Why Quinolones and Molecular Docking?

Quinolones, particularly fluoroquinolones, are a class of potent antibacterial agents.[3] Their mechanism of action often involves the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication.[4] The structure-activity relationship (SAR) of quinolones is well-documented, with modifications at various positions on the quinolone ring influencing antibacterial potency, spectrum, and pharmacokinetic properties.[5][6] The fluorine atom at the C-6 position, for instance, is known to significantly enhance antibacterial activity.[5][7]

Molecular docking has become an indispensable tool in the initial stages of drug discovery, offering a cost-effective and time-efficient method to screen large libraries of compounds and predict their binding affinities to a target protein.[2][8] By simulating the interaction between a ligand (e.g., a quinolinone derivative) and a protein target, we can gain valuable insights into the binding mode, energy, and key interacting residues, thereby guiding the synthesis and optimization of more potent drug candidates.[9][10]

II. Experimental Design: A Validated Molecular Docking Protocol

To ensure the scientific rigor and reliability of our comparative analysis, a meticulously validated molecular docking protocol is paramount. This protocol is designed to be a self-validating system, incorporating steps to confirm the accuracy of the docking procedure before proceeding with the screening of novel compounds.[11][12][13]

Diagram of the Molecular Docking Workflow:

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Validation cluster_analysis Analysis Phase receptor_prep Receptor Preparation (PDB retrieval, cleaning) grid_generation Grid Box Generation receptor_prep->grid_generation ligand_prep Ligand Preparation (2D to 3D conversion, energy minimization) docking_run Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking_run grid_generation->docking_run redocking Protocol Validation (Redocking of co-crystallized ligand) docking_run->redocking rmsd_analysis RMSD Calculation (< 2Å) redocking->rmsd_analysis pose_analysis Binding Pose & Interaction Analysis rmsd_analysis->pose_analysis Validated Protocol scoring Binding Energy & Score Evaluation pose_analysis->scoring comparative_analysis Comparative Analysis of Derivatives scoring->comparative_analysis

Caption: A stepwise workflow for molecular docking studies.

Step-by-Step Protocol:

  • Receptor Preparation:

    • Objective: To prepare the target protein structure for docking.

    • Procedure:

      • Retrieve the 3D crystal structure of the target protein (e.g., DNA gyrase, topoisomerase IV, or other relevant kinases) from the Protein Data Bank (PDB).[14]

      • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.

      • Add polar hydrogens and assign appropriate atomic charges to the protein atoms.

      • This can be accomplished using software such as AutoDockTools, UCSF Chimera, or Schrödinger's Protein Preparation Wizard.[2][10]

  • Ligand Preparation:

    • Objective: To generate a low-energy 3D conformation of the ligands.

    • Procedure:

      • Draw the 2D structures of this compound and its related compounds using chemical drawing software like ChemDraw.[14]

      • Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). This can be done using software like Chem3D or MOE.[2][14]

      • Save the optimized ligand structures in a suitable format (e.g., .pdbqt for AutoDock Vina).

  • Grid Box Generation:

    • Objective: To define the search space for the docking simulation around the active site of the protein.

    • Procedure:

      • Identify the active site of the protein, often by referring to the position of the co-crystallized ligand in the original PDB file.

      • Define a grid box that encompasses the entire active site, providing enough space for the ligand to move and rotate freely. Software like AutoDockTools is commonly used for this step.

  • Protocol Validation (Redocking):

    • Objective: To validate the docking protocol's ability to reproduce the experimentally observed binding mode.[12]

    • Procedure:

      • Dock the co-crystallized ligand back into the active site of its corresponding protein using the defined docking parameters.

      • Superimpose the docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD).[11][15]

      • An RMSD value of less than 2.0 Å is generally considered an acceptable validation, indicating that the docking protocol is reliable.[11][16]

  • Molecular Docking of Test Compounds:

    • Objective: To predict the binding modes and affinities of this compound and its derivatives.

    • Procedure:

      • Dock the prepared ligands into the validated grid box of the target protein using molecular docking software such as AutoDock Vina, GOLD, or Glide.[2]

      • These programs will generate multiple binding poses for each ligand, ranked by their predicted binding affinities (docking scores).[17]

  • Analysis of Docking Results:

    • Objective: To interpret the docking results and compare the performance of the different compounds.

    • Procedure:

      • Binding Energy/Docking Score: Analyze the docking scores, where a more negative value typically indicates a stronger binding affinity.[9][18][19]

      • Binding Pose and Interactions: Visualize the top-ranked poses to analyze the binding mode and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's active site.[20] Tools like PyMOL or Discovery Studio Visualizer are used for this purpose.[14][21]

III. Comparative Docking Performance: this compound and Analogs

The following table summarizes the hypothetical docking results of this compound and a selection of its derivatives against a putative kinase target. The binding energies are reported in kcal/mol.

CompoundStructureBinding Energy (kcal/mol)Key Interacting Residues
This compound This compound-8.5Leu83, Val91, Ala104, Lys106
Compound A (7-Chloroquinolin-2(1H)-one)7-Chloroquinolin-2(1H)-one-8.2Leu83, Val91, Ala104, Met105
Compound B (7-Methoxyquinolin-2(1H)-one)7-Methoxyquinolin-2(1H)-one-9.1Leu83, Val91, Ala104, Lys106, Asp167
Compound C (Quinolin-2(1H)-one)Quinolin-2(1H)-one-7.9Leu83, Val91, Ala104

Discussion of Results:

The comparative analysis reveals that the nature of the substituent at the 7-position of the quinolinone ring significantly influences the binding affinity.

  • Compound B , with a methoxy group at the 7-position, exhibits the lowest binding energy (-9.1 kcal/mol), suggesting the strongest binding affinity among the tested compounds. The methoxy group likely forms an additional hydrogen bond with Asp167, contributing to its enhanced binding.

  • This compound also demonstrates a strong binding affinity (-8.5 kcal/mol). The electronegative fluorine atom can participate in favorable electrostatic and halogen bonding interactions within the active site.

  • Compound A (7-chloro) shows a slightly weaker binding affinity compared to the fluoro derivative, which might be attributed to the larger size of the chlorine atom causing minor steric clashes.

  • Compound C (unsubstituted) displays the weakest binding affinity, highlighting the importance of a substituent at the 7-position for potent inhibition of this particular target.

These computational findings provide a strong rationale for prioritizing the synthesis and biological evaluation of 7-methoxy and 7-fluoro-substituted quinolinone derivatives.

IV. Target Focus: Histone Deacetylases (HDACs)

Recent research has highlighted the potential of quinoline-based compounds as inhibitors of Histone Deacetylases (HDACs), a class of enzymes that play a crucial role in epigenetic regulation and are validated targets for cancer therapy.[22][23][24] Specifically, class I HDACs (HDAC1, 2, 3, and 8) are attractive targets for drug development.[23]

Diagram of a General HDAC Inhibition Mechanism:

HDAC_Inhibition HDAC_Enzyme HDAC Active Site (with Zn2+ ion) Binding Binding to Active Site HDAC_Enzyme->Binding Inhibitor Quinolinone-based Inhibitor (e.g., this compound) Inhibitor->Binding Chelation Chelation of Zn2+ ion Binding->Chelation Inhibition Enzyme Inhibition Chelation->Inhibition

Caption: General mechanism of HDAC inhibition by a small molecule.

Docking studies of quinolinone derivatives into the active site of HDACs, such as HDAC1, can reveal crucial interactions with key residues and the catalytic zinc ion.[25][26] The quinolinone scaffold can act as a zinc-binding group, a key feature of many HDAC inhibitors. The specific substitutions on the quinoline ring will then determine the interactions with the rest of the active site tunnel, influencing potency and selectivity.[27]

V. Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting and interpreting comparative molecular docking studies of this compound and its related compounds. The presented protocol emphasizes scientific integrity through a validation-centric approach. The hypothetical results underscore the significant impact of substitutions on the quinolinone core on binding affinity and interaction patterns.

Future work should focus on:

  • Synthesizing the prioritized compounds and evaluating their biological activity in vitro to correlate the computational predictions with experimental data.[28][29][30]

  • Expanding the panel of target proteins to explore the polypharmacology of these compounds.

  • Employing more advanced computational techniques, such as molecular dynamics simulations, to study the dynamic behavior of the ligand-protein complexes and obtain more accurate binding free energy calculations.[31][32]

By integrating computational and experimental approaches, the full therapeutic potential of this promising class of compounds can be unlocked.

References

Assessing the Selectivity Profile of 7-Fluoroquinolin-2(1H)-one: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. It is the cornerstone of developing safe and efficacious therapeutics while minimizing off-target effects. This guide provides an in-depth analysis of the anticipated selectivity profile of 7-Fluoroquinolin-2(1H)-one, a member of the versatile quinolinone scaffold. While comprehensive screening data for this specific molecule is not publicly available, we can infer a likely profile based on the extensive research into structurally related quinolinone derivatives. This guide will compare this projected profile against established inhibitors, offering a framework for researchers to design and interpret future experimental validations.

The Quinolinone Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline and quinolinone core structures are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide array of biological targets.[1][2][3] This versatility stems from their rigid, bicyclic aromatic nature, which provides a solid foundation for diverse functionalization, enabling the fine-tuning of pharmacological properties.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anti-cancer, anti-malarial, anti-bacterial, and potent enzyme inhibitory functions.[1][2][3][4]

Our focus, this compound, incorporates a fluorine atom at the 7th position. This modification is a common strategy in medicinal chemistry to enhance metabolic stability and modulate electronic properties, which can significantly influence target binding and selectivity.

Projecting the Selectivity Profile: An Evidence-Based Approach

Based on the current body of literature, quinolinone derivatives are frequently investigated as inhibitors of protein kinases and, to a lesser extent, other enzyme families like histone deacetylases (HDACs).

Kinase Inhibition: The Predominant Target Class

Numerous studies have highlighted the potential of the quinolinone scaffold to yield potent kinase inhibitors. For instance, novel quinolin-2(1H)-one derivatives have been rationally designed and synthesized as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[5] Another study has detailed the development of quinolin-2(1H)-one derivatives as potent inhibitors of Cyclin-Dependent Kinase 5 (CDK5), a key target in neurodegenerative diseases.[6]

Given these precedents, it is highly probable that this compound will exhibit inhibitory activity against a panel of protein kinases. The specific selectivity profile will be dictated by the subtle interplay of its structure with the ATP-binding pockets of various kinases.

Experimental Workflow for Determining Selectivity

A rigorous assessment of a compound's selectivity is a multi-step process that moves from broad screening to focused validation. The following workflow represents a standard, self-validating approach in the field.

G cluster_0 Phase 1: Broad Kinase Profiling cluster_1 Phase 2: Dose-Response & IC50 Determination cluster_2 Phase 3: Cellular Target Engagement & Functional Assays cluster_3 Phase 4: Off-Target & Safety Profiling A Compound Synthesis & QC B Large-Scale Kinase Panel Screen (e.g., 400+ kinases) A->B Test Compound C Select 'Hit' Kinases (>80% inhibition) B->C D Biochemical IC50 Assays C->D Primary Targets E Cell-Based Target Engagement Assays (e.g., NanoBRET™, CETSA®) D->E F Phenotypic Assays (e.g., Anti-proliferation, Apoptosis) E->F Validate On-Target Activity G Broader Off-Target Screening (e.g., CEREP panel) F->G H In vivo Toxicity Studies G->H Prioritize Safety

Figure 1: A representative experimental workflow for assessing the selectivity profile of a novel small molecule inhibitor.

Comparative Analysis: this compound vs. Established Inhibitors

To contextualize the potential selectivity of this compound, we will compare its projected profile with that of well-characterized inhibitors targeting kinases and HDACs.

Comparison with Kinase Inhibitors

Let us consider a hypothetical scenario where initial screening reveals that this compound has potent activity against EGFR and HER-2, similar to the derivatives described in the literature.[5]

CompoundPrimary Target(s)IC50 (EGFR)IC50 (HER-2)Key Off-Targets
Erlotinib EGFR~40 nM[5]>10 µMOther ErbB family members
Lapatinib EGFR, HER-2~10 nM~10 nMOther ErbB family members
This compound (Hypothetical) EGFR, HER-250-100 nM30-80 nMTo be determined
Compound 5a (from literature) EGFR, HER-287 nM[5]33 nM[5]Not specified

This table illustrates how the potency of our hypothetical compound compares to established drugs. The "Key Off-Targets" column is crucial for predicting potential side effects and for guiding further optimization.

Comparison with HDAC Inhibitors

While less common, the quinolinone scaffold has been explored for HDAC inhibition. Should this compound show activity in this area, a comparison with known HDAC inhibitors would be warranted. A key aspect of HDAC inhibitor profiling is determining class I versus class II selectivity.[7][8][9]

CompoundHDAC Class SelectivityIC50 (HDAC1)IC50 (HDAC3)IC50 (HDAC6)
Vorinostat (SAHA) Pan-HDAC~10 nM~20 nM~30 nM
Entinostat (MS-275) Class I selective~100 nM~200 nM>10 µM
CHR-3996 Class I selective<100 nM<100 nM>3 µM[7]
This compound (Hypothetical) To be determinedTo be determinedTo be determinedTo be determined

The development of class-selective HDAC inhibitors is a major goal in the field to separate desired therapeutic effects from the toxicities associated with pan-HDAC inhibition.[9][10]

Methodologies for Selectivity Profiling

Biochemical Kinase Assays

Objective: To determine the in vitro potency (IC50) of the test compound against a panel of purified kinases.

Protocol:

  • Reagent Preparation: Recombinant kinases, corresponding substrates, and ATP are prepared in an appropriate assay buffer.

  • Compound Dilution: this compound is serially diluted to create a concentration gradient (e.g., from 10 µM to 0.1 nM).

  • Assay Reaction: The kinase, substrate, and test compound are incubated with ATP to initiate the phosphorylation reaction.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence, luminescence, or radioactivity.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the data are fitted to a four-parameter logistic model to determine the IC50 value.

Cellular Target Engagement Assays

Objective: To confirm that the compound interacts with its intended target in a cellular context.

Protocol (Example using NanoBRET™):

  • Cell Line Engineering: A cell line is engineered to express the target protein as a fusion with NanoLuc® luciferase.

  • Tracer Optimization: A fluorescent tracer that binds to the target protein is optimized for concentration.

  • Compound Treatment: The engineered cells are treated with varying concentrations of this compound.

  • BRET Measurement: The NanoBRET™ substrate and the fluorescent tracer are added. The ratio of the tracer's emission to the luciferase's emission is measured. Compound binding displaces the tracer, leading to a decrease in the BRET signal.

  • Data Analysis: The data are plotted to determine the cellular IC50 value, reflecting the compound's potency in a physiological environment.

Signaling Pathway Context

The biological consequence of inhibiting a target is best understood within its signaling pathway. For instance, if this compound is an EGFR/HER-2 inhibitor, it would be expected to modulate downstream pathways like MAPK/ERK and PI3K/Akt.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR HER-2 RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand Growth Factor Ligand->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Inhibitor->EGFR

Figure 2: A simplified diagram of the EGFR/HER-2 signaling pathway, indicating the potential point of intervention for this compound.

Conclusion and Future Directions

While the precise selectivity profile of this compound remains to be experimentally determined, the rich history of the quinolinone scaffold allows us to make informed projections. It is most likely to exhibit activity as a kinase inhibitor, and its attractiveness as a drug candidate will hinge on its selectivity for the intended target(s) over a broad panel of other kinases and off-target proteins.

The experimental framework outlined in this guide provides a robust pathway for the comprehensive evaluation of this and other novel chemical entities. Rigorous, multi-faceted selectivity profiling is not merely a checkbox in the drug discovery process; it is the very foundation upon which safe and effective medicines are built. Future work should focus on a broad, unbiased screen of this compound against a comprehensive panel of kinases and other relevant targets, followed by in-depth validation of the primary hits in cellular and, eventually, in vivo models.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond the Bench - A Commitment to Safety and Sustainability

In the fast-paced world of drug discovery and chemical research, our focus is often on synthesis, characterization, and application. However, the life cycle of a chemical does not end when an experiment is complete. The responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. 7-Fluoroquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry, requires meticulous handling from acquisition to disposal.[1][2]

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. It is designed for the trained researcher and drug development professional, moving beyond a simple checklist to explain the causality behind each procedure. Adherence to these guidelines, in concert with your institution's specific Environmental Health & Safety (EHS) protocols, is paramount to ensuring a safe and compliant laboratory environment.

Hazard Profile of this compound

Causality of Hazards: The quinoline core is a known structural motif in compounds with biological activity and potential toxicity.[4][5] The addition of a fluorine atom can alter metabolic pathways and enhance binding to biological targets, potentially increasing toxicity. The "one" suffix indicates a ketone group, which can participate in various reactions. These structural features contribute to its classification as a hazardous substance.

Hazard ClassificationGHS Hazard CodeKey Precautionary Action
Harmful if swallowedH302Do not eat, drink or smoke when using this product. Rinse mouth if ingested.[3]
Harmful in contact with skinH312Wear protective gloves and clothing. Wash skin thoroughly after handling.[3]
Causes skin irritationH315Avoid contact with skin. Wash contaminated clothing before reuse.[3]
Causes serious eye irritationH319Wear eye protection. Rinse cautiously with water for several minutes if contact occurs.[3]
Harmful if inhaledH332Avoid breathing dust. Use only in a well-ventilated area or fume hood.[3]
May cause respiratory irritationH335Move person to fresh air if inhalation occurs and keep comfortable for breathing.[3]
Environmental HazardH412 (Implied)Harmful to aquatic life with long lasting effects. Avoid release to the environment.[6]

Pre-Disposal Operations: The Three Pillars of Waste Management

Effective waste management begins long before the waste container is full. Proactive measures prevent accidents, ensure regulatory compliance, and simplify the final disposal process.

  • Waste Minimization: The first principle of green chemistry is waste prevention. Plan experiments to use the minimum quantity of this compound necessary for valid results. This not only reduces disposal costs but also minimizes the potential for large-scale spills or exposures.

  • Segregation at the Source: This is the most critical pre-disposal step. Never mix this compound waste with other waste streams unless explicitly directed by your EHS department. Improper mixing can lead to dangerous chemical reactions, complicate disposal procedures, and significantly increase costs. A clear decision-making process for segregation is essential.

  • Proper Labeling: All waste containers must be clearly and accurately labeled from the moment the first item of waste is added. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) mandate this under the Resource Conservation and Recovery Act (RCRA).[7] The label must include, at a minimum:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date

Personal Protective Equipment (PPE): Your First and Last Line of Defense

Given the compound's hazard profile, a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.

  • Eye Protection: Tightly fitting chemical splash goggles with side-shields are mandatory.[6][8]

  • Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are suitable for incidental contact, but their resistance to prolonged exposure can be limited.[9] For spill cleanup or handling bulk quantities, consider heavier-duty gloves such as butyl rubber. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[10][11]

  • Body Protection: A long-sleeved laboratory coat is required. Ensure it is fully buttoned. For tasks with a higher risk of splashes or dust generation, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of solid this compound that could generate dust must be performed in a certified chemical fume hood to prevent inhalation.[12][13] If a fume hood is not available, a NIOSH-approved respirator with appropriate particulate filters may be required, subject to your institution's respiratory protection program.

Step-by-Step Disposal Protocols

Follow these specific, procedural workflows for different types of waste containing this compound.

Protocol 1: Unused or Expired Solid Chemical
  • Work Area Preparation: Designate a specific area within a chemical fume hood for this task.

  • Container Preparation: Obtain a designated hazardous waste container from your EHS department. This should be a wide-mouth, screw-cap container made of a compatible material (e.g., high-density polyethylene, HDPE) and clearly labeled for solid hazardous waste.

  • Chemical Transfer: Using spark-proof tools (e.g., a plastic scoop or spatula), carefully transfer the solid this compound from its original container into the hazardous waste container.[14] Perform this transfer slowly to minimize dust generation.[3]

  • Sealing and Labeling: Securely close the waste container. Ensure the hazardous waste label is complete and accurate with the chemical name and accumulation date.

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials, until it is collected by EHS personnel.

Protocol 2: Contaminated Labware and Debris

This category includes items like gloves, weighing papers, pipette tips, and wipes that have come into contact with the chemical.

  • Collection: At the point of generation, immediately place all contaminated solid debris into a designated, labeled hazardous waste bag or container.[15] This is typically a heavy-duty plastic bag within a rigid, labeled secondary container.

  • Avoid Contamination: Do not allow these items to come into contact with benchtops, lab equipment, or regular trash receptacles.

  • Sealing and Storage: When the bag is full or at the end of the procedure, securely seal the bag and place it in the designated solid hazardous waste collection drum or container provided by your EHS department.

Protocol 3: Empty Containers

Empty containers that once held this compound are still considered hazardous waste until properly decontaminated.[16]

  • Triple Rinsing: Rinse the container three times with a suitable solvent in which this compound is soluble (e.g., acetone, methanol).

  • Rinsate Collection: Crucially, this rinsate is now hazardous waste. Collect all rinsate in a designated, labeled hazardous liquid waste container. Do not dispose of it down the drain.[16]

  • Container Defacing: After triple rinsing, deface or remove the original manufacturer's label to prevent accidental reuse.

  • Final Disposal: The rinsed, defaced container can now be disposed of in the appropriate solid waste stream (e.g., broken glass box or recycling), as permitted by your institution.[8]

Protocol 4: Accidental Spill Cleanup (Small Scale)

This protocol applies only to small, manageable spills (typically <100 grams) that you are trained and equipped to handle. For larger spills, evacuate the area and contact your institution's emergency response team immediately.

  • Alert and Isolate: Alert personnel in the immediate area. Secure the location to prevent others from entering.

  • Don PPE: Put on the appropriate PPE as described in Section 4.0, including double-gloving and respiratory protection if necessary.

  • Containment: If it is a solid spill, take care not to create dust.[14]

  • Cleanup: Gently sweep or scoop the solid material using a plastic dustpan and brush or other non-sparking tools.[3] Place the swept material into a heavy-duty plastic bag.

  • Decontamination: Wipe the spill area with a cloth or paper towels wetted with a suitable solvent. Place the used wipes into the same hazardous waste bag.

  • Package Waste: Seal the bag, then place it inside a second, larger bag (double-bagging).[17] Attach a completed hazardous waste label.

  • Final Disposal: Dispose of the sealed bag as solid hazardous waste according to your institutional procedures.

Waste Segregation and Disposal Workflow

The following diagram illustrates the decision-making process for segregating and managing waste streams containing this compound.

G cluster_0 Waste Characterization cluster_1 Disposal Pathway start Waste Generation (this compound) waste_type What is the waste type? start->waste_type solid_waste Unused/Expired Solid Contaminated Debris (Gloves, Wipes, etc.) waste_type->solid_waste Solid empty_container Empty Original Container waste_type->empty_container Container spill_cleanup Spill Cleanup Material waste_type->spill_cleanup Spill solid_waste_bin Solid Hazardous Waste Container (Labeled, Sealed) solid_waste->solid_waste_bin rinsate Solvent Rinsate (from container cleaning) empty_container->rinsate Triple Rinse spill_cleanup->solid_waste_bin liquid_waste_bin Liquid Hazardous Waste Container (Labeled, Sealed, Secondary Containment) rinsate->liquid_waste_bin final_disposal Disposal via Institutional EHS (Licensed Waste Contractor) solid_waste_bin->final_disposal liquid_waste_bin->final_disposal

Caption: Decision workflow for segregating this compound waste.

Final Disposal: The Role of a Licensed Contractor

Under no circumstances should this compound or materials contaminated with it be disposed of in the regular trash or poured down the drain.[8][16] All collected hazardous waste must be transferred to your institution's EHS department for final disposal. EHS will consolidate waste and arrange for it to be transported and destroyed by a licensed hazardous waste management company. The most common and effective method for destroying organic compounds of this nature is high-temperature incineration at a permitted facility.[18]

By diligently following these procedures, you contribute to a culture of safety, protect our environment, and ensure that your vital research is conducted responsibly from start to finish.

References

Navigating the Synthesis and Handling of 7-Fluoroquinolin-2(1H)-one: A Comprehensive Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

The quinolone core is a privileged scaffold in medicinal chemistry, and the introduction of fluorine atoms can significantly enhance a molecule's pharmacological properties. As research into novel fluoroquinolone derivatives like 7-Fluoroquinolin-2(1H)-one progresses, ensuring the safety of laboratory personnel is paramount. This guide provides a detailed, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound, moving beyond a simple checklist to instill a deep understanding of why each measure is critical.

Core Principles of Protection: An Overview

The handling of this compound necessitates a multi-layered PPE strategy that addresses potential exposure through inhalation, dermal contact, and ocular exposure. The following sections detail the specific PPE required, the rationale for its use, and procedural guidance for its correct implementation.

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, appropriate engineering controls must be in place. All work with this compound, particularly when handling the solid compound or preparing solutions, must be conducted in a certified chemical fume hood.[9] This primary containment measure is crucial for preventing the inhalation of airborne particles or vapors. Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the work area.[9]

Personal Protective Equipment: A Detailed Breakdown

The following table summarizes the essential PPE for handling this compound. This is the minimum requirement, and a site-specific risk assessment may necessitate additional measures.

Body Part Required PPE Specification Rationale
Hands Double Gloving: Inner and Outer GlovesInner: NitrileOuter: Nitrile or NeopreneProvides robust protection against incidental contact. Double gloving allows for the safe removal of the outer glove if contamination is suspected, without compromising the protection of the inner glove. Nitrile and neoprene offer good resistance to a broad range of chemicals.[10][11][12]
Eyes/Face Safety Goggles and Face ShieldANSI Z87.1-ratedProtects against splashes, sprays, and airborne particles. Safety glasses with side shields are insufficient.[13] A face shield provides an additional layer of protection for the entire face.
Body Laboratory Coat (fully buttoned) with Sleeve CoversChemically resistant, disposable or dedicated for this workPrevents contamination of personal clothing. Sleeve covers provide additional protection for the arms, which are often exposed during laboratory manipulations.
Respiratory N95 Respirator (or higher)NIOSH-approvedEssential when handling the solid compound outside of a fume hood (e.g., weighing) or during spill cleanup to prevent inhalation of fine particles.[14] Fit testing is required for effective protection.
Feet Closed-toe ShoesLeather or other chemically resistant materialProtects feet from spills and falling objects.

Procedural Discipline: The Key to Effective Protection

The efficacy of PPE is as much about its correct use as its selection. The following workflow illustrates the critical steps for donning, doffing, and disposing of PPE when working with this compound.

PPE_Workflow cluster_Donning Donning Sequence (Clean Area) cluster_Handling Chemical Handling cluster_Doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat & Sleeve Covers Don2 2. N95 Respirator (if required) Don1->Don2 Don3 3. Safety Goggles & Face Shield Don2->Don3 Don4 4. Inner Gloves (under cuff) Don3->Don4 Don5 5. Outer Gloves (over cuff) Don4->Don5 Handling Handle this compound in a Fume Hood Don5->Handling Doff1 1. Outer Gloves Handling->Doff1 Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat & Sleeve Covers Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator (if used) Doff4->Doff5 Doff6 6. Wash Hands Thoroughly Doff5->Doff6

PPE Donning and Doffing Workflow

Disposal Plan: Containing the Hazard

All disposable PPE used when handling this compound must be considered contaminated waste.

  • Gloves, Sleeve Covers, and other disposables: Immediately place in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Lab Coats: If a reusable lab coat becomes contaminated, it must be decontaminated or disposed of as hazardous waste. Do not launder with personal clothing.[1]

Spill Management: A Proactive Approach

In the event of a spill, evacuate the immediate area and alert colleagues. Only personnel trained in hazardous spill cleanup should address the situation. The minimum PPE for spill cleanup includes:

  • Double nitrile gloves

  • Chemical splash goggles and face shield

  • Chemically resistant gown or coveralls

  • A NIOSH-approved respirator (N95 or higher)

Clean up spills using an absorbent material appropriate for chemical spills, and collect all materials in a sealed container for hazardous waste disposal.[1]

By adhering to these rigorous PPE protocols and operational plans, research and development activities involving this compound can proceed with a high degree of safety, protecting the innovators who are advancing the frontiers of medicine.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.